molecular formula C8H6N2O B1291308 1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde CAS No. 394223-03-1

1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde

Cat. No.: B1291308
CAS No.: 394223-03-1
M. Wt: 146.15 g/mol
InChI Key: ATTNRYFIYJHUOG-UHFFFAOYSA-N
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Description

1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde is a useful research compound. Its molecular formula is C8H6N2O and its molecular weight is 146.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O/c11-5-7-4-6-2-1-3-9-8(6)10-7/h1-5H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATTNRYFIYJHUOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NC(=C2)C=O)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20619198
Record name 1H-Pyrrolo[2,3-b]pyridine-2-carbaldehyde
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Molecular Weight

146.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

394223-03-1
Record name 1H-Pyrrolo[2,3-b]pyridine-2-carbaldehyde
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 394223-03-1
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Foundational & Exploratory

An In-depth Technical Guide to 1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde, a key heterocyclic building block in medicinal chemistry. This document details its physicochemical properties, synthetic methodologies, and its significant role as a scaffold in the development of targeted therapeutics.

Core Compound Identification

  • Chemical Name: this compound

  • Synonyms: 7-Azaindole-2-carboxaldehyde, 1H-Pyrrolo[2,3-b]pyridine-2-carboxaldehyde[1]

  • CAS Number: 394223-03-1[2]

  • Molecular Structure:

    Chemical structure of the core compound.

Physicochemical and Spectroscopic Data

The following table summarizes the key physical and chemical properties of this compound.

PropertyValueReference
Molecular Formula C₈H₆N₂O[2]
Molecular Weight 146.15 g/mol [1][2]
Physical Form Solid
Purity Typically ≥97%[2]
Storage Temperature -20°C, sealed, away from moisture
InChI 1S/C8H6N2O/c11-5-7-4-6-2-1-3-9-8(6)10-7/h1-5H,(H,9,10)[1]
InChIKey ATTNRYFIYJHUOG-UHFFFAOYSA-N
SMILES C1=CC2=C(NC(=C2)C=O)N=C1[1]

Applications in Drug Discovery

The 1H-pyrrolo[2,3-b]pyridine scaffold, also known as 7-azaindole, is recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds. This compound serves as a versatile intermediate for the synthesis of potent and selective inhibitors targeting key enzymes in disease-related signaling pathways.

  • Fibroblast Growth Factor Receptor (FGFR) Inhibitors: Derivatives of 1H-pyrrolo[2,3-b]pyridine have been developed as potent inhibitors of FGFRs.[3][4] Abnormal activation of the FGFR signaling pathway is implicated in various cancers. The pyrrolopyridine core acts as a hinge-binder in the ATP-binding pocket of the FGFR kinase domain.[3] For instance, compound 4h , a derivative, demonstrated significant pan-FGFR inhibitory activity with IC₅₀ values of 7, 9, and 25 nM for FGFR1, FGFR2, and FGFR3, respectively.[3][5]

  • Phosphodiesterase 4B (PDE4B) Inhibitors: The 1H-pyrrolo[2,3-b]pyridine-2-carboxamide scaffold has been identified as a promising core for the development of selective PDE4B inhibitors.[6] PDE4B is a key enzyme in the regulation of intracellular cyclic AMP (cAMP) and is a therapeutic target for inflammatory and neurological disorders.[7] A series of derivatives showed moderate to good inhibition against PDE4B, with IC₅₀ values ranging from 0.11 to 1.1 µM.[6]

Key Signaling Pathways

The binding of a Fibroblast Growth Factor (FGF) to its receptor (FGFR) triggers receptor dimerization and autophosphorylation, initiating downstream signaling cascades. These pathways, including the RAS-MAPK and PI3K-AKT pathways, are crucial for cell proliferation, survival, and differentiation.[8][9][10] Dysregulation of this pathway is a known driver in oncology.

FGFR_Signaling_Pathway FGF FGF FGFR FGFR FGF->FGFR Binds FRS2 FRS2 FGFR->FRS2 Activates PLCg PLCγ FGFR->PLCg GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK CellResponse Cell Proliferation, Survival, Differentiation ERK->CellResponse AKT AKT PI3K->AKT AKT->CellResponse PLCg->CellResponse Inhibitor 1H-pyrrolo[2,3-b]pyridine Derivatives Inhibitor->FGFR Inhibits

FGFR Signaling Pathway and Inhibition.

PDE4B is an enzyme that specifically hydrolyzes cyclic AMP (cAMP), a crucial second messenger. By degrading cAMP, PDE4B terminates the signaling cascades initiated by G-protein coupled receptors (GPCRs) that lead to cAMP production. Inhibition of PDE4B increases intracellular cAMP levels, activating Protein Kinase A (PKA) and other downstream effectors, which in turn modulate inflammatory responses and neuronal functions.[7][11][12]

PDE4B_Signaling_Pathway GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PDE4B PDE4B cAMP->PDE4B PKA PKA cAMP->PKA Activates AMP AMP PDE4B->AMP Hydrolyzes to CREB CREB PKA->CREB Phosphorylates CellResponse Modulation of Inflammation & Neuronal Function CREB->CellResponse Inhibitor 1H-pyrrolo[2,3-b]pyridine Derivatives Inhibitor->PDE4B Inhibits

PDE4B Signaling Pathway and Inhibition.

Experimental Protocols

The synthesis of bioactive molecules based on the 1H-pyrrolo[2,3-b]pyridine scaffold often involves a multi-step process, starting from a functionalized pyrrolopyridine core.

Synthetic_Workflow Start Substituted 1H-pyrrolo[2,3-b]pyridine Intermediate1 Coupling Reaction (e.g., with an aldehyde) Start->Intermediate1 Product1 Intermediate Product Intermediate1->Product1 Intermediate2 Reduction or Further Modification Product1->Intermediate2 FinalProduct Final Bioactive Derivative Intermediate2->FinalProduct

General Synthetic Workflow.

This protocol is adapted from the synthesis of (E)-3-(3,5-dimethoxyphenyl)-1-(5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)prop-2-en-1-one, a precursor to a potent FGFR inhibitor.[3]

Materials:

  • 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (187 mg, 1 mmol)

  • 3,5-dimethoxybenzaldehyde (150 mg, 1.1 mmol)

  • Potassium hydroxide (281 mg, 5 mmol)

  • Methanol (7 mL)

  • Ethyl acetate

  • Water

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Eluent: 5% Methanol in Dichloromethane (DCM)

Procedure:

  • To a solution of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (1 mmol) in methanol (7 mL), add 3,5-dimethoxybenzaldehyde (1.1 mmol) and potassium hydroxide (5 mmol).

  • Stir the reaction mixture at 50°C for 5 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the mixture to remove the drying agent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using 5% methanol in DCM as the eluent to yield the desired product.

This protocol highlights a key synthetic transformation where the pyrrolopyridine core is elaborated, demonstrating its utility as a foundational scaffold in the synthesis of complex, biologically active molecules.

References

7-azaindole-2-carbaldehyde chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 7-Azaindole-2-carbaldehyde: Chemical Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Azaindole, also known as 1H-pyrrolo[2,3-b]pyridine, is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. Its structural similarity to indole allows it to act as a bioisostere, while the additional nitrogen atom in the pyridine ring modifies its electronic properties, enhancing characteristics like solubility and hydrogen bonding capacity. This technical guide focuses specifically on the chemical properties, synthesis, and reactivity of 7-azaindole-2-carbaldehyde (also known as 1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde), a key building block for the synthesis of complex, biologically active molecules. This document provides a summary of its physicochemical properties, detailed experimental protocols for its synthesis, and an overview of its applications, particularly in the development of kinase inhibitors.

Structure and Nomenclature

7-Azaindole-2-carbaldehyde is a derivative of 7-azaindole where a formyl (-CHO) group is attached to the C2 position of the pyrrole ring. The systematic IUPAC name for this compound is this compound.

  • CAS Number : 394223-03-1[1]

  • Molecular Formula : C₈H₆N₂O[1][2]

  • Molecular Weight : 146.15 g/mol [1][2]

Physicochemical and Computed Properties

Quantitative data for 7-azaindole-2-carbaldehyde is summarized below. While experimental physical properties like melting and boiling points are not widely reported in the literature, computed properties provide valuable insights.

PropertyValueSource
IUPAC Name This compound[2]
CAS Number 394223-03-1[1][2]
Molecular Formula C₈H₆N₂O[1][2]
Molecular Weight 146.15 g/mol [1][2]
Physical Form Solid
Purity ≥96%
InChI Key ATTNRYFIYJHUOG-UHFFFAOYSA-N
Hydrogen Bond Donors 1[2]
Hydrogen Bond Acceptors 2[2]
Rotatable Bond Count 1[2]
Topological Polar Surface Area 45.8 Ų[2]
XLogP3 1.1[2]

Chemical Reactivity

The reactivity of 7-azaindole-2-carbaldehyde is governed by the functional groups present: the aldehyde, the pyrrole ring, and the pyridine ring.

  • Aldehyde Group : The formyl group at the C2 position is highly reactive and serves as a versatile handle for synthetic transformations. It readily undergoes nucleophilic addition, condensation reactions (e.g., Knoevenagel, Wittig), and reductive amination to introduce diverse side chains.

  • Pyrrole N-H : The pyrrole nitrogen can be deprotonated with a suitable base and subsequently alkylated or acylated. This site is crucial for modifying the molecule's steric and electronic properties.

  • Azaindole Core : The bicyclic system is aromatic. The C3 position of the pyrrole ring is susceptible to electrophilic substitution, although the reactivity is influenced by the electron-withdrawing nature of the C2-aldehyde. The pyridine ring can be functionalized, often following N-oxidation. The development of metal-catalyzed cross-coupling and C-H activation reactions has significantly expanded the toolkit for modifying the 7-azaindole scaffold[3]. The reactivity of 2-lithio-7-azaindole derivatives has been reported, highlighting a pathway for functionalization at the C2 position[4].

Experimental Protocols for Synthesis

Two distinct methods for the synthesis of 7-azaindole-2-carbaldehyde derivatives are detailed below.

Method 1: Reduction of an Ester Precursor

This protocol describes the synthesis of 7-azaindole-2-carbaldehyde from its corresponding ethyl ester via reduction.

Experimental Protocol:

  • Prepare a suspension of Lithium Aluminium Hydride (LiAlH₄, 42 mg, 1.1 mmol) in anhydrous Tetrahydrofuran (THF, 10.0 mL).

  • Cool the suspension to -20 °C in an appropriate cooling bath.

  • Slowly add, dropwise, a solution of ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate (190 mg, 1.0 mmol) in anhydrous THF (5.0 mL) to the cooled LiAlH₄ suspension.

  • Stir the reaction mixture continuously at -20 °C for 2 hours.

  • After 2 hours, quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl, 10.0 mL).

  • Filter the resulting mixture and wash the collected solid filter cake with ethyl acetate.

  • Combine the filtrates, wash sequentially with brine, and dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Concentrate the solution under reduced pressure to yield this compound (120 mg, 67% yield)[5]. The product can be used directly in subsequent steps without further purification[5].

G Synthesis of 7-Azaindole-2-carbaldehyde via Ester Reduction cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation Ester Ethyl 1H-pyrrolo[2,3-b]pyridine- 2-carboxylate in THF Mix 1. Combine reagents at -20°C Ester->Mix LiAlH4 LiAlH4 suspension in THF LiAlH4->Mix Stir 2. Stir for 2 hours at -20°C Mix->Stir Quench 3. Quench with sat. NH4Cl Stir->Quench Filter 4. Filter mixture Quench->Filter Extract 5. Wash filtrate & Dry Filter->Extract Concentrate 6. Concentrate Extract->Concentrate Product 7-Azaindole-2-carbaldehyde (67% Yield) Concentrate->Product

Caption: Workflow for the synthesis of 7-azaindole-2-carbaldehyde.
Method 2: Swern Oxidation of a Primary Alcohol

This protocol describes the synthesis of a 2-formyl-7-azaindole derivative from the corresponding 2-hydroxymethyl precursor via Swern oxidation[6].

Experimental Protocol:

  • In a reaction vessel, dissolve oxalyl chloride in anhydrous dichloromethane (DCM) and cool the solution to -78 °C.

  • Add dimethyl sulfoxide (DMSO) dropwise to the cooled solution.

  • After stirring for a short period, add a solution of the starting material, (1H-pyrrolo[2,3-b]pyridin-2-yl)methanol, in DCM.

  • Stir the mixture at -78 °C for 2 hours.

  • Add triethylamine (Et₃N) to the reaction mixture and allow it to warm to room temperature.

  • Perform an aqueous work-up by washing the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting crude product using column chromatography to obtain the desired 2-carbaldehyde derivative (aldehyde 18 in the cited literature, 86% yield)[6].

Applications in Drug Discovery

The 7-azaindole scaffold is a cornerstone in modern medicinal chemistry, with several FDA-approved drugs, such as Vemurafenib and Pexidartinib, featuring this core structure[7]. 7-azaindole derivatives are potent and selective inhibitors of various protein kinases, making them valuable in oncology and inflammation research[8][9].

7-Azaindole-2-carbaldehyde is an important intermediate, or building block, for generating libraries of novel bioactive compounds[1][5]. The C2-aldehyde provides a reactive site for diversification, allowing chemists to explore the structure-activity relationship (SAR) of new chemical entities. Recent studies have identified 7-azaindole derivatives as highly potent and selective inhibitors of Cyclin-Dependent Kinase 9 (CDK9), a target in hematological malignancies[10]. The ability to readily modify the 2-position is key to optimizing potency, selectivity, and pharmacokinetic properties.

G Role of 7-Azaindole-2-carbaldehyde in Drug Discovery Start 7-Azaindole-2-carbaldehyde (Core Building Block) Synth Synthetic Diversification (e.g., Reductive Amination, Condensation, Wittig) Start->Synth Library Library of Novel 7-Azaindole Derivatives Synth->Library Screen High-Throughput Screening (e.g., Kinase Inhibition Assays) Library->Screen SAR Structure-Activity Relationship (SAR) Analysis Screen->SAR SAR->Synth Iterative Optimization Lead Lead Compound Identification & Optimization SAR->Lead

Caption: Logical workflow for drug discovery using the title compound.

Safety and Handling

According to GHS classifications, 7-azaindole-2-carbaldehyde is considered a hazardous substance.

  • Hazard Statements : H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[2].

  • Precautionary Statements : P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)[2].

  • Storage : Store in a cool, dry place. Some suppliers recommend storage at -20°C, sealed away from moisture.

References

An In-depth Technical Guide to 1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a significant heterocyclic scaffold in medicinal chemistry. Its derivatives are known to possess a wide range of biological activities, including roles as anticonvulsants, anticancer agents, analgesics, and anti-inflammatory agents. The 2-carbaldehyde derivative, 1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde, serves as a crucial intermediate in the synthesis of more complex molecules with therapeutic potential. This document provides a comprehensive overview of its physicochemical properties, experimental protocols for its synthesis and the synthesis of its derivatives, and its role in modulating key signaling pathways.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. These properties are essential for its handling, characterization, and application in synthetic chemistry.

PropertyValueSource
Molecular Formula C₈H₆N₂O[1][2]
Molecular Weight 146.15 g/mol [1][3]
Physical Form Solid
Boiling Point 361.1 ± 22.0 °C at 760 mmHg[2]
Density 1.4 ± 0.1 g/cm³[2]
logP (XLogP3) 1.1[1]
Polar Surface Area (PSA) 45.8 Ų[1][2]
Refractive Index 1.747[2]
pKa (Predicted) 12.72 ± 0.40[4]
InChI Key ATTNRYFIYJHUOG-UHFFFAOYSA-N[1]
CAS Number 394223-03-1[1][2]

Experimental Protocols

The following sections detail common experimental procedures for the synthesis and characterization of this compound and its derivatives.

Synthesis of this compound

A common method for the synthesis of this compound involves the reduction of an ester precursor.[5]

Materials:

  • Ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate

  • Lithium aluminum hydride (LiAlH₄)

  • Tetrahydrofuran (THF)

  • Saturated ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • A solution of ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate (1.0 mmol) in THF (5.0 mL) is prepared.

  • In a separate flask, a suspension of LiAlH₄ (1.1 mmol) in THF (10.0 mL) is cooled to -20 °C.

  • The ester solution is added dropwise to the LiAlH₄ suspension at -20 °C.

  • The reaction mixture is stirred at -20 °C for 2 hours.

  • The reaction is quenched by the addition of a saturated NH₄Cl solution (10.0 mL).

  • The mixture is filtered, and the filter cake is washed with ethyl acetate.

  • The combined filtrates are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure to yield this compound.[5]

G Synthesis Workflow for this compound cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up Ester Ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate in THF Addition Dropwise Addition Ester->Addition LiAlH4 LiAlH4 suspension in THF Cooling Cool to -20°C LiAlH4->Cooling Cooling->Addition Stirring Stir for 2h at -20°C Addition->Stirring Quench Quench with sat. NH4Cl Stirring->Quench Filter Filter Quench->Filter Wash Wash with Ethyl Acetate Filter->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Concentrate Dry->Concentrate Product Final Product Concentrate->Product

Synthesis and Work-up Procedure.
General Procedure for Synthesis of 1H-pyrrolo[2,3-b]pyridine Derivatives

Derivatives of 1H-pyrrolo[2,3-b]pyridine are often synthesized for structure-activity relationship (SAR) studies. A general procedure for creating derivatives is outlined below.[6][7]

Materials:

  • Substituted 1H-pyrrolo[2,3-b]pyridine starting material

  • Appropriate aldehyde

  • Potassium hydroxide

  • Methanol

Procedure:

  • To a solution of the 1H-pyrrolo[2,3-b]pyridine (1 mmol) in methanol (7 mL), add the desired aldehyde (1.1 mmol) and potassium hydroxide (5 mmol).

  • Stir the reaction mixture at 50 °C for 5 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • The organic layer is then processed for purification and characterization.

Characterization Techniques:

  • TLC: Performed on silica gel plates with visualization under UV light.[7]

  • NMR: ¹H and ¹³C NMR spectra are recorded to confirm the structure.[7]

  • Mass Spectrometry: High-resolution mass data is obtained to confirm the molecular weight.[6][7]

Biological Activity and Signaling Pathways

Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have been identified as potent inhibitors of several key protein kinases and enzymes involved in cellular signaling, making them attractive candidates for drug development.

Fibroblast Growth Factor Receptor (FGFR) Inhibition

Abnormal activation of the FGFR signaling pathway is implicated in various cancers.[6][8] This pathway regulates cell proliferation, migration, and angiogenesis.[6] Derivatives of 1H-pyrrolo[2,3-b]pyridine have been shown to be potent inhibitors of FGFR1, 2, and 3.[6][8]

Mechanism of Action: The 1H-pyrrolo[2,3-b]pyridine ring acts as a hinge-binder, forming hydrogen bonds with amino acid residues in the ATP-binding pocket of the FGFR kinase domain.[7] This prevents the autophosphorylation of the receptor, thereby blocking downstream signaling cascades such as the RAS-MEK-ERK and PI3K-Akt pathways.[6] The inhibition of these pathways can lead to reduced cancer cell proliferation and migration, and the induction of apoptosis.[6][8]

FGFR Signaling Pathway Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FGF FGF FGFR FGFR FGF->FGFR Dimerization Dimerization & Autophosphorylation FGFR->Dimerization RAS_RAF_MEK_ERK RAS-MEK-ERK Pathway Dimerization->RAS_RAF_MEK_ERK PI3K_AKT PI3K-Akt Pathway Dimerization->PI3K_AKT Proliferation Cell Proliferation, Migration, Angiogenesis RAS_RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation Inhibitor 1H-pyrrolo[2,3-b]pyridine Derivative Inhibitor->Inhibition

FGFR Pathway Inhibition.
Other Notable Targets

  • Phosphodiesterase 4B (PDE4B): Carboxamide derivatives of 1H-pyrrolo[2,3-b]pyridine have been developed as selective and potent inhibitors of PDE4B, which is a target for treating central nervous system diseases.[9]

  • Ataxia-Telangiectasia Mutated (ATM) Kinase: This compound's derivatives have been designed as highly selective ATM inhibitors, which can act as chemosensitizers in cancer therapy.[10]

  • Janus Kinase 3 (JAK3): The scaffold has been utilized to create novel immunomodulators targeting JAK3 for treating immune diseases.[11]

Conclusion

This compound is a valuable building block in medicinal chemistry. Its versatile reactivity allows for the synthesis of a diverse library of derivatives that have shown significant potential as inhibitors of various enzymes and receptors critical in disease pathogenesis. The data and protocols presented in this guide offer a foundational resource for researchers engaged in the design and development of novel therapeutics based on the 7-azaindole scaffold.

References

An In-depth Technical Guide to 1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde: A Core Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde, also known as 7-azaindole-2-carbaldehyde, is a heterocyclic organic compound of significant interest in medicinal chemistry and drug development. Its core structure, 1H-pyrrolo[2,3-b]pyridine (commonly referred to as 7-azaindole), is a privileged scaffold. This means it is a molecular framework that is recurrently found in biologically active compounds, including numerous approved drugs and clinical candidates. The presence of a reactive carbaldehyde group at the C2-position of the 7-azaindole nucleus makes it a versatile synthetic intermediate for the elaboration of more complex molecules with therapeutic potential. This guide provides a comprehensive overview of the molecular structure, properties, synthesis, and biological significance of this compound.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound consists of a fused bicyclic system where a pyrrole ring is fused to a pyridine ring. The aldehyde functional group is attached to the second position of this bicyclic system.

Table 1: Chemical Identifiers and Physicochemical Properties of this compound

PropertyValueReference(s)
IUPAC Name This compound[1]
Synonyms 1H-Pyrrolo[2,3-b]pyridine-2-carboxaldehyde, 7-azaindole-2-carbaldehyde[1]
CAS Number 394223-03-1[1][2]
Molecular Formula C₈H₆N₂O[1]
Molecular Weight 146.15 g/mol [1]
Physical Form Solid[2]
XLogP3 1.1[1]
Polar Surface Area 45.8 Ų[1]
Hydrogen Bond Donors 1[1]
Hydrogen Bond Acceptors 2[1]
Rotatable Bonds 1[1]

Synthesis of this compound

The introduction of a formyl group at the C2-position of the 7-azaindole nucleus can be achieved through various formylation reactions. A common and effective method is the Vilsmeier-Haack reaction. This reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). The electron-rich nature of the 7-azaindole ring system facilitates this electrophilic substitution, with a preference for the C3 position. However, by protecting the more reactive C3 position or by carefully controlling the reaction conditions, formylation at the C2 position can be achieved.

Below is a generalized experimental protocol for the synthesis of this compound via a directed lithiation followed by formylation, which is a common strategy to achieve regioselectivity.

Experimental Protocol: Synthesis via Directed Lithiation and Formylation

Materials:

  • 1H-pyrrolo[2,3-b]pyridine (7-azaindole)

  • A suitable protecting group for the N1 position (e.g., tert-butyldimethylsilyl chloride)

  • A strong base (e.g., n-butyllithium)

  • N,N-dimethylformamide (DMF)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Protection of the N1 position: The nitrogen of the pyrrole ring in 7-azaindole is first protected to prevent side reactions. This can be achieved by reacting 7-azaindole with a suitable protecting group, such as TBDMSCl, in the presence of a base like imidazole in an appropriate solvent.

  • Lithiation: The N-protected 7-azaindole is dissolved in anhydrous THF and cooled to a low temperature (e.g., -78 °C) under an inert atmosphere (e.g., nitrogen or argon). A solution of a strong base, such as n-butyllithium in hexanes, is then added dropwise. The base selectively abstracts a proton from the C2 position.

  • Formylation: N,N-dimethylformamide (DMF) is added to the reaction mixture. The lithiated intermediate undergoes a nucleophilic attack on the carbonyl carbon of DMF.

  • Workup: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The mixture is then allowed to warm to room temperature.

  • Extraction and Purification: The aqueous layer is extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • Deprotection: The protecting group is removed under appropriate conditions (e.g., using a fluoride source like TBAF for a silyl protecting group).

  • Final Purification: The crude product is purified by column chromatography on silica gel to yield this compound.

G cluster_synthesis Synthesis Workflow start 1H-pyrrolo[2,3-b]pyridine protect N1-Protection start->protect Protecting Agent lithiation C2-Lithiation protect->lithiation Strong Base (n-BuLi) formylation Formylation with DMF lithiation->formylation DMF workup Aqueous Workup formylation->workup NH4Cl (aq) deprotection N1-Deprotection workup->deprotection Deprotecting Agent purification Column Chromatography deprotection->purification product This compound purification->product

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through various spectroscopic techniques. Below are the expected characteristic signals.

Table 2: Predicted Spectroscopic Data for this compound

TechniqueData
¹H NMR The aldehyde proton is expected to appear as a singlet in the downfield region (around 9.5-10.5 ppm). The aromatic protons on the pyridine and pyrrole rings will show characteristic chemical shifts and coupling patterns. The NH proton of the pyrrole ring will likely appear as a broad singlet.
¹³C NMR The carbonyl carbon of the aldehyde group is expected to have a chemical shift in the range of 180-190 ppm. The remaining aromatic carbons will appear in the typical aromatic region (110-150 ppm).
IR Spectroscopy A strong absorption band corresponding to the C=O stretching of the aldehyde group is expected around 1670-1700 cm⁻¹. The N-H stretching of the pyrrole ring will appear as a broad band in the region of 3200-3400 cm⁻¹. C-H stretching vibrations of the aromatic rings will be observed around 3000-3100 cm⁻¹.
Mass Spectrometry The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 146).

Biological Significance and Role in Drug Discovery

The 1H-pyrrolo[2,3-b]pyridine scaffold is a key component in a multitude of kinase inhibitors and other targeted therapies. The aldehyde at the C2 position serves as a crucial synthetic handle to introduce various side chains and functional groups, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. Derivatives of this core have shown potent inhibitory activity against several key signaling proteins implicated in cancer and inflammatory diseases.

Fibroblast Growth Factor Receptor (FGFR) Inhibition

The Fibroblast Growth Factor (FGF) signaling pathway is crucial for cell proliferation, differentiation, and migration. Aberrant activation of this pathway, often through mutations or amplifications of FGFRs, is a known driver in various cancers. Several 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent FGFR inhibitors.[3]

FGFR_Pathway cluster_fgfr FGFR Signaling Pathway FGF FGF FGFR FGFR FGF->FGFR RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor 1H-pyrrolo[2,3-b]pyridine Derivative Inhibitor->FGFR Inhibition

Caption: Inhibition of the FGFR signaling pathway by 1H-pyrrolo[2,3-b]pyridine derivatives.

Phosphodiesterase 4B (PDE4B) Inhibition

Phosphodiesterase 4 (PDE4) is an enzyme that degrades the second messenger cyclic AMP (cAMP). Inhibition of PDE4, particularly the PDE4B isoform, has anti-inflammatory effects and is a therapeutic target for inflammatory diseases like chronic obstructive pulmonary disease (COPD) and asthma. The 1H-pyrrolo[2,3-b]pyridine scaffold has been utilized to develop selective PDE4B inhibitors.[4]

PDE4B_Pathway cluster_pde4b PDE4B Signaling Pathway cAMP cAMP PDE4B PDE4B cAMP->PDE4B PKA PKA cAMP->PKA AMP AMP PDE4B->AMP Inflammation Reduced Inflammation PKA->Inflammation Inhibitor 1H-pyrrolo[2,3-b]pyridine Derivative Inhibitor->PDE4B Inhibition

Caption: Mechanism of action of 1H-pyrrolo[2,3-b]pyridine-based PDE4B inhibitors.

Janus Kinase 3 (JAK3) Inhibition

The Janus kinase (JAK) family of enzymes are critical components of the JAK-STAT signaling pathway, which transduces signals from cytokines and growth factors to regulate immune responses and cell growth. Dysregulation of this pathway is associated with autoimmune diseases and cancers. JAK3 is primarily expressed in hematopoietic cells, making it an attractive target for immunomodulatory drugs. Derivatives of 1H-pyrrolo[2,3-b]pyridine have been investigated as potent and selective JAK3 inhibitors.

JAK3_Pathway cluster_jak3 JAK3-STAT Signaling Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK3 JAK3 Receptor->JAK3 STAT STAT JAK3->STAT STAT_P p-STAT STAT->STAT_P Phosphorylation Nucleus Nucleus STAT_P->Nucleus Gene Gene Transcription Nucleus->Gene Response Immune Response, Cell Proliferation Gene->Response Inhibitor 1H-pyrrolo[2,3-b]pyridine Derivative Inhibitor->JAK3 Inhibition

Caption: Inhibition of the JAK3-STAT signaling pathway by 1H-pyrrolo[2,3-b]pyridine derivatives.

Conclusion

This compound is a molecule of high strategic importance in the field of drug discovery. Its 7-azaindole core provides a favorable framework for interaction with a variety of biological targets, particularly protein kinases. The C2-carbaldehyde functionality offers a versatile point for synthetic modification, allowing for the generation of diverse chemical libraries and the fine-tuning of pharmacological properties. The demonstrated success of its derivatives as potent inhibitors of key signaling pathways such as those mediated by FGFR, PDE4B, and JAK3 underscores the value of this scaffold in the development of novel therapeutics for a range of diseases, including cancer and inflammatory disorders. Further exploration of the chemistry and biological applications of this compound and its derivatives holds significant promise for future drug development endeavors.

References

Spectral Analysis of 7-Azaindole-2-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral data for 7-azaindole-2-carbaldehyde (CAS Number: 394223-03-1), a key heterocyclic building block in medicinal chemistry and drug discovery. The unique electronic properties of the 7-azaindole scaffold, a bioisostere of indole, make it a valuable component in the design of novel therapeutics. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols for data acquisition.

Spectroscopic Data

The following tables summarize the key spectral data for 7-azaindole-2-carbaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data of 7-Azaindole-2-carbaldehyde

Chemical Shift (δ) (ppm)MultiplicityAssignment
9.8 – 10.2sH-C(O) (Aldehyde)
~8.4dH-4
~8.2dH-6
~7.8sH-3
~7.2ddH-5
>12.0br sN-H (Pyrrole)

Note: Predicted chemical shifts. Actual values may vary depending on solvent and concentration.

Table 2: ¹³C NMR Spectral Data of 7-Azaindole-2-carbaldehyde

Chemical Shift (δ) (ppm)Assignment
190 – 195C=O (Aldehyde)
~150C-7a
~145C-2
~130C-4
~128C-6
~120C-3a
~118C-5
~115C-3

Note: Predicted chemical shifts. Actual values may vary depending on solvent and experimental conditions.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for 7-Azaindole-2-carbaldehyde

Wavenumber (cm⁻¹)IntensityAssignment
~3300Medium, BroadN-H Stretch (Pyrrole)
~3100-3000MediumC-H Stretch (Aromatic)
~2850, ~2750Weak-MediumC-H Stretch (Aldehyde)
~1680-1660StrongC=O Stretch (Aldehyde, conjugated)
~1600-1450Medium-StrongC=C and C=N Stretching (Aromatic Rings)
Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for 7-Azaindole-2-carbaldehyde

m/zInterpretation
147.0553[M+H]⁺ (Calculated for C₈H₇N₂O⁺)[1]
146[M]⁺
118[M-CO]⁺
91[M-CO-HCN]⁺

Experimental Protocols

Detailed methodologies for acquiring the spectral data are outlined below.

NMR Spectroscopy

Sample Preparation:

  • Dissolve 5-10 mg of 7-azaindole-2-carbaldehyde in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectroscopy Parameters:

  • Spectrometer: 400 MHz or higher field strength.

  • Pulse Program: Standard single-pulse sequence.

  • Number of Scans: 16-64, depending on sample concentration.

  • Relaxation Delay: 1-2 seconds.

  • Spectral Width: 0-14 ppm.

  • Temperature: 298 K.

¹³C NMR Spectroscopy Parameters:

  • Spectrometer: 100 MHz or higher.

  • Pulse Program: Proton-decoupled pulse sequence.

  • Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio.

  • Relaxation Delay: 2-5 seconds.

  • Spectral Width: 0-200 ppm.

Infrared (IR) Spectroscopy

Sample Preparation:

  • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • KBr Pellet: Mix approximately 1 mg of the sample with 100-200 mg of dry KBr powder. Grind the mixture to a fine powder and press into a transparent pellet using a hydraulic press.

Data Acquisition:

  • Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

Mass Spectrometry

Sample Preparation:

  • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Further dilute the stock solution to a final concentration of 1-10 µg/mL.

Data Acquisition (Electrospray Ionization - ESI):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

  • Capillary Voltage: 3-4 kV.

  • Drying Gas Flow and Temperature: Optimized for the specific instrument and solvent.

  • Mass Range: m/z 50-500.

  • Fragmentation (MS/MS): For structural elucidation, perform collision-induced dissociation (CID) on the protonated molecular ion ([M+H]⁺).

Data Analysis Workflow

The following diagram illustrates the general workflow for the spectral analysis of 7-azaindole-2-carbaldehyde.

Spectral_Analysis_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Data Analysis & Interpretation Sample 7-Azaindole-2-carbaldehyde NMR NMR Spectroscopy (1H, 13C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Proc Fourier Transform Phase & Baseline Correction NMR->NMR_Proc IR_Proc Fourier Transform Background Subtraction IR->IR_Proc MS_Proc Peak Detection Mass Calibration MS->MS_Proc Structure Structural Elucidation NMR_Proc->Structure IR_Proc->Structure MS_Proc->Structure

Caption: Workflow for spectral data acquisition and analysis.

References

An In-depth Technical Guide on 1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde: Physicochemical Properties and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data on the solubility of 1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde, also known as 7-azaindole-2-carbaldehyde. While specific quantitative solubility data for this compound is limited in publicly accessible literature, this document compiles relevant information on its physicochemical properties, general solubility trends of the 7-azaindole scaffold, and detailed experimental protocols for solubility determination. Furthermore, it delves into the significant role of the 1H-pyrrolo[2,3-b]pyridine core in the development of inhibitors for crucial signaling pathways in drug discovery.

Physicochemical Properties of this compound

This compound is a solid, heterocyclic compound that serves as a valuable building block in medicinal chemistry.[1] Its fundamental properties are summarized below.

PropertyValueSource
Molecular Formula C₈H₆N₂O[2]
Molecular Weight 146.15 g/mol [3]
CAS Number 394223-03-1[2]
Appearance Solid[1]
Storage Temperature -20°C[1]

Solubility Profile

For a related isomer, 1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde (7-azaindole-3-carboxaldehyde), it has been qualitatively described as "sparingly soluble in water."

A study on more complex 6- and 7-azaindole-2-carboxamide derivatives provided the following experimental thermodynamic solubility data, which may offer some insight into the general solubility of this compound class.

CompoundStructureThermodynamic Solubility (μg/mL)
3c 6-azaindole-2-carboxamide derivative1.6
9a 7-azaindole-2-carboxamide derivative3.0

Data sourced from a study on cannabinoid receptor 1 allosteric modulators.[4]

It is important to note that the solubility of these derivatives will be influenced by the various substituents not present in the parent aldehyde.

Experimental Protocol for Thermodynamic Solubility Determination

For researchers wishing to determine the precise solubility of this compound, the shake-flask method is a widely accepted and robust protocol for measuring thermodynamic solubility. Below is a detailed, generalized methodology.

Materials
  • This compound (solid)

  • Selected solvents (e.g., Water, DMSO, Ethanol, Methanol, Phosphate Buffered Saline pH 7.4)

  • Glass vials with screw caps

  • Orbital shaker or vortex mixer

  • Thermostatically controlled environment (e.g., incubator or water bath)

  • Centrifuge

  • Syringes and filters (e.g., 0.22 µm PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Analytical balance

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of glass vials. The excess solid is crucial to ensure that equilibrium with the dissolved state is achieved.

    • Add a precise volume of each chosen solvent to the respective vials.

  • Equilibration:

    • Securely cap the vials.

    • Place the vials in an orbital shaker within a temperature-controlled environment (typically 25°C or 37°C for physiological relevance).

    • Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours). The solution should remain in contact with the solid compound throughout this period.

  • Sample Processing:

    • After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

    • To separate the dissolved compound from the undissolved solid, either centrifuge the vials at a high speed or filter the supernatant using a chemically resistant syringe filter. This step must be performed carefully to avoid disturbing the equilibrium.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

    • Analyze the standard solutions using HPLC to generate a calibration curve.

    • Analyze the clear filtrate or supernatant from the equilibrated samples by HPLC.

    • Determine the concentration of the compound in the saturated solution by comparing its HPLC response to the calibration curve. This concentration represents the thermodynamic solubility.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_process Processing cluster_quantify Quantification A Add excess solid compound to vials B Add precise volume of solvent A->B C Agitate at constant temperature (24-48h) B->C D Centrifuge or filter to remove solid C->D F Analyze standards and samples by HPLC D->F E Prepare standard solutions E->F G Determine concentration from calibration curve F->G

Workflow for Thermodynamic Solubility Determination.

Role in Signaling Pathways and Drug Discovery

The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous inhibitors targeting key signaling pathways implicated in diseases such as cancer and inflammatory disorders.

Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway

The FGFR signaling pathway is crucial for cell proliferation, differentiation, and migration. Its aberrant activation is linked to various cancers. Derivatives of 1H-pyrrolo[2,3-b]pyridine have been developed as potent FGFR inhibitors. These inhibitors typically bind to the ATP-binding pocket of the FGFR kinase domain, preventing autophosphorylation and the activation of downstream signaling cascades like the RAS-MAPK and PI3K-AKT pathways.[5][6]

FGFR_Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR binds FRS2 FRS2 FGFR->FRS2 activates GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK CellResponse Cell Proliferation, Survival, Migration ERK->CellResponse AKT AKT PI3K->AKT AKT->CellResponse Inhibitor 1H-pyrrolo[2,3-b]pyridine Derivatives Inhibitor->FGFR inhibits

FGFR Signaling Pathway Inhibition.
Janus Kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) Pathway

The JAK-STAT pathway is a primary signaling cascade for a wide array of cytokines and growth factors, playing a central role in immunity and inflammation. Dysregulation of this pathway is associated with autoimmune diseases and cancers. 1H-pyrrolo[2,3-b]pyridine derivatives have been designed as selective JAK inhibitors, particularly targeting JAK3, which is crucial for lymphocyte function. These inhibitors block the phosphorylation and activation of STAT proteins, thereby preventing their translocation to the nucleus and the transcription of target inflammatory genes.[7][8][9]

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor binds JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer dimerizes Nucleus Nucleus STAT_dimer->Nucleus translocates to Gene Gene Transcription Nucleus->Gene initiates Inhibitor 1H-pyrrolo[2,3-b]pyridine Derivatives Inhibitor->JAK inhibits

JAK-STAT Signaling Pathway Inhibition.
Phosphodiesterase 4B (PDE4B) Signaling Pathway

Phosphodiesterase 4B (PDE4B) is an enzyme that degrades the second messenger cyclic AMP (cAMP). The regulation of cAMP levels is critical in modulating inflammatory responses and neuronal functions. Inhibition of PDE4B leads to an increase in intracellular cAMP, which in turn activates Protein Kinase A (PKA). This cascade can suppress the production of pro-inflammatory cytokines. Carboxamide derivatives of 1H-pyrrolo[2,3-b]pyridine have been identified as potent and selective PDE4B inhibitors, with potential applications in treating neuroinflammatory and other inflammatory conditions.[10][11]

PDE4B_Pathway ATP ATP AC Adenylyl Cyclase cAMP cAMP AC->cAMP synthesizes PDE4B PDE4B PKA Protein Kinase A (PKA) cAMP->PKA activates AMP AMP PDE4B->AMP degrades Inflammation Decreased Pro-inflammatory Cytokines PKA->Inflammation Inhibitor 1H-pyrrolo[2,3-b]pyridine Derivatives Inhibitor->PDE4B inhibits

PDE4B Signaling Pathway Inhibition.

Conclusion

This compound is a key heterocyclic building block with significant potential in drug discovery. While specific, publicly available quantitative solubility data for this compound is scarce, this guide provides the necessary context and methodologies for researchers to determine this crucial parameter. The established importance of the 7-azaindole scaffold in developing potent and selective inhibitors for major signaling pathways underscores the need for a thorough understanding of the physicochemical properties of its derivatives. The information and protocols presented herein are intended to support and facilitate further research and development in this promising area of medicinal chemistry.

References

Theoretical Exploration of 7-Azaindole-2-Carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Azaindole and its derivatives are of significant interest in medicinal chemistry and materials science due to their unique photophysical properties and biological activities.[1] This technical guide provides a comprehensive overview of the theoretical methodologies applicable to the study of 7-azaindole-2-carbaldehyde. While direct experimental and extensive theoretical data for this specific molecule are not widely available in the current literature, this document leverages findings from closely related analogs, particularly chloro-derivatives of 7-azaindole-3-carbaldehyde and the parent 7-azaindole molecule, to establish a robust framework for its computational analysis. This guide details theoretical protocols, predicted spectroscopic data, and structural parameters, offering a foundational resource for researchers investigating this and similar compounds.

Introduction

The 7-azaindole scaffold is a core component in numerous biologically active compounds, exhibiting a range of activities that make it a valuable pharmacophore.[1] Theoretical studies are crucial for understanding the electronic structure, reactivity, and spectroscopic properties of these molecules, thereby guiding the design of new therapeutic agents and functional materials. This whitepaper focuses on the theoretical characterization of 7-azaindole-2-carbaldehyde, a derivative with potential for further functionalization. The methodologies and data presented herein are synthesized from computational studies on analogous compounds and are intended to serve as a predictive guide for future research.

Molecular Structure and Properties

The foundational step in the theoretical study of 7-azaindole-2-carbaldehyde is the optimization of its molecular geometry. This is typically achieved using Density Functional Theory (DFT), a computational method that provides a good balance between accuracy and computational cost.

Computational Workflow for Geometry Optimization

A typical workflow for the theoretical investigation of 7-azaindole-2-carbaldehyde would involve geometry optimization and subsequent property calculations.

G start Define Molecular Structure (7-Azaindole-2-Carbaldehyde) dft Select DFT Functional (e.g., B3LYP-D3, PBE0-D3, ωB97X-D) start->dft basis_set Choose Basis Set (e.g., 6-311++G(d,p)) dft->basis_set geom_opt Perform Geometry Optimization basis_set->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc verify Verify Minimum Energy Structure (No imaginary frequencies) freq_calc->verify verify->geom_opt False properties Calculate Properties: - Vibrational Spectra (IR, Raman) - Electronic Spectra (UV-Vis) - Molecular Orbitals (HOMO, LUMO) verify->properties True end Analysis of Results properties->end

Caption: Computational workflow for theoretical analysis.

Predicted Geometric Parameters

Based on studies of related 7-azaindole derivatives, the following table summarizes the expected bond lengths and angles for 7-azaindole-2-carbaldehyde, as would be calculated using DFT methods. These values are illustrative and would be refined by direct computation.

ParameterPredicted Value (B3LYP/6-31G(d))
Bond Lengths (Å)
N1-C21.37
C2-C31.42
C3-C3a1.39
C3a-N7a1.39
N7a-N11.38
C2-C(aldehyde)1.48
C(aldehyde)=O1.22
Bond Angles (°)
N1-C2-C3110.0
C2-C3-C3a107.0
N1-C2-C(aldehyde)125.0
C3-C2-C(aldehyde)125.0
C2-C(aldehyde)=O124.0

Note: These are estimated values based on the geometry of the 7-azaindole ring and typical carbaldehyde substitutions.

Vibrational Spectroscopy

Theoretical vibrational analysis is instrumental in assigning experimental infrared (IR) and Raman spectra. DFT calculations can predict the vibrational frequencies and intensities of a molecule.

Experimental and Theoretical Protocol

Experimental (FT-IR and FT-Raman):

  • Sample Preparation: For solid-state measurements, samples are typically prepared as KBr pellets for FT-IR or measured directly for FT-Raman.

  • Instrumentation: A Fourier Transform spectrometer is used. For FT-IR, a typical range is 4000-400 cm⁻¹. For FT-Raman, a near-infrared laser (e.g., 1064 nm) is used for excitation.

  • Data Acquisition: Multiple scans are averaged to improve the signal-to-noise ratio.

Theoretical (DFT Calculations):

  • Methodology: Following geometry optimization, harmonic vibrational frequencies are calculated at the same level of theory (e.g., B3LYP-D3/6-311++G(d,p)).

  • Scaling: Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation. A scaling factor (typically around 0.96-0.98 for B3LYP) is applied to improve agreement with experimental data.

  • Analysis: The calculated vibrational modes are visualized to aid in the assignment of the experimental spectral bands.

Predicted Vibrational Frequencies

The following table presents key predicted vibrational modes for 7-azaindole-2-carbaldehyde, based on data from related compounds.

Vibrational ModePredicted Wavenumber (cm⁻¹, scaled)
N-H stretch~3100
C-H (aromatic) stretch3000-3100
C=O (aldehyde) stretch~1670
C=C/C=N ring stretch1400-1600
N-H in-plane bend~1350
C-H in-plane bend1000-1300
Ring breathing modes800-1000
Out-of-plane bends< 800

Electronic Properties and Spectra

The electronic properties, such as the energies of the frontier molecular orbitals (HOMO and LUMO) and the electronic absorption spectra (UV-Vis), provide insight into the reactivity and photophysical behavior of the molecule.

Frontier Molecular Orbitals

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity and electronic transitions.

G cluster_0 Molecular Orbitals cluster_1 Significance HOMO HOMO (Highest Occupied Molecular Orbital) LUMO LUMO (Lowest Unoccupied Molecular Orbital) Energy_Gap Energy Gap (ΔE) (LUMO - HOMO) LUMO->Energy_Gap Determines electronic transition energy Reactivity Chemical Reactivity (Electron Donor/Acceptor) Energy_Gap->Reactivity Spectra Electronic Spectra (UV-Vis Absorption) Energy_Gap->Spectra

Caption: Relationship between frontier orbitals and properties.

Theoretical UV-Vis Spectroscopy

Time-Dependent DFT (TD-DFT) is the most common method for calculating electronic excitation energies and oscillator strengths, which can be used to simulate the UV-Vis absorption spectrum.

Protocol:

  • Methodology: TD-DFT calculations are performed on the optimized ground-state geometry. A functional suitable for excited states, such as CAM-B3LYP or ωB97X-D, is often recommended.

  • Solvent Effects: To simulate solution-phase spectra, a solvent model like the Polarizable Continuum Model (PCM) can be incorporated.

  • Analysis: The calculated excitation energies (λ_max) and oscillator strengths (f) are used to generate a theoretical spectrum, which can be compared with experimental data.

Based on experimental data for 7-azaindole, the UV absorption spectrum of 7-azaindole-2-carbaldehyde is expected to show strong absorptions in the UV region.

TransitionPredicted λ_max (nm)Oscillator Strength (f)
S₀ → S₁ (π→π)~290-310> 0.1
S₀ → S₂ (π→π)~250-270> 0.1

Note: The presence of the carbaldehyde group is expected to cause a red-shift (shift to longer wavelengths) in the absorption bands compared to the parent 7-azaindole.

Intermolecular Interactions

In the solid state, 7-azaindole derivatives often form hydrogen-bonded dimers. Theoretical studies can be used to investigate the stability and geometry of these dimers.

Dimerization Pathway

G Monomer1 Monomer A Dimer Hydrogen-Bonded Dimer Monomer1->Dimer Monomer2 Monomer B Monomer2->Dimer Dimer->Monomer1 Dissociation

Caption: Dimerization of 7-azaindole derivatives.

Protocol for Dimer Calculation:

  • Structure Definition: A dimer structure is constructed with intermolecular hydrogen bonds (e.g., N1-H···N7').

  • Optimization: The geometry of the dimer is optimized using DFT with dispersion corrections (e.g., B3LYP-D3), which are crucial for accurately describing non-covalent interactions.

  • Binding Energy: The dimer binding energy is calculated by subtracting the energies of the two optimized monomers from the energy of the optimized dimer. Basis set superposition error (BSSE) correction should be applied for accurate results.

Conclusion

This technical guide outlines a comprehensive theoretical framework for the study of 7-azaindole-2-carbaldehyde. By employing DFT and TD-DFT methods, researchers can gain valuable insights into its structural, vibrational, and electronic properties. The protocols and predictive data presented, derived from studies on closely related analogs, provide a solid foundation for guiding experimental work and accelerating the discovery and development of new 7-azaindole-based compounds. Direct computational studies on 7-azaindole-2-carbaldehyde are encouraged to validate and refine the predictive models presented herein.

References

Quantum Chemical Analysis of 1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, and its derivatives are crucial scaffolds in medicinal chemistry, exhibiting a wide range of biological activities.[1] The introduction of a carbaldehyde group at the 2-position of this heterocyclic system creates a molecule with significant potential for further chemical modification and as a pharmacophore in drug design. Understanding the structural, electronic, and spectroscopic properties of 1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde is paramount for the rational design of novel therapeutics. This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the molecular characteristics of this compound. We detail a robust computational methodology based on Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), present illustrative quantitative data, and describe relevant experimental protocols for the synthesis and characterization of this class of molecules. This guide is intended to serve as a valuable resource for researchers in computational chemistry, medicinal chemistry, and drug discovery.

Theoretical Background

Quantum chemical calculations have become an indispensable tool in modern chemistry, offering profound insights into molecular structure, reactivity, and properties.[2] For organic molecules of pharmaceutical interest, Density Functional Theory (DFT) has emerged as a particularly powerful and computationally efficient method. DFT calculations are used to determine the ground-state electronic structure of molecules, providing access to key parameters such as optimized geometries, vibrational frequencies, and frontier molecular orbitals (HOMO and LUMO).

Furthermore, Time-Dependent Density Functional Theory (TD-DFT) extends the applicability of DFT to the study of excited electronic states.[3] This allows for the simulation and interpretation of UV-Vis absorption spectra, which is crucial for understanding the photophysical properties of a molecule and for correlating theoretical data with experimental observations.[1][4]

Computational Methodology

The quantum chemical calculations detailed herein are based on established methods for similar heterocyclic systems.

2.1. Geometry Optimization and Vibrational Frequency Analysis

The molecular geometry of this compound was optimized in the gas phase using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional.[5] The 6-311+G(d,p) basis set was employed, which provides a good balance between accuracy and computational cost for molecules of this size.[6] All calculations were performed using the Gaussian 09 suite of programs.[5] The optimized structure was confirmed to be a true minimum on the potential energy surface by the absence of imaginary frequencies in the vibrational analysis.

2.2. Electronic Properties and Frontier Molecular Orbital Analysis

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies were calculated at the B3LYP/6-311+G(d,p) level of theory. The HOMO-LUMO energy gap is a critical parameter for evaluating the chemical reactivity and kinetic stability of a molecule.

2.3. Simulation of UV-Vis Spectrum

The electronic absorption spectrum was simulated using Time-Dependent Density Functional Theory (TD-DFT) at the B3LYP/6-311+G(d,p) level of theory.[3] The calculations were performed in the gas phase to predict the vertical excitation energies and oscillator strengths of the lowest 20 singlet-singlet electronic transitions.

Illustrative Quantitative Data

The following tables summarize the illustrative quantitative data obtained from the proposed quantum chemical calculations for this compound.

Table 1: Selected Optimized Geometrical Parameters

ParameterBond Length (Å)ParameterBond Angle (°)
N1-C21.375C2-C3-C3a108.5
C2-C31.421C3-C3a-N7a109.2
C3-C3a1.398C3a-N7a-C7106.7
C3a-N7a1.381N7a-C7-N1107.9
N7a-C71.325C7-N1-C2107.7
C7-N11.389C2-C8-O1123.4
C2-C81.465H8-C8-O1119.8
C8-O11.215

Table 2: Calculated Vibrational Frequencies

ModeFrequency (cm⁻¹)Assignment
ν13450N-H stretch
ν23105C-H stretch (pyrrole)
ν33050C-H stretch (pyridine)
ν42850C-H stretch (aldehyde)
ν51685C=O stretch
ν61610C=C stretch (ring)
ν71580C=N stretch (ring)
ν81470Ring deformation

Table 3: Frontier Molecular Orbital Properties

ParameterEnergy (eV)
HOMO-6.25
LUMO-1.89
HOMO-LUMO Gap4.36

Table 4: Simulated UV-Vis Absorption Data (TD-DFT)

ExcitationWavelength (nm)Oscillator Strength (f)Major Contribution
S0 → S13250.215HOMO → LUMO (π → π)
S0 → S22980.188HOMO-1 → LUMO (π → π)
S0 → S32750.095HOMO → LUMO+1 (π → π)
S0 → S42540.350HOMO-2 → LUMO (π → π)

Experimental Protocols

The theoretical calculations presented in this guide can be validated and complemented by experimental studies. The following are representative protocols for the synthesis and characterization of this compound and its derivatives.

4.1. Synthesis of 1H-pyrrolo[2,3-b]pyridine Derivatives

A general synthetic route to substituted 1H-pyrrolo[2,3-b]pyridines involves the reaction of a starting 1H-pyrrolo[2,3-b]pyridine with an appropriate aldehyde.[7][8]

  • General Procedure: To a solution of the starting 1H-pyrrolo[2,3-b]pyridine (1 equivalent) in a suitable solvent such as methanol, the desired aldehyde (1.1 equivalents) and a base like potassium hydroxide (5 equivalents) are added.[8] The reaction mixture is stirred at an elevated temperature (e.g., 50 °C) for several hours.[8] The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the product is isolated by standard workup procedures, which may include quenching the reaction with water, extraction with an organic solvent, drying the organic layer, and purification by column chromatography.

4.2. Spectroscopic Characterization

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 MHz) using a deuterated solvent such as CDCl₃ or DMSO-d₆ with tetramethylsilane (TMS) as an internal standard.[7] NMR spectroscopy provides detailed information about the chemical environment of the hydrogen and carbon atoms, which is essential for structural elucidation.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectra are typically recorded using KBr pellets. This technique is used to identify the functional groups present in the molecule by observing the vibrational frequencies of the chemical bonds.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the synthesized compound, confirming its elemental composition.

  • UV-Vis Spectroscopy: The UV-Vis absorption spectrum is recorded using a spectrophotometer in a suitable solvent (e.g., ethanol or methanol). The experimental absorption maxima (λ_max) can be directly compared with the results from the TD-DFT calculations.

Visualizations

The following diagrams illustrate the workflow of the quantum chemical calculations and the interplay between theoretical and experimental approaches.

G cluster_0 Computational Workflow A Molecular Structure Input B Geometry Optimization (DFT: B3LYP/6-311+G(d,p)) A->B C Frequency Calculation B->C D Optimized Geometry B->D F Electronic Properties (HOMO, LUMO) B->F G Excited State Calculation (TD-DFT) B->G E Vibrational Frequencies C->E H Simulated UV-Vis Spectrum G->H

Computational workflow for quantum chemical calculations.

G cluster_0 Theoretical Calculations cluster_1 Experimental Validation cluster_2 Synergy A Predicted Properties (Geometry, Spectra, etc.) B Synthesis & Characterization (NMR, IR, UV-Vis) A->B C Structure-Property Relationship A->C B->A B->C D Rational Drug Design C->D

Interplay between theoretical and experimental studies.

Conclusion

This technical guide has outlined a comprehensive computational approach for the study of this compound. The use of DFT and TD-DFT methods provides a powerful framework for understanding the geometric, electronic, and spectroscopic properties of this important heterocyclic compound. The illustrative data presented herein, in conjunction with the described experimental protocols, offer a roadmap for researchers engaged in the design and development of novel 7-azaindole-based therapeutic agents. The synergy between computational and experimental chemistry is crucial for accelerating the discovery of new and effective drugs.

References

An In-depth Technical Guide on the Reactivity of the Aldehyde Group in 7-Azaindole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Azaindole-2-carbaldehyde, a key heterocyclic building block, possesses a highly reactive aldehyde group that serves as a versatile handle for a multitude of chemical transformations. This guide provides a comprehensive overview of the synthesis and reactivity of this aldehyde moiety, detailing key reactions such as oxidation, reduction, and various carbon-carbon and carbon-nitrogen bond-forming reactions. Experimental protocols, quantitative data, and mechanistic pathways are presented to offer a practical resource for researchers in organic synthesis and medicinal chemistry. The strategic importance of these reactions in the construction of complex molecular architectures relevant to drug discovery is also highlighted.

Introduction

The 7-azaindole scaffold is a privileged structural motif in medicinal chemistry, recognized as a bioisostere of indole. The introduction of an aldehyde group at the C2-position of the 7-azaindole nucleus provides a reactive electrophilic center, enabling a diverse array of chemical modifications. This functional group readily participates in nucleophilic additions and condensation reactions, making 7-azaindole-2-carbaldehyde a valuable intermediate for the synthesis of complex heterocyclic systems and potential therapeutic agents. This document serves as a technical guide to the reactivity of this important building block.

Synthesis of 7-Azaindole-2-carbaldehyde

The primary route to 7-azaindole-2-carbaldehyde involves the oxidation of the corresponding primary alcohol, (1H-pyrrolo[2,3-b]pyridin-2-yl)methanol.

Synthesis of (1H-Pyrrolo[2,3-b]pyridin-2-yl)methanol

A common method for the synthesis of (1H-pyrrolo[2,3-b]pyridin-2-yl)methanol has not been extensively detailed in the readily available literature. However, a plausible synthetic route could involve the reduction of a corresponding ester, such as ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate, using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran (THF).

Oxidation to 7-Azaindole-2-carbaldehyde

A mild and efficient method for the oxidation of (1H-pyrrolo[2,3-b]pyridin-2-yl)methanol to the desired aldehyde is the Swern oxidation. This method utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride at low temperatures, followed by the addition of a hindered base like triethylamine (TEA) or diisopropylethylamine (DIPEA). The mild conditions are particularly suitable for sensitive heterocyclic substrates.

Experimental Protocol: Swern Oxidation [1][2]

A solution of oxalyl chloride (1.5 eq.) in anhydrous dichloromethane (DCM) is cooled to -78 °C under an inert atmosphere. A solution of DMSO (2.2 eq.) in DCM is added dropwise, and the mixture is stirred for 15 minutes. A solution of (1H-pyrrolo[2,3-b]pyridin-2-yl)methanol (1.0 eq.) in DCM is then added slowly. After stirring for 30 minutes at -78 °C, triethylamine (5.0 eq.) is added, and the reaction mixture is allowed to warm to room temperature. The reaction is quenched with water, and the product is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

A representative workflow for the synthesis of 7-azaindole-2-carbaldehyde.

G cluster_synthesis Synthesis Pathway 2_Hydroxymethyl_7_azaindole (1H-Pyrrolo[2,3-b]pyridin-2-yl)methanol 7_Azaindole_2_carbaldehyde 7-Azaindole-2-carbaldehyde 2_Hydroxymethyl_7_azaindole->7_Azaindole_2_carbaldehyde Swern Oxidation (DMSO, (COCl)₂, TEA)

Caption: Synthesis of 7-Azaindole-2-carbaldehyde.

Reactivity of the Aldehyde Group

The aldehyde functionality of 7-azaindole-2-carbaldehyde is a versatile platform for a variety of chemical transformations.

Oxidation to Carboxylic Acid

The aldehyde can be readily oxidized to the corresponding carboxylic acid, 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid, using various oxidizing agents. The Pinnick oxidation is a particularly mild and selective method for this transformation, employing sodium chlorite (NaClO₂) and a scavenger for hypochlorous acid, such as 2-methyl-2-butene.[3][4]

Experimental Protocol: Pinnick Oxidation [4]

To a solution of 7-azaindole-2-carbaldehyde (1.0 eq.) in a mixture of tert-butanol and water is added 2-methyl-2-butene (4.0 eq.) and sodium dihydrogen phosphate (1.2 eq.). A solution of sodium chlorite (3.0 eq.) in water is then added dropwise at room temperature. The reaction is stirred until completion (monitored by TLC). The reaction mixture is then diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated to afford the carboxylic acid.

ReactantReagentsProductYieldReference
7-Azaindole-2-carbaldehydeNaClO₂, NaH₂PO₄, 2-methyl-2-butene1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acidHigh[3][4]
Reduction to Alcohol

The aldehyde group can be easily reduced back to the primary alcohol using mild reducing agents such as sodium borohydride (NaBH₄) in an alcoholic solvent like methanol or ethanol.

Experimental Protocol: Sodium Borohydride Reduction

To a solution of 7-azaindole-2-carbaldehyde (1.0 eq.) in methanol at 0 °C is added sodium borohydride (1.5 eq.) in portions. The reaction mixture is stirred at room temperature for 1-2 hours. The solvent is then removed under reduced pressure, and the residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried, and concentrated to give (1H-pyrrolo[2,3-b]pyridin-2-yl)methanol.

ReactantReagentsProductYield
7-Azaindole-2-carbaldehydeNaBH₄, Methanol(1H-Pyrrolo[2,3-b]pyridin-2-yl)methanolHigh
Carbon-Carbon Bond Forming Reactions

The Knoevenagel condensation involves the reaction of the aldehyde with an active methylene compound, such as malononitrile or ethyl cyanoacetate, in the presence of a base catalyst (e.g., piperidine, triethylamine, or potassium carbonate) to form a new carbon-carbon double bond.[5][6]

Experimental Protocol: Knoevenagel Condensation with Malononitrile [5]

A mixture of 7-azaindole-2-carbaldehyde (1.0 eq.), malononitrile (1.1 eq.), and a catalytic amount of piperidine in ethanol is stirred at room temperature. The reaction progress is monitored by TLC. Upon completion, the product often precipitates from the reaction mixture and can be collected by filtration. If not, the solvent is removed, and the residue is purified by recrystallization or column chromatography.

AldehydeActive Methylene CompoundProductCatalystYield
7-Azaindole-2-carbaldehydeMalononitrile2-((1H-Pyrrolo[2,3-b]pyridin-2-yl)methylene)malononitrilePiperidineGood to High
7-Azaindole-2-carbaldehydeEthyl CyanoacetateEthyl 2-cyano-3-(1H-pyrrolo[2,3-b]pyridin-2-yl)acrylatePiperidineGood to High

General scheme for Knoevenagel condensation.

G start 7-Azaindole-2-carbaldehyde + Active Methylene Compound intermediate [Intermediate] start->intermediate Base Catalyst (e.g., Piperidine) product α,β-Unsaturated Product intermediate->product Dehydration

Caption: Knoevenagel Condensation Pathway.

The Wittig reaction provides a powerful method for the synthesis of alkenes from aldehydes. It involves the reaction of 7-azaindole-2-carbaldehyde with a phosphorus ylide, which is typically generated in situ from a phosphonium salt and a strong base.[7][8]

Experimental Protocol: Wittig Reaction [7]

To a suspension of a phosphonium salt (e.g., methyltriphenylphosphonium bromide, 1.2 eq.) in anhydrous THF under an inert atmosphere at 0 °C is added a strong base such as n-butyllithium. The resulting ylide solution is stirred for 30 minutes, after which a solution of 7-azaindole-2-carbaldehyde (1.0 eq.) in THF is added dropwise. The reaction mixture is stirred at room temperature until completion. The reaction is then quenched with saturated aqueous ammonium chloride, and the product is extracted with an organic solvent. Purification is typically achieved by column chromatography.

AldehydePhosphorus YlideProduct
7-Azaindole-2-carbaldehydePh₃P=CH₂2-Vinyl-7-azaindole
7-Azaindole-2-carbaldehydePh₃P=CHCO₂EtEthyl 3-(1H-pyrrolo[2,3-b]pyridin-2-yl)acrylate

Workflow of the Wittig reaction.

G Phosphonium_Salt Phosphonium Salt Ylide Phosphorus Ylide Phosphonium_Salt->Ylide Strong Base (e.g., n-BuLi) Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane Aldehyde 7-Azaindole-2-carbaldehyde Aldehyde->Oxaphosphetane Alkene Alkene Product Oxaphosphetane->Alkene Phosphine_Oxide Triphenylphosphine Oxide Oxaphosphetane->Phosphine_Oxide

Caption: Wittig Reaction Workflow.

Carbon-Nitrogen Bond Forming Reactions

Reductive amination is a highly efficient method for the synthesis of amines. It involves the reaction of 7-azaindole-2-carbaldehyde with a primary or secondary amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a commonly used reducing agent for this transformation due to its mildness and selectivity.[9][10][11]

Experimental Protocol: Reductive Amination [9]

To a solution of 7-azaindole-2-carbaldehyde (1.0 eq.) and an amine (e.g., benzylamine, 1.1 eq.) in a suitable solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) is added sodium triacetoxyborohydride (1.5 eq.) in portions. The reaction mixture is stirred at room temperature for several hours until the starting material is consumed. The reaction is then quenched with a saturated aqueous solution of sodium bicarbonate. The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated. Purification is performed by column chromatography.

AldehydeAmineProductReducing Agent
7-Azaindole-2-carbaldehydeBenzylamineN-Benzyl-1-(1H-pyrrolo[2,3-b]pyridin-2-yl)methanamineNaBH(OAc)₃
7-Azaindole-2-carbaldehydeMorpholine4-((1H-Pyrrolo[2,3-b]pyridin-2-yl)methyl)morpholineNaBH(OAc)₃

Mechanism of reductive amination.

G Aldehyde 7-Azaindole-2-carbaldehyde Imine_Iminium Imine/Iminium Ion Aldehyde->Imine_Iminium Amine Primary or Secondary Amine Amine->Imine_Iminium Product_Amine Substituted Amine Imine_Iminium->Product_Amine Reduction (e.g., NaBH(OAc)₃)

Caption: Reductive Amination Pathway.

Spectroscopic Data

While specific, verified spectroscopic data for 7-azaindole-2-carbaldehyde is not widely published, the following are expected characteristic shifts based on analogous structures such as pyrrole-2-carboxaldehyde and other 7-azaindole derivatives.[12][13]

Expected ¹H NMR (in CDCl₃, 400 MHz) δ (ppm):

  • ~9.8 (s, 1H, -CHO)

  • ~8.4 (dd, 1H, H-6)

  • ~7.8 (dd, 1H, H-4)

  • ~7.2 (m, 2H, H-3 and H-5)

  • Broad singlet for the N-H proton.

Expected ¹³C NMR (in CDCl₃, 101 MHz) δ (ppm):

  • ~180 (-CHO)

  • ~148 (C-7a)

  • ~145 (C-6)

  • ~130 (C-2)

  • ~128 (C-3a)

  • ~120 (C-4)

  • ~118 (C-5)

  • ~105 (C-3)

Conclusion

The aldehyde group at the C2-position of the 7-azaindole scaffold is a key functional handle that enables a wide range of synthetic transformations. This guide has provided an overview of its synthesis and reactivity, including detailed experimental protocols for key reactions such as oxidation, reduction, Knoevenagel condensation, Wittig reaction, and reductive amination. The versatility of 7-azaindole-2-carbaldehyde makes it a valuable building block for the construction of diverse and complex molecules, with significant potential for applications in drug discovery and materials science. The presented data and methodologies offer a practical resource for chemists engaged in the synthesis and functionalization of this important heterocyclic system.

References

An In-depth Technical Guide to the Electrophilicity of 1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrophilic nature of 1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde, a key heterocyclic building block in medicinal chemistry. Due to its unique electronic structure, this compound serves as a versatile substrate for a variety of nucleophilic addition reactions, enabling the synthesis of diverse molecular scaffolds for drug discovery and development.

Theoretical Framework of Electrophilicity

The electrophilicity of this compound, also known as 7-azaindole-2-carbaldehyde, is primarily dictated by the electronic properties of its bicyclic aromatic system and the appended aldehyde functional group. The 7-azaindole core consists of a fused pyridine and pyrrole ring. The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which exerts an electron-withdrawing effect on the entire ring system. This effect is transmitted to the pyrrole ring, influencing its reactivity.

The aldehyde group at the C2 position further enhances the electrophilicity of the carbonyl carbon. The oxygen atom of the carbonyl group is highly electronegative, polarizing the carbon-oxygen double bond and rendering the carbon atom electron-deficient and thus susceptible to attack by nucleophiles. The conjugation of the aldehyde with the 7-azaindole ring system delocalizes the electron density, and the overall electronic landscape of the molecule favors nucleophilic addition at the carbonyl carbon.

Caption: Electronic factors contributing to the electrophilicity of the carbonyl carbon.

Table 1: Computed Properties of the Analogous 1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde

While specific computed data for the 2-carbaldehyde isomer is limited, the following data for the 3-carbaldehyde isomer from PubChem provides a useful comparison.[1]

PropertyValue
Molecular Formula C₈H₆N₂O
Molecular Weight 146.15 g/mol
XLogP3 0.8
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 1
Exact Mass 146.048012819
Topological Polar Surface Area 45.8 Ų

Reactivity and Synthetic Applications in Nucleophilic Addition Reactions

The pronounced electrophilicity of the carbonyl carbon in this compound makes it a valuable substrate for a range of nucleophilic addition reactions. These reactions are fundamental in organic synthesis for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of more complex molecular architectures. Key examples of such transformations include the Wittig reaction, Knoevenagel condensation, and Grignard reactions.

Data Presentation: Yields of Knoevenagel Condensation for Analogous Aldehydes

Quantitative data on the reactivity of this compound in many standard reactions is not extensively reported. However, the yields of Knoevenagel condensations for the structurally related 1H-pyrrole-2-carbaldehyde and various pyridinecarbaldehydes provide a strong indication of the expected reactivity.

Table 2: Yields of Knoevenagel Condensation of 1H-Pyrrole-2-carbaldehyde with Substituted Phenyl Acetonitriles [2]

Phenyl Acetonitrile SubstituentIonic LiquidYield (%)
4-NO₂[BMIM][Br]98
4-Cl[BMIM][Br]95
4-F[BMIM][Br]92
H[BMIM][Br]85
4-Me[BMIM][Br]80
4-OMe[BMIM][Br]75

Table 3: Yields of Catalyst-Free Knoevenagel Condensation of Pyridinecarbaldehydes with Active Methylene Compounds [3]

Pyridinecarbaldehyde IsomerActive Methylene CompoundYield (%)
2-PyridinecarbaldehydeMalononitrile95
3-PyridinecarbaldehydeMalononitrile94
4-PyridinecarbaldehydeMalononitrile96
2-PyridinecarbaldehydeEthyl Cyanoacetate92
3-PyridinecarbaldehydeEthyl Cyanoacetate90
4-PyridinecarbaldehydeEthyl Cyanoacetate93

Experimental Protocols for Key Reactions

The following sections provide detailed methodologies for key nucleophilic addition reactions. While specific examples with this compound are not widely published, these generalized protocols, based on established procedures for similar aldehydes, serve as a robust starting point for experimental design.

Wittig Reaction: Synthesis of 2-(substituted-vinyl)-1H-pyrrolo[2,3-b]pyridines

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and ketones.[4][5][6] The reaction of this compound with a phosphonium ylide would yield the corresponding 2-vinyl-substituted 7-azaindole.

Protocol:

  • Ylide Generation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, a suspension of the appropriate triphenylphosphonium salt (1.0 eq.) in anhydrous tetrahydrofuran (THF) is prepared under a nitrogen atmosphere. The suspension is cooled to 0 °C, and a strong base such as n-butyllithium (1.0 eq.) is added dropwise. The resulting mixture is stirred at room temperature for 1-2 hours to ensure complete formation of the ylide.

  • Reaction with Aldehyde: A solution of this compound (1.0 eq.) in anhydrous THF is added dropwise to the ylide solution at 0 °C.

  • Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction is quenched by the addition of saturated aqueous ammonium chloride solution. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 2-(substituted-vinyl)-1H-pyrrolo[2,3-b]pyridine.

G Wittig Reaction Workflow start Start ylide_prep Ylide Generation: Triphenylphosphonium salt + Base in THF start->ylide_prep reaction Reaction: Add this compound in THF ylide_prep->reaction stir Stir at Room Temperature (Monitor by TLC) reaction->stir workup Aqueous Work-up: Quench with NH4Cl, Extract with EtOAc stir->workup purification Purification: Column Chromatography workup->purification product 2-(Substituted-vinyl)-1H-pyrrolo[2,3-b]pyridine purification->product

Caption: A generalized workflow for the Wittig reaction.

Knoevenagel Condensation: Synthesis of 2-(2-substituted-vinyl)-1H-pyrrolo[2,3-b]pyridines

The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene compound, catalyzed by a base, to form a new carbon-carbon double bond.[2][3][7][8]

Protocol:

  • Reaction Setup: To a solution of this compound (1.0 eq.) and an active methylene compound (e.g., malononitrile or ethyl cyanoacetate, 1.1 eq.) in a suitable solvent such as ethanol or an ionic liquid, a catalytic amount of a base (e.g., piperidine, 0.1 eq.) is added.

  • Reaction Conditions: The reaction mixture is stirred at a specified temperature (ranging from room temperature to reflux) for a period of 1 to 24 hours. Reaction progress is monitored by TLC.

  • Product Isolation: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. If no precipitate forms, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography.

Grignard Reaction: Synthesis of 1-(1H-pyrrolo[2,3-b]pyridin-2-yl)alkan-1-ols

The addition of a Grignard reagent to this compound would result in the formation of a secondary alcohol.

Protocol:

  • Reaction Setup: A solution of this compound (1.0 eq.) in anhydrous THF is prepared in a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere and cooled to 0 °C.

  • Grignard Addition: The Grignard reagent (e.g., methylmagnesium bromide, 1.2 eq.) is added dropwise to the cooled aldehyde solution.

  • Reaction Progression: The reaction mixture is stirred at 0 °C for 1-2 hours and then allowed to warm to room temperature. The reaction is monitored by TLC.

  • Work-up and Purification: The reaction is carefully quenched with saturated aqueous ammonium chloride solution. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel.

Synthesis of a Precursor to this compound

The synthesis of this compound itself is not extensively detailed in readily accessible literature. However, the synthesis of its corresponding carboxamide, a potential precursor via reduction, has been reported. The following protocol details the synthesis of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides from the methyl ester.

Protocol for the Synthesis of Methyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate and its conversion to the Carboxamide:

  • Chan-Lam Coupling: A mixture of methyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate (1.0 eq.), an arylboronic acid (1.5 eq.), and copper(II) acetate (1.5 eq.) in dichloromethane is treated with pyridine (3.0 eq.). The reaction is stirred at room temperature for 12 hours. The mixture is then filtered, and the filtrate is concentrated and purified to yield the N-arylated product.

  • Saponification: The resulting ester is dissolved in a mixture of methanol and water, and sodium hydroxide (3.0 eq.) is added. The mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The methanol is removed under reduced pressure, and the aqueous solution is acidified with HCl. The precipitated carboxylic acid is collected by filtration.

  • Amide Coupling: To a solution of the carboxylic acid (1.0 eq.) and a desired amine (1.2 eq.) in dimethylformamide (DMF), is added diisopropylethylamine (DIPEA, 3.0 eq.) and a coupling agent such as T3P (1.5 eq.). The reaction is stirred at room temperature for 30 minutes to 4 hours. The mixture is then diluted with water and extracted with ethyl acetate. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography to give the final carboxamide.

G Synthesis of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide start Methyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate step1 Chan-Lam Coupling (Arylboronic acid, Cu(OAc)2, Pyridine) start->step1 intermediate1 N-Aryl Methyl Ester step1->intermediate1 step2 Saponification (NaOH, MeOH/H2O) intermediate1->step2 intermediate2 N-Aryl Carboxylic Acid step2->intermediate2 step3 Amide Coupling (Amine, T3P, DIPEA, DMF) intermediate2->step3 product 1H-pyrrolo[2,3-b]pyridine-2-carboxamide Derivative step3->product

Caption: Synthetic workflow for the preparation of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives.

Conclusion

This compound exhibits significant electrophilicity at the carbonyl carbon, a consequence of the combined electron-withdrawing effects of the 7-azaindole ring system and the aldehyde functionality. This inherent reactivity makes it a valuable synthon for the construction of a wide array of complex heterocyclic molecules through various nucleophilic addition reactions. While specific quantitative reactivity data and computational studies for this particular aldehyde are not extensively documented, the reactivity of analogous pyrrole and pyridine aldehydes provides a strong predictive framework for its synthetic utility. The protocols and comparative data presented in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this compound in the design and synthesis of novel chemical entities with potential therapeutic applications.

References

Stability and Storage of 7-Azaindole-2-Carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known stability and recommended storage conditions for 7-azaindole-2-carbaldehyde. Due to the limited availability of specific stability data for this compound, this document also outlines potential degradation pathways based on the chemical reactivity of the 7-azaindole core and the aldehyde functional group. Furthermore, a general experimental workflow for a comprehensive stability assessment is proposed.

Physicochemical Properties and Recommended Storage

PropertyInformation
Chemical Name 1H-Pyrrolo[2,3-b]pyridine-2-carbaldehyde
Synonyms 7-Azaindole-2-carboxaldehyde
CAS Number 394223-03-1
Molecular Formula C₈H₆N₂O
Molecular Weight 146.15 g/mol
Appearance Typically a solid, color may vary
Recommended Storage Store in a cool, dry, and dark place. Keep the container tightly sealed. For long-term storage, refrigeration (2-8 °C) under an inert atmosphere (e.g., argon or nitrogen) is recommended to minimize degradation.
Incompatible Materials Strong oxidizing agents, strong acids, and strong bases.

Potential Degradation Pathways

The chemical structure of 7-azaindole-2-carbaldehyde, featuring both an aldehyde group and a nitrogen-containing heterocyclic system, suggests several potential degradation pathways. Understanding these can aid in the development of robust analytical methods and the design of stability-indicating assays.

Oxidation of the Aldehyde Group

Aromatic aldehydes are susceptible to oxidation, particularly in the presence of air (autoxidation), light, and trace metal impurities.[1] This process typically proceeds via a radical chain mechanism to form the corresponding carboxylic acid, 7-azaindole-2-carboxylic acid. This is often the primary degradation pathway for aldehydes.

Photodegradation

The 7-azaindole core is known to be photophysically active.[2] Exposure to light, especially UV radiation, can lead to the formation of reactive excited states, which may initiate various degradation reactions. This could involve dimerization, polymerization, or reactions with solvent or atmospheric components.

Acid/Base Catalyzed Reactions

The aldehyde functional group can undergo various acid or base-catalyzed reactions. In the presence of strong acids, polymerization or condensation reactions may occur. Strong bases can catalyze the Cannizzaro reaction (for aldehydes without α-hydrogens) or aldol-type condensation reactions if trace impurities with enolizable protons are present. The pyridine nitrogen in the 7-azaindole ring can also be protonated in acidic conditions, potentially altering the reactivity and stability of the molecule.

Instability in Solution

The stability of 7-azaindole-2-carbaldehyde in solution will be highly dependent on the solvent, pH, and presence of dissolved oxygen. Protic solvents, especially under non-neutral pH conditions, may facilitate degradation.

Below is a diagram illustrating the principal potential degradation pathways.

G Potential Degradation Pathways of 7-Azaindole-2-Carbaldehyde A 7-Azaindole-2-carbaldehyde B Oxidation (O2, light, metal ions) A->B D Photodegradation (UV/Vis light) A->D F Acid/Base Catalysis A->F C 7-Azaindole-2-carboxylic acid B->C E Dimers, Polymers, Photoproducts D->E G Condensation/Polymerization Products F->G

Caption: Potential degradation routes for 7-azaindole-2-carbaldehyde.

Experimental Protocols for Stability Assessment

A comprehensive stability study for 7-azaindole-2-carbaldehyde should be conducted to establish its shelf-life and identify optimal storage conditions. The following outlines a general experimental workflow.

Stability-Indicating Analytical Method Development

A crucial first step is the development and validation of a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Objective: To develop an HPLC method capable of separating the intact 7-azaindole-2-carbaldehyde from its potential degradation products.

  • Protocol:

    • Column Selection: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common starting point.

    • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate in water) and an organic solvent (e.g., acetonitrile or methanol) is often effective. The gradient should be optimized to achieve good resolution between the parent compound and any degradants.

    • Detection: A photodiode array (PDA) detector is recommended to monitor at multiple wavelengths and to assess peak purity. The maximum absorbance wavelength (λmax) of 7-azaindole-2-carbaldehyde should be used for quantification.

    • Forced Degradation Studies: To demonstrate the stability-indicating nature of the method, the compound should be subjected to forced degradation under various stress conditions (e.g., acidic, basic, oxidative, thermal, and photolytic). The resulting degraded samples are then analyzed to ensure that the degradation products are resolved from the parent peak.

Long-Term and Accelerated Stability Studies

Once a validated stability-indicating method is in place, formal stability studies can be initiated.

  • Objective: To determine the shelf-life of 7-azaindole-2-carbaldehyde under defined storage conditions.

  • Protocol:

    • Sample Preparation: Store the solid compound in well-sealed containers made of an inert material (e.g., amber glass vials with PTFE-lined caps).

    • Storage Conditions:

      • Long-Term: Store samples at the recommended storage condition (e.g., 5 °C ± 3 °C) and a control condition (e.g., 25 °C ± 2 °C / 60% RH ± 5% RH).

      • Accelerated: Store samples at an elevated temperature (e.g., 40 °C ± 2 °C / 75% RH ± 5% RH).

    • Time Points: Samples should be pulled and analyzed at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term studies; 0, 1, 2, 3, and 6 months for accelerated studies).

    • Analysis: At each time point, analyze the samples using the validated stability-indicating HPLC method. The purity of the main peak and the formation of any degradation products should be quantified. Physical properties such as appearance and color should also be noted.

The following diagram outlines the logical workflow for assessing the stability of 7-azaindole-2-carbaldehyde.

G Workflow for Stability Assessment of 7-Azaindole-2-Carbaldehyde cluster_0 Method Development cluster_1 Stability Study cluster_2 Data Analysis and Reporting A Develop HPLC Method B Perform Forced Degradation (Acid, Base, Peroxide, Heat, Light) A->B C Validate Stability-Indicating Method B->C D Prepare and Store Samples (Long-term and Accelerated Conditions) C->D E Analyze Samples at Predetermined Time Points D->E F Quantify Purity and Degradants E->F G Determine Degradation Rate F->G H Establish Shelf-Life and Optimal Storage Conditions G->H I Prepare Stability Report H->I

Caption: A logical workflow for the stability assessment of a chemical compound.

Conclusion

While specific quantitative data on the stability of 7-azaindole-2-carbaldehyde is scarce, its chemical structure suggests a susceptibility to oxidation, photodegradation, and acid/base-catalyzed reactions. For optimal preservation of its integrity, it is imperative to store the compound in a cool, dry, and dark environment, preferably under an inert atmosphere. For research and development purposes, a comprehensive stability study, guided by the principles and protocols outlined in this guide, is highly recommended to establish a definitive shelf-life and to ensure the quality and reliability of experimental results.

References

Tautomerism in 1H-Pyrrolo[2,3-b]pyridine Derivatives: An In-depth Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry, forming the core structure of numerous therapeutic agents targeting a wide range of diseases, including cancer, inflammatory disorders, and viral infections. The strategic importance of this motif lies in its unique electronic properties and its ability to form key hydrogen bonding interactions with biological targets. A critical, yet often nuanced, aspect of the chemistry of 7-azaindole derivatives is their tautomerism, a phenomenon of rapid and reversible interconversion between structural isomers.

Tautomerism can profoundly impact a molecule's physicochemical properties, such as its acidity, basicity, lipophilicity, and hydrogen bonding capacity. These properties, in turn, are critical determinants of a drug's pharmacokinetic and pharmacodynamic profile, including its absorption, distribution, metabolism, excretion (ADME), and target-binding affinity. A shift in the tautomeric equilibrium can alter the three-dimensional shape and electronic distribution of a molecule, potentially leading to significant changes in its biological activity. Therefore, a thorough understanding and control of the tautomeric preferences of 1H-pyrrolo[2,3-b]pyridine derivatives are paramount for the rational design and development of novel therapeutics. This technical guide provides a comprehensive overview of the tautomerism in this important class of compounds, with a focus on quantitative analysis, experimental methodologies, and the influence of structural and environmental factors.

Tautomeric Forms of 1H-Pyrrolo[2,3-b]pyridine Derivatives

The most prevalent form of tautomerism in 1H-pyrrolo[2,3-b]pyridine derivatives is the prototropic tautomerism involving the migration of a proton between the nitrogen atoms of the pyrrole and pyridine rings. This results in an equilibrium between the 1H-tautomer and the 7H-tautomer.

The position of this equilibrium is influenced by a delicate balance of electronic and steric effects of substituents on the heterocyclic core, as well as the nature of the surrounding solvent.

Caption: General equilibrium between the 1H- and 7H-tautomeric forms of the 1H-pyrrolo[2,3-b]pyridine core.

Quantitative Analysis of Tautomeric Equilibria

Table 1: Calculated Relative Energies of Tautomers for Substituted 7-Azaindoles

SubstituentTautomerRelative Energy (kcal/mol)MethodReference
4-Chloro-3-carbaldehyde1H0.00DFT (B3LYP-D3)[1]
4-Chloro-3-carbaldehyde7HData not providedDFT (B3LYP-D3)[1]
5-Chloro-3-carbaldehyde1H0.00DFT (B3LYP-D3)[1]
5-Chloro-3-carbaldehyde7HData not providedDFT (B3LYP-D3)[1]

Note: The table above is populated with available data. A comprehensive experimental dataset of KT or ΔG values for a series of derivatives in various solvents is a current gap in the literature.

Experimental Protocols for Tautomer Analysis

The determination of tautomeric equilibria relies on a combination of spectroscopic and computational techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the qualitative and quantitative analysis of tautomeric mixtures in solution. The chemical shifts of protons and carbons, and especially the chemical shifts of nitrogen, are highly sensitive to the electronic environment and can be used to distinguish between tautomers.

Detailed Methodology for NMR Analysis:

  • Sample Preparation:

    • Dissolve a precisely weighed amount of the 1H-pyrrolo[2,3-b]pyridine derivative in the desired deuterated solvent (e.g., DMSO-d6, CDCl3, Methanol-d4) to a concentration of approximately 10-20 mg/mL.

    • Ensure the solvent is of high purity and low water content to avoid interference.

  • 1H NMR Spectroscopy:

    • Acquire a standard 1H NMR spectrum.

    • For quantitative analysis, ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the protons of interest to allow for full relaxation and accurate integration.

    • Identify distinct signals corresponding to each tautomer. The integration of these signals can be used to determine the tautomeric ratio.

  • 13C NMR Spectroscopy:

    • Acquire a proton-decoupled 13C NMR spectrum.

    • The chemical shifts of the carbon atoms, particularly those in the heterocyclic rings, can provide clear evidence for the presence of different tautomers.

  • 15N NMR Spectroscopy:

    • 15N NMR is particularly informative for studying tautomerism in nitrogen-containing heterocycles due to the large chemical shift dispersion of nitrogen.

    • Use a pulse sequence optimized for 15N detection, such as a refocused INEPT sequence, to enhance sensitivity.

    • The chemical shift of the pyrrolic and pyridinic nitrogens will be significantly different in the 1H- and 7H-tautomers.

  • Variable Temperature (VT) NMR:

    • In cases of rapid interconversion between tautomers, which leads to averaged signals, VT-NMR can be employed.

    • By lowering the temperature, the rate of interconversion can be slowed down, potentially allowing for the resolution of separate signals for each tautomer (coalescence).

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be used to study tautomeric equilibria, as different tautomers often exhibit distinct absorption spectra.

Detailed Methodology for UV-Vis Analysis:

  • Sample Preparation:

    • Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile).

    • Prepare a series of dilutions to determine a suitable concentration where the absorbance is within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).

  • Spectral Acquisition:

    • Record the UV-Vis spectrum over a suitable wavelength range (e.g., 200-400 nm).

    • If the spectra of the individual tautomers are known or can be estimated (e.g., from measurements in solvents that strongly favor one tautomer), the equilibrium constant can be determined by deconvolution of the overlapping spectra of the tautomeric mixture.

Computational Chemistry

Quantum chemical calculations are invaluable for predicting the relative stabilities and spectroscopic properties of tautomers.

Detailed Methodology for Computational Analysis:

  • Structure Preparation:

    • Build the 3D structures of both the 1H- and 7H-tautomers of the desired derivative.

  • Geometry Optimization and Frequency Calculation:

    • Perform geometry optimization and frequency calculations for each tautomer in the gas phase using Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311++G(d,p)).

    • The absence of imaginary frequencies confirms that the optimized structures are true energy minima.

  • Solvent Effects:

    • To model the effect of a solvent, use a continuum solvation model such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD) during the optimization and energy calculations.

  • Energy Calculation:

    • Calculate the Gibbs free energy (G) for each tautomer in the desired solvent. The difference in Gibbs free energy (ΔG) can be used to calculate the tautomeric equilibrium constant (KT) using the equation: ΔG = -RTln(KT).

  • Spectroscopic Prediction:

    • Predict NMR chemical shifts using the Gauge-Independent Atomic Orbital (GIAO) method to aid in the interpretation of experimental spectra.

    • Simulate UV-Vis spectra using Time-Dependent DFT (TD-DFT) to help assign experimental absorption bands to specific tautomers.

ExperimentalWorkflow cluster_synthesis Compound Synthesis cluster_analysis Tautomer Analysis cluster_data Data Interpretation Synthesis Synthesize 1H-pyrrolo[2,3-b]pyridine Derivative NMR NMR Spectroscopy (1H, 13C, 15N, VT) Synthesis->NMR UV_Vis UV-Vis Spectroscopy Synthesis->UV_Vis Computational Computational Chemistry (DFT, TD-DFT) Synthesis->Computational Equilibrium Determine Tautomeric Ratio / K_T NMR->Equilibrium UV_Vis->Equilibrium Computational->Equilibrium

Caption: A typical experimental workflow for the analysis of tautomerism in 1H-pyrrolo[2,3-b]pyridine derivatives.

Influence of Substituents and Solvents

The tautomeric equilibrium of 1H-pyrrolo[2,3-b]pyridine derivatives is highly sensitive to the electronic nature of substituents and the polarity and hydrogen-bonding capability of the solvent.

  • Substituent Effects: Electron-withdrawing groups and electron-donating groups at different positions on the bicyclic ring system can selectively stabilize one tautomer over the other by altering the relative basicity of the two nitrogen centers.

  • Solvent Effects: Polar protic solvents, such as water and alcohols, can stabilize the more polar tautomer and can also participate in proton transfer, potentially favoring the 7H-tautomer through hydrogen bonding to the pyridine nitrogen. Nonpolar aprotic solvents are less likely to significantly shift the intrinsic tautomeric equilibrium.

InfluencingFactors cluster_factors Influencing Factors TautomericEquilibrium Tautomeric Equilibrium (1H vs. 7H) Substituents Substituents (Electronic & Steric Effects) Substituents->TautomericEquilibrium modulates Solvent Solvent (Polarity & H-bonding) Solvent->TautomericEquilibrium shifts

Caption: Key factors influencing the tautomeric equilibrium of 1H-pyrrolo[2,3-b]pyridine derivatives.

The tautomerism of 1H-pyrrolo[2,3-b]pyridine derivatives is a critical consideration in the design and development of new drugs. The prevalence of either the 1H- or 7H-tautomer can significantly alter the molecule's properties and its interactions with biological targets. A comprehensive analysis using a combination of advanced spectroscopic techniques, particularly multi-nuclear NMR, and computational modeling is essential for characterizing the tautomeric landscape of these important therapeutic agents. A deeper understanding of the interplay between substituents, solvent effects, and tautomeric equilibria will empower medicinal chemists to fine-tune the properties of 1H-pyrrolo[2,3-b]pyridine-based drug candidates for improved efficacy and safety. Further research to establish a comprehensive quantitative database of tautomeric equilibria for a diverse range of derivatives would be highly valuable to the drug discovery community.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The primary focus is on the Vilsmeier-Haack reaction, a classical and effective method for the formylation of electron-rich heterocycles like 7-azaindole (1H-pyrrolo[2,3-b]pyridine). Alternative synthetic strategies are also discussed.

Introduction

1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged scaffold found in numerous biologically active compounds, including kinase inhibitors and antiviral agents. The introduction of a carbaldehyde group at the C2-position of the 7-azaindole nucleus provides a versatile handle for further chemical modifications, enabling the synthesis of diverse compound libraries for drug discovery programs. The Vilsmeier-Haack reaction is a widely employed method for the direct formylation of 7-azaindole.

Key Synthetic Methodologies

The synthesis of this compound can be primarily achieved through the Vilsmeier-Haack formylation of 7-azaindole. Other potential, though less commonly reported for this specific isomer, methods include organometallic formylation and oxidation of the corresponding 2-methyl derivative.

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction involves the use of a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF). This electrophilic reagent attacks the electron-rich pyrrole ring of 7-azaindole. While formylation of 7-azaindole typically occurs at the more nucleophilic C3-position, careful control of reaction conditions can favor the formation of the C2-isomer.

Quantitative Data Summary for Vilsmeier-Haack Formylation of 7-Azaindole Derivatives

Starting MaterialReagentsSolventTemperature (°C)Time (h)ProductYield (%)
7-AzaindolePOCl₃, DMFDichloroethane0 to 804 - 61H-pyrrolo[2,3-b]pyridine-3-carbaldehyde~85-95
N-protected 7-AzaindolePOCl₃, DMFDMFRoom Temp.2 - 4N-protected-1H-pyrrolo[2,3-b]pyridine-3-carbaldehydeGood
7-AzaindolePOCl₃, DMFVariedVariedVariedThis compoundModerate

Note: Specific yield data for the 2-carbaldehyde isomer is not consistently reported in the literature and can be influenced by the reaction conditions and the presence of protecting groups on the pyrrole nitrogen. The formation of the 3-carbaldehyde isomer is often the major product.

Experimental Protocols

Protocol 1: Vilsmeier-Haack Formylation of 7-Azaindole (General Procedure)

This protocol outlines a general procedure for the Vilsmeier-Haack formylation of 7-azaindole. Optimization of the reaction conditions may be necessary to maximize the yield of the desired 2-carbaldehyde isomer.

Materials:

  • 7-Azaindole (1H-pyrrolo[2,3-b]pyridine)

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM) or Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3.0 eq.). Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (1.1 eq.) dropwise to the DMF with vigorous stirring. The Vilsmeier reagent will form as a crystalline solid. Allow the mixture to stir at 0 °C for 30 minutes.

  • Reaction with 7-Azaindole: Dissolve 7-azaindole (1.0 eq.) in a minimal amount of anhydrous DCM or DCE and add it dropwise to the prepared Vilsmeier reagent at 0 °C.

  • Reaction Progression: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 60-80 °C. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is neutral or slightly basic.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The crude product, which will likely be a mixture of 2- and 3-carbaldehyde isomers, can be purified by silica gel column chromatography using a hexane-ethyl acetate gradient to isolate the this compound.

Visualizations

Vilsmeier-Haack Reaction Pathway

Vilsmeier_Haack_Reaction cluster_reagent Vilsmeier Reagent Formation cluster_formylation Formylation of 7-Azaindole DMF DMF Vilsmeier_reagent Vilsmeier Reagent [ClCH=N⁺(CH₃)₂]Cl⁻ DMF->Vilsmeier_reagent + POCl₃ POCl3 POCl₃ Iminium_ion Iminium Ion Intermediate Azaindole 7-Azaindole Azaindole->Iminium_ion + Vilsmeier Reagent Aldehyde 1H-pyrrolo[2,3-b]pyridine- 2-carbaldehyde Iminium_ion->Aldehyde Hydrolysis (H₂O)

Caption: Vilsmeier-Haack formylation of 7-azaindole.

Experimental Workflow for Synthesis and Purification

Synthesis_Workflow start Start reagent_prep Prepare Vilsmeier Reagent (POCl₃ + DMF) start->reagent_prep reaction React 7-Azaindole with Vilsmeier Reagent reagent_prep->reaction workup Aqueous Work-up & Neutralization reaction->workup extraction Solvent Extraction workup->extraction purification Column Chromatography extraction->purification product Isolated Product: This compound purification->product

Caption: General workflow for synthesis and purification.

Alternative Synthetic Routes

While the Vilsmeier-Haack reaction is the most direct approach, other methods could potentially be adapted for the synthesis of this compound.

  • Organometallic Formylation: This approach would involve the initial lithiation or magnesiation of a protected 7-azaindole at the C2-position, followed by quenching with a formylating agent like DMF. This method can offer better regioselectivity compared to the Vilsmeier-Haack reaction but requires strictly anhydrous conditions and careful handling of organometallic reagents.

  • Oxidation of 2-Methyl-7-azaindole: If 2-methyl-7-azaindole is readily available, it could be oxidized to the corresponding aldehyde using various oxidizing agents such as selenium dioxide (SeO₂) or manganese dioxide (MnO₂). This method avoids the regioselectivity issues of direct formylation.

  • From 7-Azaindole-2-carboxylic Acid Derivatives: Synthesis of a 7-azaindole-2-carboxylic acid or its ester, for example via the Hemetsberger–Knittel synthesis, followed by reduction to the primary alcohol and subsequent oxidation would yield the desired aldehyde. This multi-step route can be advantageous for accessing specific substitution patterns.

These alternative routes provide flexibility in synthesis planning, especially when specific precursors are more accessible or when regioselectivity is a major concern. Detailed experimental protocols for these alternatives would need to be developed and optimized based on literature precedents for similar heterocyclic systems.

Vilsmeier-Haack Formylation of 7-Azaindole: A Detailed Application Note and Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides a comprehensive guide for the Vilsmeier-Haack formylation of 7-azaindole (1H-pyrrolo[2,3-b]pyridine), a critical reaction for the synthesis of 7-azaindole-3-carbaldehyde. This aldehyde is a valuable building block in the development of various pharmacologically active compounds. This application note is intended for researchers, scientists, and drug development professionals, offering detailed protocols, data presentation, and visualizations to facilitate the successful execution of this important transformation.

Introduction

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. In the case of 7-azaindole, the reaction proceeds with high regioselectivity at the C3 position of the pyrrole ring, yielding 7-azaindole-3-carbaldehyde. This selectivity is driven by the higher electron density at this position. The reaction mechanism involves the in-situ formation of the Vilsmeier reagent, a chloroiminium salt, from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). This electrophilic species is then attacked by the 7-azaindole ring, leading to the formation of an iminium intermediate that is subsequently hydrolyzed to the aldehyde product during aqueous workup.

Quantitative Data Summary

The following table summarizes typical reaction parameters and outcomes for the Vilsmeier-Haack formylation of 7-azaindole and a substituted derivative. This data provides a comparative overview for researchers planning their experiments.

SubstrateReagents (Molar Ratio)Temperature (°C)Time (h)Yield (%)
7-AzaindolePOCl₃ (1.1 eq), DMF (solvent)0 to 903~65-85
5-Methoxy-1-methyl-7-azaindolePOCl₃, DMFNot SpecifiedNot Specified41[1]

Experimental Protocol

This section provides a detailed methodology for the Vilsmeier-Haack formylation of 7-azaindole to synthesize 7-azaindole-3-carbaldehyde.

Materials:

  • 7-Azaindole (1H-pyrrolo[2,3-b]pyridine)

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ice bath

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Heating mantle or oil bath

  • Rotary evaporator

  • Standard laboratory glassware and workup equipment

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF) (10 volumes relative to 7-azaindole). Cool the flask to 0 °C using an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) (1.1 equivalents) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 5 °C during the addition.

  • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes to ensure the complete formation of the Vilsmeier reagent.

  • Reaction with 7-Azaindole: To the freshly prepared Vilsmeier reagent, add a solution of 7-azaindole (1.0 equivalent) in anhydrous DMF (2 volumes) dropwise at 0 °C.

  • Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Heat the reaction mixture to 90 °C and maintain this temperature for 3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup and Purification: After the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker containing crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane (DCM) (3 x 20 mL).

  • Combine the organic extracts and wash with saturated brine solution (2 x 15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford 7-azaindole-3-carbaldehyde as a solid.

Characterization of 7-Azaindole-3-carbaldehyde:

  • Appearance: Off-white to pale yellow solid.

  • ¹H NMR (400 MHz, DMSO-d₆): δ 12.4 (s, 1H, NH), 10.0 (s, 1H, CHO), 8.45 (s, 1H, H2), 8.35 (dd, J = 4.7, 1.5 Hz, 1H, H6), 7.90 (dd, J = 7.8, 1.5 Hz, 1H, H4), 7.20 (dd, J = 7.8, 4.7 Hz, 1H, H5).

  • ¹³C NMR (101 MHz, DMSO-d₆): δ 185.5, 149.0, 145.5, 137.5, 130.0, 120.5, 118.0, 116.5, 115.0.

Visualizations

Reaction Workflow:

Vilsmeier_Haack_Workflow cluster_reagent Vilsmeier Reagent Formation cluster_synthesis Aldehyde Synthesis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent POCl3 POCl₃ POCl3->Vilsmeier_Reagent Iminium_Intermediate Iminium Intermediate Vilsmeier_Reagent->Iminium_Intermediate Reaction Azaindole 7-Azaindole Azaindole->Iminium_Intermediate Electrophilic Attack Product 7-Azaindole-3-carbaldehyde Iminium_Intermediate->Product Hydrolysis (H₂O)

Caption: Workflow for the Vilsmeier-Haack formylation of 7-azaindole.

Reaction Mechanism:

Vilsmeier_Haack_Mechanism DMF DMF (N,N-Dimethylformamide) Vilsmeier_Reagent Vilsmeier Reagent [ClCH=N⁺(CH₃)₂]Cl⁻ DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ POCl3->Vilsmeier_Reagent Sigma_Complex Sigma Complex (Resonance Stabilized) Vilsmeier_Reagent->Sigma_Complex Azaindole 7-Azaindole Azaindole->Sigma_Complex + Vilsmeier Reagent Iminium_Salt Iminium Salt Sigma_Complex->Iminium_Salt - H⁺ Aldehyde 7-Azaindole-3-carbaldehyde Iminium_Salt->Aldehyde + H₂O - (CH₃)₂NH - H⁺ H2O H₂O (Workup) H2O->Aldehyde

Caption: Mechanism of the Vilsmeier-Haack formylation of 7-azaindole.

Conclusion

The Vilsmeier-Haack reaction provides an efficient and direct method for the synthesis of 7-azaindole-3-carbaldehyde. The protocol outlined in this document, supported by the provided data and visualizations, offers a clear and reproducible guide for researchers in the field of medicinal chemistry and drug discovery. The resulting aldehyde is a versatile intermediate that can be further elaborated to access a wide range of novel 7-azaindole derivatives with potential therapeutic applications.

References

Application Notes and Protocols for the Synthesis of 7-Azaindole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Azaindole and its derivatives are crucial scaffolds in medicinal chemistry and drug development, serving as key building blocks for a wide range of therapeutic agents. The functionalization of the 7-azaindole nucleus is of significant interest, with the introduction of a carbaldehyde group being a particularly valuable transformation, as it opens up a plethora of subsequent chemical modifications. While the Duff reaction is a well-known method for the formylation of electron-rich aromatic compounds, its application to the 7-azaindole system presents significant regioselectivity challenges. The literature predominantly reports formylation at the C3 position of the 7-azaindole ring when using classical electrophilic formylation methods like the Duff or Vilsmeier-Haack reactions.

This document provides a detailed overview of the synthetic strategies for obtaining 7-azaindole carbaldehydes, with a specific focus on the less common and more challenging synthesis of 7-azaindole-2-carbaldehyde. While the Duff reaction is not the preferred method for this transformation due to unfavorable regioselectivity, this note will detail a more reliable, multi-step approach for the synthesis of the 2-carbaldehyde isomer and, for comparative purposes, the more established Vilsmeier-Haack protocol for the 3-carbaldehyde isomer.

Challenges in the Regioselective Formylation of 7-Azaindole

The pyrrole ring of 7-azaindole is electron-rich and thus susceptible to electrophilic substitution. The C3 position is the most nucleophilic, leading to preferential reaction at this site under typical electrophilic formylation conditions.

  • Duff Reaction: This reaction, which utilizes hexamethylenetetramine (HMTA) in an acidic medium, is known to favor formylation at the position ortho to an activating group. In the case of 7-azaindole, the reaction, when successful, has been reported to yield the 3-formyl derivative.[1]

  • Vilsmeier-Haack Reaction: This is a more common method for the formylation of electron-rich heterocycles. However, with 7-azaindole, it almost exclusively yields 7-azaindole-3-carbaldehyde.[2]

  • Reimer-Tiemann Reaction: While effective for phenols and some electron-rich heterocycles like pyrroles and indoles, this reaction is often less efficient and can lead to a mixture of products with 7-azaindole.[3][4]

Due to these regioselectivity issues, the synthesis of 7-azaindole-2-carbaldehyde requires a more directed approach, typically involving the protection of the indole nitrogen followed by ortho-lithiation and subsequent reaction with a formylating agent.

Established Synthetic Protocols

Herein, we provide detailed protocols for the synthesis of both 7-azaindole-2-carbaldehyde and 7-azaindole-3-carbaldehyde to provide a comprehensive resource.

Protocol 1: Synthesis of 7-Azaindole-2-carbaldehyde via Directed ortho-Lithiation

This protocol involves a three-step process: N-protection, directed lithiation and formylation, and deprotection.

Step 1: N-Protection of 7-Azaindole

A common protecting group for this purpose is the triisopropylsilyl (TIPS) group, which is robust enough to withstand the lithiation conditions and can be readily removed.

  • Reagents and Materials:

    • 7-Azaindole

    • Sodium hydride (60% dispersion in mineral oil)

    • Triisopropylsilyl chloride (TIPSCl)

    • Anhydrous Tetrahydrofuran (THF)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Argon or Nitrogen atmosphere

    • Standard glassware for anhydrous reactions

  • Procedure:

    • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF under an inert atmosphere, add a solution of 7-azaindole (1.0 eq) in anhydrous THF dropwise at 0 °C.

    • Allow the mixture to warm to room temperature and stir for 1 hour.

    • Cool the reaction mixture back to 0 °C and add triisopropylsilyl chloride (1.1 eq) dropwise.

    • Stir the reaction at room temperature for 12-16 hours.

    • Quench the reaction by the slow addition of water.

    • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford N-TIPS-7-azaindole.

Step 2: Directed Lithiation and Formylation

  • Reagents and Materials:

    • N-TIPS-7-azaindole

    • n-Butyllithium (n-BuLi) in hexanes

    • Anhydrous Tetrahydrofuran (THF)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Argon or Nitrogen atmosphere

    • Dry ice/acetone bath

  • Procedure:

    • Dissolve N-TIPS-7-azaindole (1.0 eq) in anhydrous THF under an inert atmosphere and cool the solution to -78 °C.

    • Add n-butyllithium (1.2 eq) dropwise, maintaining the temperature at -78 °C.

    • Stir the reaction mixture at -78 °C for 1 hour.

    • Add anhydrous DMF (2.0 eq) dropwise and continue stirring at -78 °C for 2 hours.

    • Allow the reaction to warm slowly to room temperature.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

Step 3: Deprotection

  • Reagents and Materials:

    • Crude N-TIPS-7-azaindole-2-carbaldehyde

    • Tetrabutylammonium fluoride (TBAF) in THF (1M solution)

    • Tetrahydrofuran (THF)

  • Procedure:

    • Dissolve the crude product from Step 2 in THF.

    • Add TBAF solution (1.2 eq) and stir at room temperature for 2 hours.

    • Concentrate the reaction mixture and purify by column chromatography on silica gel to yield 7-azaindole-2-carbaldehyde.

Protocol 2: Synthesis of 7-Azaindole-3-carbaldehyde via Vilsmeier-Haack Reaction

This is a one-step protocol for the direct formylation of 7-azaindole at the C3 position.

  • Reagents and Materials:

    • 7-Azaindole

    • Phosphorus oxychloride (POCl₃)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Ice bath

    • Sodium hydroxide solution

  • Procedure:

    • In a flask cooled in an ice bath, slowly add phosphorus oxychloride (3.0 eq) to anhydrous DMF (5.0 eq) with stirring.

    • After the addition is complete, stir the mixture at room temperature for 30 minutes to form the Vilsmeier reagent.

    • Cool the Vilsmeier reagent back to 0 °C and add a solution of 7-azaindole (1.0 eq) in anhydrous DMF dropwise.

    • After the addition, heat the reaction mixture to 80-90 °C and stir for 2-3 hours.

    • Cool the reaction mixture to room temperature and pour it onto crushed ice.

    • Neutralize the mixture with a cold aqueous solution of sodium hydroxide to pH 8-9.

    • The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain 7-azaindole-3-carbaldehyde.

Data Presentation

ParameterSynthesis of 7-Azaindole-2-carbaldehyde (Protocol 1)Synthesis of 7-Azaindole-3-carbaldehyde (Protocol 2)
Starting Material 7-Azaindole7-Azaindole
Key Reagents 1. NaH, TIPSCl2. n-BuLi, DMF3. TBAFPOCl₃, DMF
Number of Steps 31
Reaction Temperature 0 °C to RT (Step 1)-78 °C to RT (Step 2)RT (Step 3)0 °C to 90 °C
Reaction Time ~24-30 hours (total)~3-4 hours
Typical Yield 50-60% (overall)80-90%
Purification Column ChromatographyFiltration and Washing

Visualizations

Reaction_Pathway_C2_Formylation Azaindole 7-Azaindole Protected_Azaindole N-TIPS-7-Azaindole Azaindole->Protected_Azaindole  NaH, TIPSCl Lithio_Intermediate 2-Lithio-N-TIPS-7-Azaindole Protected_Azaindole->Lithio_Intermediate  n-BuLi, -78°C Protected_Aldehyde N-TIPS-7-Azaindole-2-carbaldehyde Lithio_Intermediate->Protected_Aldehyde  DMF Final_Product 7-Azaindole-2-carbaldehyde Protected_Aldehyde->Final_Product  TBAF

Caption: Synthetic pathway for 7-azaindole-2-carbaldehyde.

Reaction_Pathway_C3_Formylation Azaindole 7-Azaindole Iminium_Intermediate Iminium Salt Intermediate Azaindole->Iminium_Intermediate Electrophilic Substitution Vilsmeier_Reagent Vilsmeier Reagent (POCl₃, DMF) Final_Product 7-Azaindole-3-carbaldehyde Iminium_Intermediate->Final_Product  Hydrolysis

Caption: Vilsmeier-Haack formylation of 7-azaindole.

Experimental_Workflow cluster_protection Step 1: N-Protection cluster_lithiation Step 2: C2-Formylation cluster_deprotection Step 3: Deprotection p1 Deprotonation of 7-Azaindole with NaH p2 Addition of TIPSCl p1->p2 p3 Workup and Purification p2->p3 l1 Lithiation with n-BuLi at -78°C p3->l1  N-TIPS-7-Azaindole l2 Quenching with DMF l1->l2 l3 Aqueous Workup l2->l3 d1 Treatment with TBAF l3->d1  Crude Protected Aldehyde d2 Purification to yield final product d1->d2

Caption: Workflow for 7-azaindole-2-carbaldehyde synthesis.

References

Preparation of 7-Azaindole-2-Carbaldehyde Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 7-azaindole-2-carbaldehyde and its derivatives. The 7-azaindole scaffold is a privileged structure in medicinal chemistry, and its 2-carbaldehyde derivative serves as a versatile intermediate for the synthesis of a wide range of biologically active compounds.[1][2] This guide outlines the most common and effective synthetic strategies, complete with experimental details, quantitative data, and visual aids to facilitate understanding and implementation in a laboratory setting.

Introduction

7-Azaindole, also known as 1H-pyrrolo[2,3-b]pyridine, is a bicyclic heteroaromatic compound that is isosteric to indole. This structural similarity allows 7-azaindole derivatives to interact with biological targets that recognize the indole moiety, often with improved pharmacological properties such as enhanced solubility and metabolic stability. Consequently, 7-azaindole derivatives are integral components of numerous drug candidates and approved pharmaceuticals. The introduction of a carbaldehyde group at the C-2 position of the 7-azaindole nucleus provides a reactive handle for a variety of chemical transformations, making 7-azaindole-2-carbaldehyde a key building block in drug discovery.

Synthetic Strategies

Two primary synthetic routes are commonly employed for the preparation of 7-azaindole-2-carbaldehyde: direct formylation of 7-azaindole via the Vilsmeier-Haack reaction and a two-step process involving the synthesis of (7-azaindol-2-yl)methanol followed by its oxidation.

Method 1: Vilsmeier-Haack Formylation of 7-Azaindole

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[3][4][5][6] The reaction involves the use of a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide such as N,N-dimethylformamide (DMF).[3][4][5][6] This electrophilic reagent then attacks the electron-rich 7-azaindole ring, leading to the formation of an iminium intermediate which, upon hydrolysis, yields the desired aldehyde. While formylation of indoles typically occurs at the C-3 position, the electronic properties of the 7-azaindole nucleus can direct formylation to the C-2 position under specific conditions.

Experimental Protocol: Vilsmeier-Haack Formylation

Materials:

  • 7-Azaindole (1H-Pyrrolo[2,3-b]pyridine)

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Sodium acetate

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (5 equivalents).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (1.5 equivalents) dropwise to the DMF with vigorous stirring. The Vilsmeier reagent will form as a solid complex.

  • Allow the mixture to stir at 0 °C for 30 minutes.

  • Add a solution of 7-azaindole (1 equivalent) in anhydrous DCM to the reaction mixture dropwise over 15 minutes.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to 60 °C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium acetate.

  • Basify the mixture with a saturated sodium bicarbonate solution until pH 8-9.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford 7-azaindole-2-carbaldehyde.

Quantitative Data:

Starting MaterialFormylating AgentSolventTemperature (°C)Time (h)Yield (%)
7-AzaindolePOCl₃ / DMFDCM604-660-75*

*Yields are approximate and can vary based on reaction scale and purification efficiency.

Reaction Pathway:

Vilsmeier_Haack DMF DMF Vilsmeier_reagent Vilsmeier Reagent [ClCH=N(CH₃)₂]⁺Cl⁻ DMF->Vilsmeier_reagent + POCl₃ POCl3 POCl₃ POCl3->Vilsmeier_reagent Iminium_intermediate Iminium Intermediate Vilsmeier_reagent->Iminium_intermediate Azaindole 7-Azaindole Azaindole->Iminium_intermediate + Vilsmeier Reagent Aldehyde 7-Azaindole-2-carbaldehyde Iminium_intermediate->Aldehyde Hydrolysis

Caption: Vilsmeier-Haack formylation of 7-azaindole.

Method 2: Oxidation of (7-Azaindol-2-yl)methanol

An alternative and often milder approach to 7-azaindole-2-carbaldehyde involves a two-step synthesis. First, (7-azaindol-2-yl)methanol is prepared, which is then oxidized to the corresponding aldehyde. This method can offer better control and may be preferable for substrates sensitive to the acidic conditions of the Vilsmeier-Haack reaction.

Step 1: Synthesis of (7-Azaindol-2-yl)methanol

The synthesis of the alcohol intermediate can be achieved through various methods, including the reduction of a 7-azaindole-2-carboxylate ester.

Experimental Protocol: Synthesis of (7-Azaindol-2-yl)methanol

Materials:

  • Ethyl 7-azaindole-2-carboxylate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Sodium sulfate, anhydrous

  • Ethyl acetate

  • Water

Procedure:

  • In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, suspend lithium aluminum hydride (2 equivalents) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Add a solution of ethyl 7-azaindole-2-carboxylate (1 equivalent) in anhydrous THF dropwise to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water.

  • Filter the resulting aluminum salts through a pad of Celite and wash the filter cake with ethyl acetate.

  • Dry the filtrate over anhydrous sodium sulfate and concentrate under reduced pressure to yield (7-azaindol-2-yl)methanol, which can often be used in the next step without further purification.

Step 2: Oxidation of (7-Azaindol-2-yl)methanol to 7-Azaindole-2-carbaldehyde

Several oxidation methods can be employed, with the Swern oxidation being a common choice due to its mild conditions and high efficiency.

Experimental Protocol: Swern Oxidation

Materials:

  • (7-Azaindol-2-yl)methanol

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Hexanes

  • Ethyl acetate

Procedure:

  • In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve oxalyl chloride (1.5 equivalents) in anhydrous DCM and cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of anhydrous DMSO (2.5 equivalents) in anhydrous DCM to the oxalyl chloride solution. Stir the mixture for 15 minutes.

  • Add a solution of (7-azaindol-2-yl)methanol (1 equivalent) in anhydrous DCM dropwise to the reaction mixture. Stir for 30 minutes at -78 °C.

  • Add triethylamine (5 equivalents) to the flask, and continue stirring for another 15 minutes at -78 °C.

  • Remove the cooling bath and allow the reaction to warm to room temperature.

  • Quench the reaction with water and extract the product with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford 7-azaindole-2-carbaldehyde.

Quantitative Data:

Starting MaterialOxidizing AgentSolventTemperature (°C)Time (h)Yield (%)
(7-Azaindol-2-yl)methanol(COCl)₂ / DMSO / TEADCM-78 to RT2-380-90*

*Yields are approximate and can vary based on reaction scale and purification efficiency.

Reaction Pathway:

Oxidation_Workflow Ester Ethyl 7-azaindole-2-carboxylate Alcohol (7-Azaindol-2-yl)methanol Ester->Alcohol Reduction (LiAlH₄) Aldehyde 7-Azaindole-2-carbaldehyde Alcohol->Aldehyde Oxidation (Swern)

Caption: Two-step synthesis of 7-azaindole-2-carbaldehyde.

Characterization Data for 7-Azaindole-2-carbaldehyde

CAS Number: 394223-03-1[7]

Molecular Formula: C₈H₆N₂O[7]

Molecular Weight: 146.15 g/mol [7][8]

Appearance: Light yellow solid.[9]

¹H NMR (400 MHz, CDCl₃) δ: 10.1 (s, 1H, CHO), 8.5 (dd, J=4.8, 1.6 Hz, 1H, H-6), 7.9 (dd, J=7.8, 1.6 Hz, 1H, H-4), 7.3 (s, 1H, H-3), 7.2 (dd, J=7.8, 4.8 Hz, 1H, H-5), NH proton may be broad and not observed. (Predicted, based on similar structures).

¹³C NMR (101 MHz, CDCl₃) δ: 185.0 (CHO), 150.0 (C-7a), 145.0 (C-6), 130.0 (C-2), 128.0 (C-4), 120.0 (C-3a), 118.0 (C-5), 115.0 (C-3). (Predicted, based on similar structures).

Applications in Drug Development

7-Azaindole-2-carbaldehyde is a valuable precursor for the synthesis of a variety of pharmacologically active molecules. The aldehyde functionality can be readily converted into other functional groups or used in condensation and coupling reactions to build more complex molecular architectures. For instance, it can be used in the synthesis of kinase inhibitors, antivirals, and agents targeting the central nervous system.

Logical Relationship of Synthetic Utility:

Applications Aldehyde 7-Azaindole-2-carbaldehyde Reductive_Amination Reductive Amination Aldehyde->Reductive_Amination Wittig_Reaction Wittig Reaction Aldehyde->Wittig_Reaction Condensation Condensation Reactions Aldehyde->Condensation Oxidation Oxidation Aldehyde->Oxidation Amines Substituted Amines Reductive_Amination->Amines Alkenes Substituted Alkenes Wittig_Reaction->Alkenes Heterocycles Fused Heterocycles Condensation->Heterocycles Carboxylic_Acid 7-Azaindole-2-carboxylic acid Oxidation->Carboxylic_Acid

Caption: Synthetic transformations of 7-azaindole-2-carbaldehyde.

Conclusion

The preparation of 7-azaindole-2-carbaldehyde is a critical step in the synthesis of many potential therapeutic agents. This document provides two robust and reproducible methods for its synthesis, catering to different substrate sensitivities and laboratory preferences. The detailed protocols, quantitative data, and visual representations are intended to equip researchers with the necessary information to successfully synthesize this important building block and its derivatives for their drug discovery and development endeavors.

References

Application Notes and Protocols: The Strategic Use of 1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde in the Synthesis of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry, renowned for its role as a hinge-binding motif in a multitude of kinase inhibitors.[1][2] Its ability to form crucial hydrogen bonds with the kinase hinge region has led to the development of numerous clinical candidates and approved drugs. The functionalization of this core structure is a key strategy in the design of novel and selective kinase inhibitors. 1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde serves as a versatile starting material, enabling the synthesis of a diverse array of kinase inhibitors through various chemical transformations, most notably condensation reactions. These reactions facilitate the introduction of different pharmacophores that can target specific regions of the kinase ATP-binding site, leading to enhanced potency and selectivity. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of kinase inhibitors targeting critical signaling pathways implicated in cancer and inflammatory diseases.

Kinase Inhibitors Derived from the 1H-pyrrolo[2,3-b]pyridine Scaffold

The 1H-pyrrolo[2,3-b]pyridine core is present in a wide range of kinase inhibitors targeting various members of the kinome. The table below summarizes the activity of representative kinase inhibitors featuring this scaffold. While not all of these compounds are synthesized directly from the 2-carbaldehyde derivative, they exemplify the potent inhibitory activity that can be achieved with the 7-azaindole core.

Compound IDTarget Kinase(s)IC50 (nM)Reference
FGFR Inhibitor 4h FGFR1, FGFR2, FGFR3, FGFR47, 9, 25, 712[1]
GSK-3β Inhibitor S01 GSK-3β0.35[3]
JAK3 Inhibitor 14c JAK31100[4]
TNIK Inhibitor TNIK< 1
Cdc7 Inhibitor 42 Cdc77

Signaling Pathways

Understanding the signaling pathways regulated by the target kinases is crucial for elucidating the mechanism of action of the synthesized inhibitors. Below are diagrams of key signaling pathways involving Fibroblast Growth Factor Receptor (FGFR), Glycogen Synthase Kinase 3β (GSK-3β), and Janus Kinase 3 (JAK3).

FGFR_Signaling_Pathway FGF FGF FGFR FGFR FGF->FGFR Binds RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K PLCg PLCγ FGFR->PLCg RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC IP3->PKC PKC->Proliferation Inhibitor FGFR Inhibitor (e.g., Compound 4h) Inhibitor->FGFR Inhibits

Caption: FGFR Signaling Pathway and Point of Inhibition.

GSK3B_Signaling_Pathway Wnt Wnt Frizzled Frizzled Wnt->Frizzled Binds Dvl Dvl Frizzled->Dvl GSK3B GSK-3β Dvl->GSK3B Inhibits BetaCatenin β-catenin GSK3B->BetaCatenin Phosphorylates for Degradation TCF_LEF TCF/LEF BetaCatenin->TCF_LEF Activates ProteasomalDegradation Proteasomal Degradation BetaCatenin->ProteasomalDegradation GeneTranscription Gene Transcription (Cell Proliferation, Survival) TCF_LEF->GeneTranscription Inhibitor GSK-3β Inhibitor (e.g., Compound S01) Inhibitor->GSK3B Inhibits

Caption: Wnt/β-catenin Signaling Pathway Showing GSK-3β Inhibition.

JAK_STAT_Signaling_Pathway cluster_0 Cytokine Cytokine (e.g., IL-2) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK3 JAK3 Receptor->JAK3 Activates STAT STAT JAK3->STAT Phosphorylates STAT_P p-STAT STAT->STAT_P STAT_dimer p-STAT Dimer STAT_P->STAT_dimer Dimerizes GeneExpression Gene Expression (Inflammation, Immunity) STAT_dimer->GeneExpression Translocates to Nucleus Nucleus Nucleus Inhibitor JAK3 Inhibitor (e.g., Compound 14c) Inhibitor->JAK3 Inhibits

Caption: JAK-STAT Signaling Pathway and the Role of JAK3 Inhibition.

Experimental Protocols

The following section provides a general protocol for the synthesis of kinase inhibitors using this compound as a key starting material. This protocol is based on the Knoevenagel condensation, a widely used reaction in medicinal chemistry for the formation of carbon-carbon double bonds.

General Workflow for Kinase Inhibitor Synthesis

Kinase_Inhibitor_Synthesis_Workflow Start Start: 1H-pyrrolo[2,3-b]pyridine- 2-carbaldehyde & Active Methylene Compound Step1 Knoevenagel Condensation Start->Step1 Step2 Reaction Work-up & Purification Step1->Step2 Step3 Characterization (NMR, MS, etc.) Step2->Step3 Step4 Biological Evaluation (Kinase Assay) Step3->Step4 End End: Identification of Potent Kinase Inhibitor Step4->End

Caption: General workflow for the synthesis and evaluation of kinase inhibitors.

Protocol: Knoevenagel Condensation for the Synthesis of a (Z)-5-((1H-pyrrolo[2,3-b]pyridin-2-yl)methylene)thiazolidine-2,4-dione derivative

This protocol describes a representative synthesis of a kinase inhibitor scaffold via the Knoevenagel condensation of this compound with thiazolidine-2,4-dione.

Materials:

  • This compound

  • Thiazolidine-2,4-dione

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • Glacial Acetic Acid

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Reaction Setup: To a solution of this compound (1.0 eq) in ethanol, add thiazolidine-2,4-dione (1.1 eq).

  • Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.1 eq) to the reaction mixture.

  • Reaction Conditions: Stir the reaction mixture at reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. A precipitate may form. If so, collect the solid by filtration. If no precipitate forms, concentrate the solvent under reduced pressure.

  • Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) or by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure (Z)-5-((1H-pyrrolo[2,3-b]pyridin-2-yl)methylene)thiazolidine-2,4-dione.

  • Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion

This compound is a valuable and versatile building block for the synthesis of a wide range of potent and selective kinase inhibitors. The protocols and data presented herein provide a foundation for researchers in drug discovery to design and synthesize novel therapeutics targeting key kinases implicated in various diseases. The strategic application of condensation reactions and other synthetic transformations with this starting material will continue to fuel the development of next-generation kinase inhibitors.

References

7-Azaindole-2-carbaldehyde: A Versatile Scaffold for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Azaindole-2-carbaldehyde is a pivotal building block in the synthesis of a diverse array of heterocyclic compounds, many of which are of significant interest in medicinal chemistry and drug discovery. The inherent reactivity of the aldehyde functional group, coupled with the unique electronic properties of the 7-azaindole core, provides a versatile platform for constructing complex molecular architectures. The 7-azaindole moiety, a bioisostere of indole, often imparts favorable pharmacokinetic properties to drug candidates, such as improved solubility and metabolic stability.[1] This document provides detailed application notes and experimental protocols for the use of 7-azaindole-2-carbaldehyde in the synthesis of various heterocyclic systems, including thieno[2,3-b]pyrrolo[2,3-b]pyridines, pyrazolo[3,4-b]pyrrolo[2,3-b]pyridines, and other fused heterocycles.

Application Notes

7-Azaindole-2-carbaldehyde serves as a key precursor for the synthesis of various fused heterocyclic systems through a range of classical and modern organic reactions. Its utility stems from the electrophilic nature of the aldehyde carbon and the nucleophilic character of the azaindole ring system.

Key Synthetic Applications:

  • Knoevenagel Condensation: The aldehyde group readily undergoes condensation with active methylene compounds, such as malononitrile and ethyl cyanoacetate, in the presence of a basic catalyst. This reaction is a cornerstone for the synthesis of α,β-unsaturated systems, which are valuable intermediates for further cyclization reactions.

  • Gewald Reaction: This multicomponent reaction allows for the one-pot synthesis of substituted 2-aminothiophenes. By reacting 7-azaindole-2-carbaldehyde with an α-cyanoester and elemental sulfur in the presence of a base, novel thieno[2,3-b]pyrrolo[2,3-b]pyridine scaffolds can be constructed. These scaffolds are of interest for their potential biological activities.

  • Pictet-Spengler Reaction: This reaction enables the synthesis of tetrahydro-β-carboline derivatives through the condensation of a β-arylethylamine with an aldehyde. While typically applied to tryptamine derivatives, analogous cyclizations involving the 7-azaindole nucleus can lead to novel polycyclic frameworks.

  • Hydrazone Formation and Cyclization: Reaction with hydrazine or substituted hydrazines affords the corresponding hydrazones. These intermediates can be cyclized under various conditions to yield pyrazole-fused systems, such as pyrazolo[3,4-b]pyrrolo[2,3-b]pyridines, which are known to be potent kinase inhibitors.

  • Wittig Reaction: The Wittig reaction provides a reliable method for converting the aldehyde into an alkene, allowing for the introduction of various unsaturated side chains and further functionalization.

The diverse reactivity of 7-azaindole-2-carbaldehyde makes it a valuable tool for generating libraries of complex heterocyclic compounds for high-throughput screening in drug discovery programs.

Quantitative Data Summary

The following tables summarize quantitative data for key reactions involving 7-azaindole-2-carbaldehyde and its analogs.

Table 1: Knoevenagel Condensation of Aromatic Aldehydes with Active Methylene Compounds

AldehydeActive Methylene CompoundCatalystSolventTime (h)Yield (%)Reference
Indole-3-carbaldehydeMalononitrilePiperidineEthanol295[2]
Indole-3-carbaldehydeEthyl CyanoacetatePiperidineEthanol492[2]
2,5-Disubstituted Indole-3-carboxaldehydesBarbituric AcidNH₄OAcSolvent-free (MW)0.5-185-92[3]
2,5-Disubstituted Indole-3-carboxaldehydesThiazolidine-2,4-dioneNH₄OAcSolvent-free (MW)0.5-188-94[3]

Table 2: Synthesis of Fused Heterocycles

Starting MaterialReagentsProductReaction TypeYield (%)Reference
7-Acetyl-2-arylindolesVilsmeier-Haack Reagent6-Oxo-6H-pyrrolo[3,2,1-ij]quinoline-1,5-dicarbaldehydesVilsmeier-Haack65-85[4]
5-Aminopyrazoles, Alkynyl AldehydesI₂, NBS, or Silver saltsPyrazolo[3,4-b]pyridinesCascade 6-endo-dig cyclization60-95[1]
1H-Indole-2-carboxylic acid hydrazideAromatic AldehydesIndole-2-carbohydrazonesCondensation75-90[5]

Experimental Protocols

Protocol 1: Knoevenagel Condensation of 7-Azaindole-2-carbaldehyde with Malononitrile

This protocol is adapted from a general procedure for the Knoevenagel condensation of indole-3-carbaldehyde.[2]

Materials:

  • 7-Azaindole-2-carbaldehyde

  • Malononitrile

  • Ethanol

  • Piperidine

  • Ice-cold water

Procedure:

  • Dissolve 7-azaindole-2-carbaldehyde (1 mmol) and malononitrile (1 mmol) in ethanol (10 mL).

  • Add a catalytic amount of piperidine (2-3 drops) to the solution.

  • Stir the mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (indicated by the disappearance of the starting material), cool the reaction mixture in an ice bath to facilitate precipitation.

  • Collect the precipitated product by filtration.

  • Wash the solid with ice-cold water and then with a small amount of cold ethanol.

  • Dry the product under vacuum.

Protocol 2: Synthesis of 2-Amino-3-cyano-thieno[2,3-b]pyrrolo[2,3-b]pyridine via Gewald Reaction

This protocol is a conceptual adaptation of the Gewald reaction for the synthesis of 2-aminothiophenes.[6][7]

Materials:

  • 7-Azaindole-2-carbaldehyde

  • Ethyl cyanoacetate

  • Elemental sulfur

  • Morpholine or another suitable base

  • Ethanol

Procedure:

  • In a round-bottom flask, combine 7-azaindole-2-carbaldehyde (1 mmol), ethyl cyanoacetate (1 mmol), and elemental sulfur (1.1 mmol) in ethanol (15 mL).

  • Add morpholine (1.5 mmol) to the mixture.

  • Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into ice-cold water.

  • Collect the precipitated solid by filtration.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Protocol 3: Synthesis of 7-Azaindole-2-carbaldehyde Hydrazone

This protocol is based on a general procedure for the synthesis of indole carbohydrazide derivatives.[3]

Materials:

  • 7-Azaindole-2-carbaldehyde

  • Hydrazine hydrate

  • Ethanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Dissolve 7-azaindole-2-carbaldehyde (1 mmol) in ethanol (10 mL).

  • Add hydrazine hydrate (1.2 mmol) and a catalytic amount of glacial acetic acid (1-2 drops).

  • Heat the mixture under reflux for 2-3 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. If not, reduce the solvent volume under reduced pressure and then add ice-cold water to induce precipitation.

  • Wash the collected solid with cold water and dry under vacuum.

Visualizations

Knoevenagel_Condensation_Workflow cluster_start Starting Materials cluster_process Reaction cluster_workup Work-up cluster_end Product A 7-Azaindole-2-carbaldehyde C Dissolve in Ethanol A->C B Active Methylene Compound (e.g., Malononitrile) B->C D Add Basic Catalyst (e.g., Piperidine) C->D E Stir at Room Temperature D->E F Cool in Ice Bath E->F G Filter Precipitate F->G H Wash with Cold Solvents G->H I α,β-Unsaturated Product H->I

Workflow for Knoevenagel Condensation.

Gewald_Reaction_Scheme cluster_reactants Reactants 7-Azaindole-2-carbaldehyde 7-Azaindole-2-carbaldehyde Product Thieno[2,3-b]pyrrolo[2,3-b]pyridine 7-Azaindole-2-carbaldehyde->Product + Active_Methylene R-CH2-CN (e.g., Ethyl Cyanoacetate) Active_Methylene->Product + Sulfur S8 Sulfur->Product + Base Base (e.g., Morpholine) Base->Product Catalyst Signaling_Pathway_Analogy cluster_scaffold Core Scaffold cluster_reactions Synthetic Transformations cluster_products Heterocyclic Products cluster_application Potential Application Azaindole 7-Azaindole-2-carbaldehyde Knoevenagel Knoevenagel Condensation Azaindole->Knoevenagel Gewald Gewald Reaction Azaindole->Gewald PictetSpengler Pictet-Spengler Reaction Azaindole->PictetSpengler Hydrazone Hydrazone Formation Azaindole->Hydrazone Unsaturated α,β-Unsaturated Systems Knoevenagel->Unsaturated Thiophene Thiophenes Gewald->Thiophene Tetrahydrocarboline Tetrahydro-β-carbolines PictetSpengler->Tetrahydrocarboline Pyrazole Pyrazoles Hydrazone->Pyrazole DrugDiscovery Drug Discovery (e.g., Kinase Inhibitors) Unsaturated->DrugDiscovery Thiophene->DrugDiscovery Tetrahydrocarboline->DrugDiscovery Pyrazole->DrugDiscovery

References

Application Notes and Protocols for Multicomponent Reactions Involving 1H-Pyrrolo[2,3-b]pyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility and biological relevance of multicomponent reactions (MCRs) involving 1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde. The 1H-pyrrolo[2,3-b]pyridine scaffold, also known as 7-azaindole, is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules targeting a range of diseases, including cancer and inflammatory disorders.[1] Multicomponent reactions offer an efficient and diversity-oriented approach to synthesize novel libraries of 1H-pyrrolo[2,3-b]pyridine derivatives for drug discovery and development.

Application 1: Synthesis of α-Acyloxy Amide Derivatives via the Passerini Reaction

The Passerini three-component reaction (P-3CR) is a powerful tool for the synthesis of α-acyloxy amides from an aldehyde, a carboxylic acid, and an isocyanide.[2] By utilizing this compound as the aldehyde component, novel derivatives can be generated that incorporate the biologically active 7-azaindole nucleus. These products can serve as scaffolds for further chemical modifications or be screened directly for biological activity.

Experimental Protocol: Passerini Reaction

This protocol describes a general procedure for the Passerini three-component reaction with this compound.

Materials:

  • This compound (1.0 eq)

  • Carboxylic acid (e.g., benzoic acid) (1.1 eq)

  • Isocyanide (e.g., tert-butyl isocyanide) (1.1 eq)

  • Anhydrous dichloromethane (DCM)

  • Magnesium sulfate (MgSO₄)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane, add the carboxylic acid (1.1 eq) and the isocyanide (1.1 eq).

  • Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with dichloromethane and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired α-acyloxy amide derivative.

Diagram of Passerini Reaction Workflow:

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Purification Reactants This compound Carboxylic Acid Isocyanide Solvent Anhydrous DCM Reactants->Solvent Dissolve Stirring Stir at RT (24-48h) Solvent->Stirring Dilution Dilute with DCM Stirring->Dilution Washing Wash with NaHCO3 and Brine Dilution->Washing Drying Dry over MgSO4 Washing->Drying Concentration Concentrate Drying->Concentration Chromatography Column Chromatography Concentration->Chromatography Final Product Final Product Chromatography->Final Product α-Acyloxy Amide

Caption: Experimental workflow for the Passerini reaction.

Application 2: Synthesis of Peptidomimetic Scaffolds via the Ugi Reaction

The Ugi four-component reaction (U-4CR) provides a straightforward method for the synthesis of α-aminoacyl amide derivatives, which are valuable peptidomimetics in drug discovery.[3] The reaction involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. Using this compound in the Ugi reaction allows for the creation of diverse libraries of compounds with potential therapeutic applications.

Experimental Protocol: Ugi Reaction

This protocol outlines a general procedure for the Ugi four-component reaction.

Materials:

  • This compound (1.0 eq)

  • Amine (e.g., aniline) (1.0 eq)

  • Carboxylic acid (e.g., acetic acid) (1.0 eq)

  • Isocyanide (e.g., cyclohexyl isocyanide) (1.0 eq)

  • Methanol (MeOH)

Procedure:

  • Dissolve this compound (1.0 eq) and the amine (1.0 eq) in methanol.

  • Stir the mixture for 10-20 minutes to allow for imine formation.

  • Add the carboxylic acid (1.0 eq) and the isocyanide (1.0 eq) to the reaction mixture.

  • Stir at room temperature for 24-72 hours. Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by recrystallization or column chromatography to yield the final α-aminoacyl amide product.

Diagram of Ugi Reaction Logical Relationship:

Aldehyde This compound Imine Iminium Intermediate Aldehyde->Imine Amine Amine Amine->Imine Carboxylic_Acid Carboxylic Acid Ugi_Product α-Aminoacyl Amide Carboxylic_Acid->Ugi_Product Isocyanide Isocyanide Isocyanide->Ugi_Product Imine->Ugi_Product

Caption: Logical relationship of components in the Ugi reaction.

Biological Applications and Quantitative Data

Derivatives of 1H-pyrrolo[2,3-b]pyridine have shown significant potential in various therapeutic areas. The tables below summarize key quantitative data from studies on related compounds, highlighting their potential as enzyme inhibitors.

Table 1: Inhibitory Activity of 1H-Pyrrolo[2,3-b]pyridine Derivatives against Fibroblast Growth Factor Receptors (FGFRs)[4][5]
CompoundFGFR1 IC₅₀ (nM)FGFR2 IC₅₀ (nM)FGFR3 IC₅₀ (nM)FGFR4 IC₅₀ (nM)
4h 7925712

Note: Compound 4h is a derivative of 1H-pyrrolo[2,3-b]pyridine, demonstrating potent inhibition of FGFRs, which are implicated in various cancers.[4][5]

Table 2: Inhibitory Activity of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides against Phosphodiesterase 4B (PDE4B)[6]
CompoundPDE4B IC₅₀ (μM)
11a 0.23
11b 0.11
11c 0.19
11h 0.14

Note: These compounds demonstrate moderate to good inhibition against PDE4B, a target for inflammatory diseases.[6]

Signaling Pathway

The fibroblast growth factor receptor (FGFR) signaling pathway plays a crucial role in cell proliferation, differentiation, and migration. Dysregulation of this pathway is associated with the development of various cancers.[4] The diagram below illustrates the FGFR signaling cascade and the point of intervention for FGFR inhibitors.

Diagram of FGFR Signaling Pathway:

FGF Fibroblast Growth Factor FGFR FGFR FGF->FGFR Dimerization Receptor Dimerization FGFR->Dimerization Autophosphorylation Autophosphorylation Dimerization->Autophosphorylation RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway Autophosphorylation->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway Autophosphorylation->PI3K_AKT PLCg PLCγ Pathway Autophosphorylation->PLCg Cell_Response Cell Proliferation, Survival, Migration RAS_RAF_MEK_ERK->Cell_Response PI3K_AKT->Cell_Response PLCg->Cell_Response Inhibitor 1H-Pyrrolo[2,3-b]pyridine FGFR Inhibitor Inhibitor->Autophosphorylation

Caption: Simplified FGFR signaling pathway and inhibitor action.

These application notes and protocols provide a foundation for researchers to explore the rich chemistry of multicomponent reactions with this compound, facilitating the discovery of novel therapeutic agents.

References

Application Notes and Protocols: Synthetic Applications of 7-Azaindole-2-carbaldehyde in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Azaindole scaffolds are a cornerstone in medicinal chemistry, recognized as privileged structures in the design of a multitude of therapeutic agents. Their unique electronic properties and ability to act as a bioisostere of indole and purine have led to their incorporation into several approved drugs. Among the various functionalized 7-azaindoles, 7-azaindole-2-carbaldehyde serves as a versatile starting material for the synthesis of potent and selective kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases. This document provides detailed application notes and experimental protocols for the synthesis of medicinally relevant compounds derived from 7-azaindole-2-carbaldehyde, with a focus on the development of Cyclin-Dependent Kinase 9 (CDK9) and Haspin kinase inhibitors.

Key Synthetic Application: Synthesis of Protein Kinase Inhibitors

A significant application of 7-azaindole-2-carbaldehyde in medicinal chemistry is its use as a precursor for the synthesis of potent protein kinase inhibitors. The aldehyde functionality allows for facile introduction of various pharmacophoric features through reactions such as Knoevenagel condensation. This approach has been successfully employed to generate a series of 7-azaindole derivatives bearing benzocycloalkanone motifs, which have demonstrated significant inhibitory activity against CDK9 and Haspin kinase.[1]

Rationale for Targeting CDK9 and Haspin Kinase

Cyclin-Dependent Kinase 9 (CDK9) plays a critical role in the regulation of transcription by phosphorylating the C-terminal domain of RNA polymerase II.[2] Inhibition of CDK9 is a promising therapeutic strategy in oncology, as cancer cells are often highly dependent on the continuous transcription of anti-apoptotic proteins.[3]

Haspin (haploid germ cell-specific nuclear protein kinase) is a serine/threonine kinase that is essential for proper chromosome alignment and segregation during mitosis. Inhibition of Haspin leads to mitotic defects and cell death, making it an attractive target for the development of novel anticancer agents.[1]

Experimental Protocols

The following protocols are based on the successful synthesis of 7-azaindole derivatives with demonstrated activity against CDK9 and Haspin kinases.[1]

Protocol 1: Synthesis of 7-Azaindole-2-carbaldehyde (Starting Material)

A practical and straightforward preparation of 7-azaindole-2-carbaldehyde can be achieved from commercially available 2-amino-3-iodopyridine in a two-step procedure. This method provides the desired aldehyde in good overall yields.

Materials:

  • 2-Amino-3-iodopyridine

  • (2-Ethoxyvinyl)borolane

  • Palladium catalyst (e.g., Pd(PPh3)4)

  • Base (e.g., Na2CO3)

  • Aqueous acetic acid

  • Solvents (e.g., Toluene, Ethanol)

Procedure:

  • Suzuki-Miyaura Coupling: To a solution of 2-amino-3-iodopyridine in a suitable solvent system (e.g., toluene/ethanol/water), add (2-ethoxyvinyl)borolane, a palladium catalyst, and a base.

  • Heat the reaction mixture under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS).

  • Upon completion, perform an aqueous work-up and extract the product with an organic solvent.

  • Purify the crude product by column chromatography to obtain the 2-(2-ethoxyvinyl)-3-aminopyridine intermediate.

  • Cyclization/Hydrolysis: Treat the intermediate with aqueous acetic acid and heat the mixture to effect cyclization and hydrolysis of the enol ether to the aldehyde.

  • After cooling, neutralize the reaction mixture and extract the product.

  • Purify the crude 7-azaindole-2-carbaldehyde by column chromatography.

Protocol 2: Knoevenagel Condensation for the Synthesis of 7-Azaindole Derivatives

This protocol describes the Knoevenagel condensation of 7-azaindole-2-carbaldehyde with an active methylene compound, specifically a benzocycloalkanone, to generate the target kinase inhibitors.

Materials:

  • 7-Azaindole-2-carbaldehyde

  • Substituted benzocycloalkanone (e.g., 5-methoxy-2-tetralone)

  • Base (e.g., Piperidine or Pyrrolidine)

  • Solvent (e.g., Ethanol or Methanol)

Procedure:

  • Dissolve 7-azaindole-2-carbaldehyde and the corresponding benzocycloalkanone in the chosen alcohol solvent.

  • Add a catalytic amount of the basic catalyst (e.g., piperidine).

  • Reflux the reaction mixture for the required time (typically several hours), monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution. If so, collect the solid by filtration.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel to afford the desired (E)-2-((1H-pyrrolo[2,3-b]pyridin-2-yl)methylene)benzocycloalkanone derivative.

Quantitative Data

The following table summarizes the in vitro inhibitory activities of representative 7-azaindole derivatives synthesized via the protocols described above against CDK9/CyclinT and Haspin kinases.[1]

Compound IDR Group (on benzocycloalkanone)CDK9/CyclinT IC50 (µM)Haspin IC50 (µM)
8g 5-Methoxy (tetralone)0.450.98
8h 6-Methoxy (tetralone)0.230.55
8i 7-Methoxy (tetralone)>100.08
8l 5,6-Dimethoxy (tetralone)>100.014

Visualizations

Signaling Pathway of CDK9 and Haspin in Cancer

CDK9_Haspin_Pathway cluster_transcription Transcriptional Regulation cluster_mitosis Mitotic Regulation cluster_inhibition CDK9 CDK9/ Cyclin T RNAPII RNA Pol II CDK9->RNAPII Phosphorylation Transcription Gene Transcription (e.g., anti-apoptotic genes) RNAPII->Transcription Cancer Cell\nSurvival & Proliferation Cancer Cell Survival & Proliferation Transcription->Cancer Cell\nSurvival & Proliferation Haspin Haspin Kinase HistoneH3 Histone H3 Haspin->HistoneH3 Phosphorylation (Thr3) Chromosome Chromosome Segregation HistoneH3->Chromosome Proper Cell\nDivision Proper Cell Division Chromosome->Proper Cell\nDivision Inhibitor 7-Azaindole-2-carbaldehyde Derivative Inhibitor->CDK9 Inhibition Inhibitor->Haspin Inhibition

Caption: Inhibition of CDK9 and Haspin kinase by 7-azaindole derivatives.

Experimental Workflow for Synthesis and Screening

Experimental_Workflow Start 7-Azaindole-2-carbaldehyde Condensation Knoevenagel Condensation Start->Condensation Reactant Active Methylene Compound (e.g., Benzocycloalkanone) Reactant->Condensation Purification Purification (Column Chromatography) Condensation->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Screening In vitro Kinase Assay (CDK9, Haspin) Characterization->Screening Data IC50 Determination Screening->Data SAR Structure-Activity Relationship (SAR) Analysis Data->SAR Lead Lead Compound Identification SAR->Lead

Caption: Workflow for synthesis and evaluation of 7-azaindole derivatives.

Conclusion

7-Azaindole-2-carbaldehyde is a valuable and versatile building block in medicinal chemistry, particularly for the synthesis of potent kinase inhibitors. The straightforward application of reactions like the Knoevenagel condensation allows for the efficient generation of diverse libraries of compounds for biological screening. The successful development of dual CDK9 and Haspin kinase inhibitors from this starting material underscores its importance and potential for the discovery of novel anticancer therapeutics. The protocols and data presented herein provide a solid foundation for researchers to explore the synthetic utility of 7-azaindole-2-carbaldehyde in their own drug discovery programs.

References

Application Notes and Protocols for the Derivatization of 7-Azaindole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Azaindole-2-carbaldehyde is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The 7-azaindole scaffold, a bioisostere of indole, is a privileged structure found in numerous biologically active compounds, including several approved kinase inhibitors.[1][2] The aldehyde functional group at the 2-position serves as a key handle for a variety of chemical transformations, allowing for the synthesis of diverse libraries of 2-substituted 7-azaindole derivatives. These derivatives have shown potential as anticancer agents, kinase inhibitors, and antiviral compounds.[3][4][5] This document provides detailed application notes and experimental protocols for the common and effective derivatization reactions of the aldehyde functional group of 7-azaindole-2-carbaldehyde.

Chemical Reactivity of the Aldehyde Group

The aldehyde group in 7-azaindole-2-carbaldehyde is a reactive electrophilic center that readily participates in a range of organic reactions. This reactivity allows for the introduction of diverse functional groups and the construction of more complex molecular architectures. Key derivatization strategies include:

  • Reductive Amination: Formation of a C-N bond to synthesize various secondary and tertiary amines.

  • Wittig Reaction: Creation of a C=C bond to produce alkene derivatives.

  • Condensation Reactions: Carbon-carbon bond formation through reactions like the Knoevenagel condensation and Henry reaction.

  • Oxidation: Conversion of the aldehyde to a carboxylic acid.

  • Reduction: Transformation of the aldehyde into a primary alcohol.

These reactions provide access to a wide array of derivatives with potential applications in drug development, particularly in the design of kinase inhibitors that target signaling pathways implicated in cancer, such as the PI3K/AKT/mTOR pathway.[6]

Data Presentation: Derivatization Reactions of 7-Azaindole-2-carbaldehyde

The following table summarizes the key derivatization reactions of the aldehyde functional group in 7-azaindole-2-carbaldehyde, along with typical reagents, expected products, and representative yields.

Reaction TypeReagent(s)ProductTypical Yield (%)
Reductive AminationPrimary/Secondary Amine, NaBH(OAc)₃2-(Aminomethyl)-7-azaindole70-90
Wittig ReactionPhosphonium Ylide (e.g., Ph₃P=CH₂)2-(Vinyl)-7-azaindole60-85
Knoevenagel CondensationActive Methylene Compound (e.g., Malononitrile), Base2-(2-Cyano-2-propenenitrile)-7-azaindole80-95
Henry ReactionNitroalkane (e.g., Nitromethane), Base2-(2-Nitro-1-hydroxyethyl)-7-azaindole50-70
Oxidation (Pinnick)NaClO₂, NaH₂PO₄, 2-methyl-2-butene7-Azaindole-2-carboxylic acid~95
ReductionNaBH₄, Methanol(7-Azaindol-2-yl)methanol85-95

Experimental Protocols

Reductive Amination

This protocol describes the synthesis of a 2-(aminomethyl)-7-azaindole derivative.

Materials:

  • 7-Azaindole-2-carbaldehyde

  • Primary or secondary amine (e.g., Benzylamine)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 7-azaindole-2-carbaldehyde (1.0 eq) in anhydrous DCM in a round-bottom flask.

  • Add the amine (1.1 eq) to the solution and stir at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Wittig Reaction

This protocol outlines the formation of a 2-vinyl-7-azaindole derivative.

Materials:

  • 7-Azaindole-2-carbaldehyde

  • Phosphonium salt (e.g., Methyltriphenylphosphonium bromide)

  • Strong base (e.g., n-Butyllithium or Sodium hydride)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Suspend the phosphonium salt (1.2 eq) in anhydrous THF in a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add the strong base (1.1 eq) to the suspension. The formation of the ylide is often indicated by a color change.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

  • Dissolve 7-azaindole-2-carbaldehyde (1.0 eq) in anhydrous THF and add it dropwise to the ylide solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete as monitored by TLC.

  • Quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the mixture with diethyl ether.

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the alkene product.

Knoevenagel Condensation

This protocol details the reaction with an active methylene compound.

Materials:

  • 7-Azaindole-2-carbaldehyde

  • Active methylene compound (e.g., Malononitrile or Ethyl cyanoacetate)

  • Base (e.g., Piperidine or Triethylamine)

  • Ethanol or Toluene

Procedure:

  • To a solution of 7-azaindole-2-carbaldehyde (1.0 eq) and the active methylene compound (1.1 eq) in ethanol, add a catalytic amount of piperidine (0.1 eq).

  • Reflux the reaction mixture and monitor by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography or recrystallization.

Henry (Nitroaldol) Reaction

This protocol describes the formation of a β-nitro alcohol derivative.

Materials:

  • 7-Azaindole-2-carbaldehyde

  • Nitroalkane (e.g., Nitromethane)

  • Base (e.g., Sodium hydroxide or Potassium carbonate)

  • Methanol or Ethanol

Procedure:

  • Dissolve 7-azaindole-2-carbaldehyde (1.0 eq) in the chosen solvent in a round-bottom flask.

  • Add the nitroalkane (2.0-5.0 eq) to the solution.

  • Add a catalytic amount of the base.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC.

  • Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1 M HCl).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Oxidation to Carboxylic Acid (Pinnick Oxidation)

This protocol is for the synthesis of 7-azaindole-2-carboxylic acid.[7]

Materials:

  • N-phenylsulfonyl-7-azaindole-2-carbaldehyde (as an example, protection may be required)

  • Sodium chlorite (NaClO₂)

  • Monosodium phosphate (NaH₂PO₄)

  • 2-Methyl-2-butene

  • tert-Butanol

  • Water

Procedure:

  • Dissolve N-phenylsulfonyl-7-azaindole-2-carbaldehyde (1.0 eq) in a mixture of tert-butanol and 2-methyl-2-butene.

  • Prepare an aqueous solution of sodium chlorite (1.5 eq) and monosodium phosphate (1.5 eq).

  • Add the aqueous solution of NaClO₂ and NaH₂PO₄ dropwise to the aldehyde solution at room temperature.

  • Stir the reaction mixture vigorously until the starting material is consumed (monitor by TLC).

  • After completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the carboxylic acid.[7]

Reduction to Alcohol

This protocol describes the synthesis of (7-azaindol-2-yl)methanol.

Materials:

  • 7-Azaindole-2-carbaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol

Procedure:

  • Dissolve 7-azaindole-2-carbaldehyde (1.0 eq) in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (1.1 eq) portion-wise to the cooled solution.

  • Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, quench it by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to give the alcohol product.

Mandatory Visualizations

Derivatization_Workflow 7-Azaindole-2-carbaldehyde 7-Azaindole-2-carbaldehyde Reductive Amination Reductive Amination 7-Azaindole-2-carbaldehyde->Reductive Amination RNH₂, NaBH(OAc)₃ Wittig Reaction Wittig Reaction 7-Azaindole-2-carbaldehyde->Wittig Reaction Ph₃P=CHR, Base Knoevenagel Condensation Knoevenagel Condensation 7-Azaindole-2-carbaldehyde->Knoevenagel Condensation CH₂(CN)₂, Base Henry Reaction Henry Reaction 7-Azaindole-2-carbaldehyde->Henry Reaction RCH₂NO₂, Base Oxidation Oxidation 7-Azaindole-2-carbaldehyde->Oxidation NaClO₂ Reduction Reduction 7-Azaindole-2-carbaldehyde->Reduction NaBH₄ 2-(Aminomethyl)-7-azaindole 2-(Aminomethyl)-7-azaindole Reductive Amination->2-(Aminomethyl)-7-azaindole 2-(Vinyl)-7-azaindole 2-(Vinyl)-7-azaindole Wittig Reaction->2-(Vinyl)-7-azaindole 2-(Substituted vinyl)-7-azaindole 2-(Substituted vinyl)-7-azaindole Knoevenagel Condensation->2-(Substituted vinyl)-7-azaindole 2-(2-Nitro-1-hydroxyethyl)-7-azaindole 2-(2-Nitro-1-hydroxyethyl)-7-azaindole Henry Reaction->2-(2-Nitro-1-hydroxyethyl)-7-azaindole 7-Azaindole-2-carboxylic acid 7-Azaindole-2-carboxylic acid Oxidation->7-Azaindole-2-carboxylic acid (7-Azaindol-2-yl)methanol (7-Azaindol-2-yl)methanol Reduction->(7-Azaindol-2-yl)methanol

Caption: Derivatization pathways of 7-azaindole-2-carbaldehyde.

Kinase_Inhibitor_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K Activation AKT AKT PI3K->AKT Activation mTOR mTOR AKT->mTOR Activation Cell_Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Cell_Proliferation 7-Azaindole_Derivative 7-Azaindole Derivative (Kinase Inhibitor) 7-Azaindole_Derivative->PI3K Inhibition

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway.

References

Application Notes and Protocols for the Scale-up Synthesis of 1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the scale-up synthesis of 1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde, a key building block in the development of various pharmaceutical agents. The synthesis primarily relies on the Vilsmeier-Haack formylation of 7-azaindole (1H-pyrrolo[2,3-b]pyridine).

Introduction

This compound is a crucial intermediate in the synthesis of a wide range of biologically active molecules, including kinase inhibitors and other therapeutic agents. The efficient and scalable synthesis of this aldehyde is therefore of significant interest to the pharmaceutical industry. The Vilsmeier-Haack reaction offers a direct and cost-effective method for the formylation of the electron-rich 7-azaindole core at the C2-position. This document outlines a representative scale-up procedure based on established chemical principles and analogous large-scale syntheses of related heterocyclic compounds.

Synthetic Pathway Overview

The synthesis of this compound from 7-azaindole proceeds via an electrophilic substitution reaction using the Vilsmeier reagent, which is generated in situ from a suitable formamide (e.g., N,N-dimethylformamide - DMF) and a dehydrating agent (e.g., phosphorus oxychloride - POCl₃).

G cluster_reagents Reagent Preparation cluster_reaction Main Reaction DMF DMF Vilsmeier Vilsmeier Reagent [ClCH=N(CH₃)₂]⁺PO₂Cl₂⁻ DMF->Vilsmeier POCl3 POCl₃ POCl3->Vilsmeier Azaindole 7-Azaindole Intermediate Iminium Salt Intermediate Azaindole->Intermediate Electrophilic Attack Product 1H-pyrrolo[2,3-b]pyridine- 2-carbaldehyde Intermediate->Product Hydrolysis

Figure 1: Synthetic pathway for the Vilsmeier-Haack formylation of 7-azaindole.

Quantitative Data Summary

The following tables provide representative quantitative data for the scale-up synthesis of this compound. These values are based on typical laboratory and pilot-plant scale reactions and may require optimization for specific equipment and conditions.

Table 1: Reagent Quantities for Scale-up Synthesis

ReagentMolar Mass ( g/mol )MolesQuantityVolume
7-Azaindole118.148.461.00 kg-
Phosphorus Oxychloride (POCl₃)153.339.311.43 kg0.86 L
N,N-Dimethylformamide (DMF)73.09--5.0 L
Dichloromethane (DCM)84.93--10.0 L
Saturated Sodium Bicarbonate Solution---As needed
Water18.02--As needed

Table 2: Typical Reaction Parameters and Yields

ParameterValue
Reaction Temperature0 °C to 25 °C
Reaction Time2 - 4 hours
Work-up ProcedureAqueous quench and extraction
Purification MethodRecrystallization
Typical Yield75 - 85%
Purity (by HPLC)>98%

Experimental Protocols

1. Scale-up Synthesis of this compound

This protocol describes a procedure for the synthesis of this compound on a 1 kg scale.

Materials and Equipment:

  • 1 kg of 7-Azaindole

  • 5 L of N,N-Dimethylformamide (DMF)

  • 1.43 kg (0.86 L) of Phosphorus oxychloride (POCl₃)

  • 10 L of Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Deionized water

  • 20 L reaction vessel with mechanical stirring, temperature control, and a dropping funnel

  • Extraction and filtration equipment suitable for large volumes

  • Rotary evaporator or other solvent removal system

Procedure:

  • Vilsmeier Reagent Formation:

    • To a 20 L reactor equipped with a mechanical stirrer and a temperature probe, add 5.0 L of N,N-dimethylformamide (DMF).

    • Cool the DMF to 0 °C using an ice bath.

    • Slowly add 1.43 kg (0.86 L) of phosphorus oxychloride (POCl₃) to the cooled DMF via a dropping funnel over a period of 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

    • After the addition is complete, stir the mixture at 0-5 °C for 30 minutes to allow for the complete formation of the Vilsmeier reagent.

  • Formylation Reaction:

    • In a separate container, dissolve 1.00 kg of 7-azaindole in 10.0 L of dichloromethane (DCM).

    • Slowly add the 7-azaindole solution to the pre-formed Vilsmeier reagent in the reactor over 1-2 hours, maintaining the internal temperature between 0 °C and 10 °C.

    • Once the addition is complete, allow the reaction mixture to slowly warm to room temperature (20-25 °C) and stir for an additional 2-4 hours. Monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC).

  • Work-up and Isolation:

    • Upon completion of the reaction, cool the mixture back to 0-5 °C.

    • Slowly and carefully quench the reaction by adding crushed ice, followed by the cautious addition of a saturated sodium bicarbonate solution to neutralize the excess acid until the pH of the aqueous layer is between 7 and 8. Caution: This is an exothermic process and will generate gas. Ensure adequate cooling and venting.

    • Separate the organic layer.

    • Extract the aqueous layer with dichloromethane (2 x 2 L).

    • Combine all organic layers and wash with brine (2 L).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

2. Purification by Recrystallization

Materials and Equipment:

  • Crude this compound

  • Ethyl acetate

  • Hexanes

  • Large crystallization vessel with stirring and temperature control

  • Filtration apparatus (e.g., Buchner funnel)

  • Vacuum oven

Procedure:

  • Dissolve the crude product in a minimal amount of hot ethyl acetate.

  • If necessary, treat with activated carbon to remove colored impurities and filter while hot.

  • Slowly add hexanes to the hot solution until turbidity is observed.

  • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization.

  • Collect the crystalline product by filtration and wash the filter cake with a cold mixture of ethyl acetate and hexanes.

  • Dry the purified product in a vacuum oven at 40-50 °C to a constant weight.

Experimental Workflow Diagram

G start Start reagent_prep Prepare Vilsmeier Reagent (DMF + POCl₃ at 0°C) start->reagent_prep dissolve Dissolve 7-Azaindole in DCM start->dissolve reaction Formylation Reaction (0°C to 25°C, 2-4h) reagent_prep->reaction dissolve->reaction quench Aqueous Quench (Ice and NaHCO₃) reaction->quench extraction Extraction with DCM quench->extraction drying Drying and Concentration extraction->drying crude_product Crude Product drying->crude_product recrystallization Recrystallization (Ethyl Acetate/Hexanes) crude_product->recrystallization pure_product Pure 1H-pyrrolo[2,3-b]pyridine- 2-carbaldehyde recrystallization->pure_product end End pure_product->end

Figure 2: Workflow for the scale-up synthesis and purification of this compound.

Safety Considerations

  • Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.

  • The Vilsmeier-Haack reaction is exothermic. Proper temperature control is crucial, especially during the addition of POCl₃ and the quenching of the reaction mixture.

  • Dichloromethane (DCM) is a volatile and potentially carcinogenic solvent. All operations involving DCM should be performed in a well-ventilated area.

  • The quenching process generates gas and can be vigorous. Add quenching agents slowly and ensure the reaction vessel is adequately vented.

These protocols and application notes are intended as a guide. Researchers should always perform a thorough risk assessment and adapt the procedures to their specific laboratory or plant conditions.

Application Notes and Protocols for the Characterization of 1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methods for the characterization of 1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde, a key intermediate in the synthesis of various biologically active compounds. The protocols outlined below are essential for confirming the identity, purity, and stability of this compound in research and development settings.

Compound Identification and Properties

  • IUPAC Name: this compound[1]

  • Synonyms: 7-azaindole-2-carboxaldehyde[1]

  • Molecular Formula: C₈H₆N₂O[1]

  • Molecular Weight: 146.15 g/mol [1]

  • CAS Number: 394223-03-1[1]

Spectroscopic Characterization

Spectroscopic methods are fundamental for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of the molecule in solution.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

Technique Atom Predicted Chemical Shift (ppm) Expected Multiplicity
¹H NMRH1 (NH)> 10.0br s
H3~7.0-7.5s
H4~8.0-8.5dd
H5~7.0-7.5dd
H6~8.0-8.5dd
CHO~9.5-10.0s
¹³C NMRC2~145s
C3~120d
C3a~150s
C4~130d
C5~120d
C6~145d
C7a~125s
CHO~185d

Note: The predicted values are based on the analysis of structurally similar compounds and general principles of NMR spectroscopy. Actual experimental values may vary depending on the solvent and other experimental conditions.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum.

    • Typical parameters: pulse angle 30-45°, acquisition time 2-4 s, relaxation delay 1-5 s.

    • Reference the spectrum to the residual solvent peak.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

    • Typical parameters: pulse angle 30-45°, acquisition time 1-2 s, relaxation delay 2-5 s.

    • Reference the spectrum to the solvent peak.

  • 2D NMR (Optional but Recommended): Perform COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) experiments to confirm proton-proton and proton-carbon correlations, respectively, for unambiguous assignment.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Table 2: Expected Mass Spectrometry Data

Technique Ionization Mode Expected m/z Fragment
ESI-MSPositive147.0556[M+H]⁺
169.0376[M+Na]⁺
GC-MS (EI)-146[M]⁺
117[M-CHO]⁺

Note: The expected m/z values for ESI-MS are calculated based on the exact mass of the compound. The fragmentation pattern for GC-MS is predicted based on the structure.

Experimental Protocol: Mass Spectrometry

  • Sample Preparation:

    • ESI-MS: Prepare a dilute solution (1-10 µg/mL) of the compound in a suitable solvent (e.g., methanol, acetonitrile).

    • GC-MS: Prepare a dilute solution in a volatile solvent (e.g., dichloromethane, ethyl acetate).

  • Instrumentation:

    • ESI-MS: Use a high-resolution mass spectrometer (e.g., TOF, Orbitrap) coupled to a liquid chromatograph or for direct infusion.

    • GC-MS: Use a gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Data Acquisition:

    • ESI-MS: Acquire data in positive ion mode.

    • GC-MS: Acquire data over a suitable mass range (e.g., m/z 40-400).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 3: Expected Infrared Absorption Bands

Functional Group Expected Wavenumber (cm⁻¹)
N-H stretch (pyrrole)3100-3300 (broad)
C-H stretch (aromatic)3000-3100
C=O stretch (aldehyde)1660-1690
C=C and C=N stretch (ring)1500-1600

Note: The expected wavenumbers are based on typical ranges for these functional groups and data from the isomeric 1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde[2].

Experimental Protocol: IR Spectroscopy

  • Sample Preparation:

    • ATR-IR: Place a small amount of the solid sample directly on the ATR crystal.

    • KBr Pellet: Mix a small amount of the sample with dry KBr powder and press into a thin pellet.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition: Acquire the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

Chromatographic Purity Analysis

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of the compound.

Table 4: General HPLC Method Parameters

Parameter Condition
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: Water with 0.1% Formic Acid or TFAB: Acetonitrile with 0.1% Formic Acid or TFA
Gradient Start with 5-10% B, ramp to 95% B over 10-20 min
Flow Rate 1.0 mL/min
Detection UV at 254 nm and 280 nm
Injection Volume 10 µL

Experimental Protocol: HPLC Analysis

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL. Dilute to a working concentration of approximately 0.1 mg/mL with the initial mobile phase composition.

  • Instrumentation: Use a standard HPLC system with a UV detector.

  • Method Execution: Equilibrate the column with the initial mobile phase composition. Inject the sample and run the gradient method.

  • Data Analysis: Integrate the peak areas to determine the purity of the compound.

Visualizations

Analytical Workflow

The following diagram illustrates the general workflow for the analytical characterization of this compound.

analytical_workflow cluster_synthesis Synthesis & Isolation cluster_characterization Structural Characterization cluster_purity Purity & Stability Assessment synthesis Synthesis of This compound nmr NMR Spectroscopy (¹H, ¹³C, 2D) synthesis->nmr Structure Confirmation ms Mass Spectrometry (ESI, GC-MS) synthesis->ms Structure Confirmation ir IR Spectroscopy synthesis->ir Structure Confirmation hplc HPLC Analysis nmr->hplc Purity Assessment ms->hplc Purity Assessment ir->hplc Purity Assessment

Caption: Analytical workflow for compound characterization.

Representative Signaling Pathway

Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold are known to be potent inhibitors of various protein kinases, such as Fibroblast Growth Factor Receptors (FGFRs)[3][4]. The diagram below shows a simplified representation of the FGFR signaling pathway, which is a common target for drug development in oncology.

fgfr_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus fgf FGF Ligand fgfr FGFR fgf->fgfr Binding & Dimerization ras RAS fgfr->ras Activation raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk transcription Gene Transcription (Proliferation, Survival) erk->transcription inhibitor 1H-pyrrolo[2,3-b]pyridine Derivatives inhibitor->fgfr Inhibition

Caption: Simplified FGFR signaling pathway.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Vilsmeier-Haack Reaction for 7-Azaindole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the Vilsmeier-Haack reaction for the synthesis of 7-azaindole-3-carboxaldehyde.

Troubleshooting Guide

This guide addresses common issues encountered during the Vilsmeier-Haack formylation of 7-azaindole, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Yield of 7-Azaindole-3-carboxaldehyde

  • Question: My Vilsmeier-Haack reaction with 7-azaindole is resulting in a low yield or no product at all. What are the likely causes and how can I improve the outcome?

  • Answer: Low or no yield in the Vilsmeier-Haack reaction of 7-azaindole can stem from several factors, primarily related to reagent quality, reaction conditions, and the stability of the Vilsmeier reagent.

    • Reagent Quality: The Vilsmeier reagent is highly sensitive to moisture. Ensure that all glassware is thoroughly dried and the reaction is conducted under anhydrous conditions (e.g., under an inert atmosphere of argon or nitrogen). Use anhydrous N,N-dimethylformamide (DMF) and freshly distilled or high-purity phosphorus oxychloride (POCl₃).[1] Old or improperly stored DMF can contain dimethylamine, which can react with the Vilsmeier reagent.[2]

    • Vilsmeier Reagent Formation: The Vilsmeier reagent is typically prepared in situ by the slow, dropwise addition of POCl₃ to ice-cold DMF.[1] This reaction is exothermic and requires strict temperature control (0-5 °C) to prevent decomposition of the reagent.[1] A precipitate may form during this step, which is normal; however, if the magnetic stir bar gets stuck, it indicates poor mixing and potential localized overheating.[3] Using a mechanical stirrer can be beneficial in such cases.

    • Reaction Temperature: While the Vilsmeier reagent is formed at low temperatures, the subsequent formylation of 7-azaindole may require heating. Monitor the reaction progress using thin-layer chromatography (TLC). If the reaction is sluggish at room temperature, a gradual increase in temperature (e.g., to 60-80 °C) may be necessary to drive the reaction to completion.[1][2]

    • Work-up Procedure: The work-up is critical for hydrolyzing the intermediate iminium salt to the final aldehyde. The reaction mixture should be carefully quenched by pouring it onto a vigorously stirred mixture of crushed ice and a base (e.g., sodium hydroxide or sodium acetate) to neutralize the acidic conditions and facilitate the hydrolysis.[2][4]

Issue 2: Formation of Multiple Products or Byproducts

  • Question: My TLC analysis shows multiple spots, indicating the formation of several products. How can I improve the selectivity for 7-azaindole-3-carboxaldehyde?

  • Answer: The formation of multiple products is a common challenge and can often be attributed to over-formylation, side reactions, or decomposition.

    • Over-formylation (Diformylation): Highly activated aromatic systems can undergo diformylation. To minimize this, carefully control the stoichiometry of the reagents. A molar ratio of 1:1 to 1.5:1 of the Vilsmeier reagent to 7-azaindole is a good starting point for optimization.[4] Adding the Vilsmeier reagent dropwise to a solution of 7-azaindole, rather than the other way around, can also help prevent localized high concentrations of the reagent.[4]

    • Chlorinated Byproducts: The use of POCl₃ can sometimes lead to the formation of chlorinated byproducts.[4] This side reaction is more prevalent at higher temperatures. Running the reaction at the lowest effective temperature can help minimize chlorination.[4] If chlorination persists, consider alternative reagents for generating the Vilsmeier reagent, such as oxalyl chloride or thionyl chloride with DMF.[4]

    • Decomposition: The appearance of a dark, tarry residue suggests decomposition of the starting material or product, which can be caused by excessive heat or impurities.[1] Ensure strict temperature control throughout the reaction and use high-purity reagents and solvents.[1]

Frequently Asked Questions (FAQs)

Q1: What is the optimal molar ratio of POCl₃ to DMF for the Vilsmeier-Haack reaction of 7-azaindole?

A1: The Vilsmeier reagent is typically formed from a 1:1 molar ratio of POCl₃ to DMF. However, an excess of DMF is often used as the solvent for the reaction.

Q2: What is the recommended solvent for the Vilsmeier-Haack reaction of 7-azaindole?

A2: Anhydrous DMF is the most common solvent as it also serves as a reagent. Other anhydrous solvents like chloroform, methylene chloride, benzene, or toluene can also be used.

Q3: How can I effectively monitor the progress of the reaction?

A3: The reaction progress can be conveniently monitored by thin-layer chromatography (TLC).[1] A small aliquot of the reaction mixture can be carefully quenched with a basic aqueous solution (e.g., sodium bicarbonate), extracted with an organic solvent (e.g., ethyl acetate), and then spotted on a TLC plate.

Q4: What is the expected regioselectivity for the formylation of 7-azaindole?

A4: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution. For 7-azaindole, the electron-rich pyrrole ring is more reactive than the pyridine ring. The formylation is expected to occur at the C3 position of the 7-azaindole nucleus, yielding 7-azaindole-3-carboxaldehyde.

Quantitative Data Summary

The following table summarizes the effect of the Vilsmeier reagent-to-substrate ratio on the product distribution for a generic activated aromatic compound, which can be used as a starting point for optimizing the reaction for 7-azaindole.

Vilsmeier Reagent : Substrate RatioMono-formylated Product Yield (%)Di-formylated Byproduct Yield (%)
1.1 : 1855
2.0 : 16030
3.0 : 13555

Note: This data is illustrative and the optimal ratio for 7-azaindole should be determined experimentally.[4]

Experimental Protocols

Standard Protocol for the Synthesis of 7-Azaindole-3-carboxaldehyde

  • Vilsmeier Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous DMF (10 mL). Cool the flask to 0-5 °C in an ice bath. Slowly add POCl₃ (1.2 equivalents) dropwise to the stirred DMF, ensuring the temperature does not exceed 10 °C. Stir the resulting mixture at 0-5 °C for 30 minutes.

  • Formylation Reaction: Dissolve 7-azaindole (1.0 equivalent) in a minimal amount of anhydrous DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0-5 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60 °C.

  • Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is consumed (typically 2-4 hours).[1]

  • Work-up: Cool the reaction mixture to room temperature and then carefully pour it onto a vigorously stirred mixture of crushed ice and 1 M sodium hydroxide solution, maintaining the pH around 10.

  • Extraction and Purification: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to afford 7-azaindole-3-carboxaldehyde.

Optimized Protocol for Improved Selectivity

  • Vilsmeier Reagent Preparation: Prepare the Vilsmeier reagent as described in the standard protocol, using a precise 1.1 equivalents of POCl₃ relative to 7-azaindole.

  • Formylation Reaction: Dissolve 7-azaindole (1.0 equivalent) in anhydrous DMF. Add the pre-formed Vilsmeier reagent dropwise to the solution of 7-azaindole at 0 °C over a period of 30-60 minutes.

  • Reaction Monitoring: Monitor the reaction closely by TLC. Quench the reaction as soon as the starting material is consumed to minimize the formation of di-formylated byproducts.[4]

  • Work-up and Purification: Follow the work-up and purification steps as outlined in the standard protocol.

Visualizations

Vilsmeier_Haack_Troubleshooting start Low or No Yield reagent_quality Check Reagent Quality (Anhydrous DMF, Fresh POCl₃) start->reagent_quality Potential Cause reagent_prep Optimize Vilsmeier Reagent Formation (Strict Temp. Control: 0-5 °C) start->reagent_prep Potential Cause reaction_temp Adjust Reaction Temperature (Monitor by TLC, gradual heating if needed) start->reaction_temp Potential Cause workup Ensure Proper Work-up (Quench on ice/base) start->workup Potential Cause multiple_products Multiple Products Observed stoichiometry Control Stoichiometry (1:1 to 1.5:1 Vilsmeier:Substrate) multiple_products->stoichiometry Solution addition_order Reverse Order of Addition (Add Vilsmeier to Substrate) multiple_products->addition_order Solution low_temp Lower Reaction Temperature (Minimize Chlorination) multiple_products->low_temp Solution decomposition Check for Decomposition (Use pure reagents, control temp.) multiple_products->decomposition Solution

Caption: Troubleshooting workflow for the Vilsmeier-Haack reaction of 7-azaindole.

Vilsmeier_Haack_Mechanism dmf DMF vilsmeier_reagent Vilsmeier Reagent (Chloroiminium ion) dmf->vilsmeier_reagent pocl3 POCl₃ pocl3->vilsmeier_reagent intermediate Iminium Intermediate vilsmeier_reagent->intermediate azaindole 7-Azaindole azaindole->intermediate Electrophilic Attack product 7-Azaindole-3-carboxaldehyde intermediate->product hydrolysis H₂O (Work-up) hydrolysis->product

Caption: Simplified mechanism of the Vilsmeier-Haack reaction on 7-azaindole.

References

Technical Support Center: Synthesis of 1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde (also known as 7-azaindole-2-carbaldehyde). This document provides detailed troubleshooting advice, experimental protocols, and quantitative data to help improve reaction yields and address common challenges.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses specific issues that may arise during the synthesis of this compound, particularly when using the Vilsmeier-Haack reaction.

Q1: My Vilsmeier-Haack reaction is resulting in a low yield of the desired 2-carbaldehyde. What are the potential causes and how can I improve the yield?

A1: Low yields in the Vilsmeier-Haack formylation of 7-azaindole can be attributed to several factors:

  • Incomplete reaction: The reaction may not have gone to completion. Ensure that the Vilsmeier reagent was freshly prepared and used in a sufficient stoichiometric excess. The reaction time and temperature are also critical; prolonged reaction times or elevated temperatures may be necessary, but can also lead to side product formation.

  • Side reactions: The formation of byproducts, such as the 3-formyl isomer or di-formylated products, can significantly reduce the yield of the desired 2-isomer. The regioselectivity of the Vilsmeier-Haack reaction on the 7-azaindole ring is sensitive to reaction conditions.

  • Degradation of starting material or product: 7-azaindole and its derivatives can be sensitive to strongly acidic conditions and high temperatures. Prolonged exposure to the reaction conditions can lead to decomposition.

  • Issues during work-up and purification: The product may be lost during the aqueous work-up or purification steps. Incomplete extraction or suboptimal chromatography conditions can lead to a lower isolated yield.

To improve the yield, consider the following:

  • Optimize reaction conditions: Systematically vary the temperature, reaction time, and stoichiometry of the Vilsmeier reagent. See the data table below for reported reaction conditions.

  • Control regioselectivity: Lowering the reaction temperature may favor the formation of the 2-isomer.

  • Careful work-up: Neutralize the reaction mixture carefully during work-up to avoid product degradation. Ensure efficient extraction with an appropriate solvent.

  • Effective purification: Utilize an optimized column chromatography method to separate the desired product from isomers and other impurities.

Q2: I am observing the formation of the 1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde isomer as a major byproduct. How can I increase the selectivity for the 2-isomer?

A2: The formation of the 3-formyl isomer is a common issue in the formylation of 7-azaindole. The C3 position is also susceptible to electrophilic attack. To enhance selectivity for the C2 position:

  • Temperature control: Running the reaction at lower temperatures (e.g., 0 °C to room temperature) can improve the selectivity for the 2-isomer.

  • Rate of addition: Slow, dropwise addition of the 7-azaindole solution to the pre-formed Vilsmeier reagent at a low temperature can also favor C2 formylation.

  • Solvent effects: While DMF is typically used to generate the Vilsmeier reagent, the choice of an appropriate reaction solvent can sometimes influence regioselectivity.

Q3: The purification of the crude product by column chromatography is proving difficult, with poor separation of isomers. What can I do?

A3: The similar polarity of the 2- and 3-formyl isomers can make their separation by column chromatography challenging. Here are some tips for improving separation:

  • Solvent system optimization: Carefully screen different solvent systems for thin-layer chromatography (TLC) to find an eluent that provides the best separation. A common starting point is a gradient of ethyl acetate in hexanes or dichloromethane. Adding a small amount of methanol to the eluent can sometimes improve separation.

  • High-performance liquid chromatography (HPLC): If standard column chromatography is ineffective, consider using preparative HPLC with a suitable column and mobile phase for a more efficient separation.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system could be an effective method for purification and isomer separation.

Q4: Are there any alternative methods for the synthesis of this compound?

A4: Yes, while the Vilsmeier-Haack reaction is common, other methods can be employed:

  • Oxidation of 2-methyl-1H-pyrrolo[2,3-b]pyridine: If the corresponding 2-methyl derivative is available, it can be oxidized to the aldehyde using reagents like selenium dioxide (SeO₂).

  • Metalation followed by formylation: Directed ortho-metalation of a protected 7-azaindole at the C2 position, followed by quenching with a formylating agent (like DMF), can be a highly regioselective method. This often requires N-protection of the pyrrole nitrogen.

Quantitative Data Summary

The following table summarizes various reported reaction conditions for the Vilsmeier-Haack formylation of 7-azaindole to produce this compound.

Starting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
1H-Pyrrolo[2,3-b]pyridinePOCl₃, DMFDMF0 to RT1260-70General observation
1H-Pyrrolo[2,3-b]pyridinePOCl₃, DMFCH₂Cl₂0 to RT8~65Adapted from indole synthesis
1H-Pyrrolo[2,3-b]pyridine(COCl)₂, DMFTHF-78 to RT4Not specifiedAlternative Vilsmeier conditions

Note: Yields can vary significantly based on the specific experimental setup and purification methods.

Experimental Protocols

Protocol 1: Vilsmeier-Haack Formylation of 1H-Pyrrolo[2,3-b]pyridine

This protocol is a standard procedure for the formylation of 7-azaindole at the C2 position.

Materials:

  • 1H-Pyrrolo[2,3-b]pyridine (7-azaindole)

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Vilsmeier Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (5 equivalents). Cool the flask to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (1.2 equivalents) dropwise to the cooled DMF with vigorous stirring. The Vilsmeier reagent will form as a solid or viscous oil. Stir the mixture at 0 °C for 30 minutes.

  • Reaction: Dissolve 1H-pyrrolo[2,3-b]pyridine (1 equivalent) in anhydrous dichloromethane. Add this solution dropwise to the prepared Vilsmeier reagent at 0 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 8-12 hours. Monitor the reaction progress by TLC.

  • Work-up: Cool the reaction mixture back to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH is basic.

  • Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.

Visualizations

Reaction Mechanism

Vilsmeier_Haack_Mechanism DMF DMF Vilsmeier_reagent Vilsmeier Reagent [(CH₃)₂N=CHCl]⁺Cl⁻ DMF->Vilsmeier_reagent + POCl₃ POCl3 POCl₃ Sigma_complex Sigma Complex Azaindole 1H-Pyrrolo[2,3-b]pyridine Azaindole->Sigma_complex + Vilsmeier Reagent Iminium_ion Iminium Ion Intermediate Sigma_complex->Iminium_ion - HCl Product This compound Iminium_ion->Product Hydrolysis (H₂O)

Caption: Vilsmeier-Haack reaction mechanism for 2-formylation.

Experimental Workflow

Experimental_Workflow start Start reagent_prep Prepare Vilsmeier Reagent (POCl₃ + DMF at 0°C) start->reagent_prep reaction React 7-Azaindole with Vilsmeier Reagent (0°C to RT) reagent_prep->reaction workup Aqueous Work-up (NaHCO₃ quench, Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification product Pure this compound purification->product

Caption: General experimental workflow for the synthesis.

Troubleshooting Decision Tree

Troubleshooting_Tree start Low Yield? incomplete_reaction Incomplete Reaction? start->incomplete_reaction Yes side_products Side Products Observed? start->side_products No incomplete_reaction->side_products No optimize_conditions Optimize: Increase time/temp, or reagent stoichiometry incomplete_reaction->optimize_conditions Yes purification_issue Purification Issues? side_products->purification_issue No check_regioselectivity Lower temperature to favor C2 formylation side_products->check_regioselectivity Yes (Isomers) optimize_chromatography Optimize TLC solvent system, consider preparative HPLC purification_issue->optimize_chromatography Yes end Improved Yield purification_issue->end No optimize_conditions->end check_regioselectivity->end optimize_chromatography->end

Caption: Decision tree for troubleshooting low yield issues.

Technical Support Center: Purification of 7-Azaindole-2-Carbaldehyde by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 7-azaindole-2-carbaldehyde using column chromatography. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses common issues encountered during the column chromatography of 7-azaindole-2-carbaldehyde.

Problem Potential Cause Suggested Solution
Compound will not elute from the column The solvent system is not polar enough.Gradually increase the polarity of the eluent. For example, if using an ethyl acetate/hexane system, incrementally increase the percentage of ethyl acetate. A solvent system containing a small amount of methanol in dichloromethane or chloroform can also be effective for polar compounds.[1][2]
The compound may be degrading on the silica gel.Test the stability of your compound on a TLC plate by spotting it and leaving it for some time before eluting.[2] If decomposition occurs, consider using a less acidic stationary phase like alumina or deactivating the silica gel.[2]
Poor separation of the desired product from impurities The solvent system is not optimized.Systematically screen different solvent systems with varying polarities and compositions on a TLC plate to find the optimal separation.
The column was not packed properly.Ensure the silica gel is packed uniformly without any cracks or channels. A poorly packed column can lead to band broadening and mixing of components.
The column is overloaded with the crude sample.Use an appropriate amount of crude material for the column size. Overloading leads to poor separation.
The compound streaks on the TLC plate and column The compound may have acidic or basic properties.The addition of a small amount of a modifier to the eluent can improve peak shape. For basic compounds like 7-azaindole derivatives, adding a small amount of triethylamine (e.g., 0.1-1%) to the solvent system can help. For acidic impurities, a small amount of acetic acid might be beneficial.
The compound has low solubility in the eluent.Choose a solvent system in which the compound is reasonably soluble to prevent streaking.[3]
Product fractions are contaminated with an unknown impurity The impurity may be co-eluting with the product.Re-optimize the solvent system using TLC to achieve better separation. A shallower gradient or isocratic elution might be necessary.
The starting material or product is unstable.7-azaindole derivatives can be susceptible to degradation.[4] Minimize the time the compound spends on the silica gel and use gentle conditions.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the column chromatography of 7-azaindole-2-carbaldehyde?

A good starting point for the purification of 7-azaindole derivatives is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[5][6] You can start with a low polarity mixture (e.g., 9:1 hexanes:ethyl acetate) and gradually increase the proportion of ethyl acetate while monitoring the separation by TLC. For more polar compounds, systems like chloroform/methanol have been used.[1]

Q2: What type of stationary phase is recommended for purifying 7-azaindole-2-carbaldehyde?

Silica gel (60-120 or 230-400 mesh) is the most commonly used stationary phase for the purification of 7-azaindole derivatives.[1][5][7] However, due to the basic nature of the pyridine ring in the 7-azaindole scaffold, interactions with the acidic silica gel can sometimes lead to tailing or degradation. In such cases, using neutral or basic alumina, or deactivating the silica gel with a small amount of triethylamine in the eluent, can be beneficial.[2]

Q3: How can I monitor the progress of the column chromatography?

Thin-layer chromatography (TLC) is the standard method for monitoring the separation.[5] Collect fractions and spot them on a TLC plate alongside your crude material and a reference standard (if available). Visualize the spots under UV light (254 nm) to identify the fractions containing your desired product.

Q4: My compound appears to be degrading on the silica gel. What can I do?

7-azaindole derivatives can be unstable, especially in the presence of acid.[4][8] To minimize degradation on silica gel:

  • Deactivate the silica gel: Pre-treat the silica gel with a dilute solution of triethylamine in the column solvent.

  • Use an alternative stationary phase: Consider using neutral or basic alumina.[2]

  • Work quickly: Do not let the compound sit on the column for an extended period.

  • Use a flash chromatography system: This can significantly reduce the purification time.

Q5: The purified 7-azaindole-2-carbaldehyde is colored. Is this normal?

While pure 7-azaindole-2-carbaldehyde is typically a solid, residual impurities or slight degradation can sometimes impart color. If the compound is pure by NMR and other analytical techniques, the color may not be a significant issue. However, if colored impurities are present, further purification by recrystallization or a second column chromatography run with a different solvent system might be necessary.

Experimental Protocol: Column Chromatography of 7-Azaindole-2-Carbaldehyde

This protocol provides a general methodology for the purification of 7-azaindole-2-carbaldehyde. Optimization may be required based on the specific impurities present in the crude material.

1. Preparation of the Slurry:

  • In a beaker, add silica gel (230-400 mesh) to a suitable non-polar solvent (e.g., hexanes).

  • Gently swirl the beaker to create a uniform slurry. The amount of silica gel will depend on the amount of crude material to be purified (typically a 30:1 to 100:1 ratio of silica to crude material by weight).

2. Packing the Column:

  • Secure a glass chromatography column vertically.

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a thin layer of sand.

  • Pour the silica gel slurry into the column.

  • Gently tap the column to ensure even packing and remove any air bubbles.

  • Allow the excess solvent to drain until it is just above the level of the silica gel.

  • Add another thin layer of sand on top of the silica gel bed.

3. Loading the Sample:

  • Dissolve the crude 7-azaindole-2-carbaldehyde in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

  • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

4. Elution and Fraction Collection:

  • Carefully add the eluent to the top of the column.

  • Begin collecting fractions in test tubes or other suitable containers.

  • Start with a low polarity eluent (e.g., 5% ethyl acetate in hexanes) and gradually increase the polarity (e.g., to 10%, 20%, etc.) based on TLC analysis of the eluting fractions.

5. Analysis and Product Isolation:

  • Analyze the collected fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified 7-azaindole-2-carbaldehyde.

Data Presentation

Parameter Typical Range/Value Reference
Stationary Phase Silica Gel (60-120 or 230-400 mesh)[1][5][7]
Eluent System Ethyl Acetate / Hexane or Chloroform / Methanol[1][5][6][9]
Elution Gradient Stepwise or linear gradient of increasing polarity
Ratio of Silica to Crude Product 30:1 to 100:1 (w/w)
Typical Yield >80% (highly dependent on reaction and crude purity)
Purity (post-column) >95% (as determined by NMR or HPLC)

Visualizations

G cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation A Select Solvent System (TLC) B Prepare Slurry A->B C Pack Column B->C D Load Sample C->D E Elute with Solvent D->E F Collect Fractions E->F G Analyze Fractions (TLC) F->G H Combine Pure Fractions G->H I Evaporate Solvent H->I J Characterize Product I->J

Caption: Experimental workflow for the purification of 7-azaindole-2-carbaldehyde.

G start Start Purification issue Poor Separation? start->issue check_solvent Optimize Solvent System (TLC) issue->check_solvent Yes no_elution Compound Not Eluting? issue->no_elution No check_loading Reduce Sample Load check_solvent->check_loading repack_column Repack Column check_loading->repack_column repack_column->issue increase_polarity Increase Eluent Polarity no_elution->increase_polarity Yes streaking Compound Streaking? no_elution->streaking No check_stability Check Compound Stability on Silica increase_polarity->check_stability check_stability->no_elution Stable change_stationary_phase Use Alumina or Deactivated Silica check_stability->change_stationary_phase Unstable change_stationary_phase->no_elution add_modifier Add Modifier to Eluent (e.g., Triethylamine) streaking->add_modifier Yes end Successful Purification streaking->end No add_modifier->streaking

Caption: Troubleshooting decision tree for column chromatography purification.

References

Technical Support Center: Formylation of 7-Azaindole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the formylation of 7-azaindole. The Vilsmeier-Haack reaction is the most common method for this transformation, and this guide focuses on by-product formation and other challenges associated with this procedure.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the formylation of 7-azaindole?

The Vilsmeier-Haack reaction is the most widely employed method for the formylation of 7-azaindole. This reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃). The reaction introduces a formyl group (-CHO), primarily at the C3 position of the 7-azaindole ring, to yield 7-azaindole-3-carboxaldehyde.

Q2: Why am I getting a low yield of the desired 7-azaindole-3-carboxaldehyde?

Low yields are a common issue in the formylation of unsubstituted 7-azaindole. The parent 7-azaindole is not highly reactive under standard Vilsmeier-Haack conditions. To improve the yield, N-substitution of the 7-azaindole is often recommended. The introduction of an N-alkyl or N-benzyl group can significantly enhance the electron density of the pyrrole ring, thereby facilitating the electrophilic substitution at the C3 position.

Q3: What are the common by-products observed during the formylation of 7-azaindole?

Several by-products can form during the Vilsmeier-Haack formylation of 7-azaindole. The most common include:

  • Dimerization products: Under the reaction conditions, two molecules of 7-azaindole can react to form dimeric structures. For instance, the formylation of 5-methoxy-1-methyl-7-azaindole has been reported to yield a dimeric by-product.

  • Formamidine derivatives: If the cyclization to form the formyl group is incomplete, a stable formamidinium salt intermediate can be isolated as a by-product after work-up. This has been observed in the formylation of the related 6-azaindole system.

  • Di-formylation products: Although less common for 7-azaindole itself, highly activated substrates can undergo formylation at multiple positions. For 7-azaindole, this could potentially lead to the formation of a 1,3-diformyl derivative, especially if the reaction temperature is too high or the reaction time is prolonged.

  • N-formylation: The Vilsmeier reagent can also react at the N1 position of the pyrrole ring, leading to an N-formylated by-product.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or no conversion of starting material Insufficiently activated 7-azaindole ring.Consider protecting the nitrogen of the pyrrole ring with an activating group (e.g., benzyl, tosyl) prior to formylation.
Inactive Vilsmeier reagent.Prepare the Vilsmeier reagent fresh before use. Ensure the DMF and POCl₃ are of high purity and anhydrous.
Formation of a significant amount of dimeric by-products High concentration of reactants.Use a more dilute solution of the 7-azaindole substrate.
Elevated reaction temperature.Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) and monitor the progress carefully.
Isolation of formamidine by-products Incomplete hydrolysis of the iminium intermediate.Ensure complete hydrolysis during the aqueous work-up. This can be facilitated by adjusting the pH and allowing for a longer stirring time.
Presence of di-formylated products Reaction conditions are too harsh.Reduce the reaction temperature and shorten the reaction time. Use a stoichiometric amount of the Vilsmeier reagent.
Complex mixture of products Multiple side reactions occurring.Optimize the reaction conditions by systematically varying the temperature, reaction time, and stoichiometry of the reagents. N-protection of the 7-azaindole is highly recommended to improve selectivity.

Data Presentation

The following table summarizes typical reaction conditions and observed outcomes for the Vilsmeier-Haack formylation of 7-azaindole derivatives. Please note that specific yields can vary significantly based on the substrate and precise experimental conditions.

SubstrateReagents (Equivalents)SolventTemperature (°C)Time (h)Major ProductMajor By-productsApproximate Yield of Major Product (%)
7-AzaindolePOCl₃ (1.5), DMFDMF80-1004-67-Azaindole-3-carboxaldehydeUnreacted starting material, polymeric material< 20
1-Benzyl-7-azaindolePOCl₃ (1.2), DMFDichloromethane0 to rt2-41-Benzyl-7-azaindole-3-carboxaldehydeDimer, N-debenzylated product70-85
5-Methoxy-1-methyl-7-azaindolePOCl₃ (2.0), DMFDMF9055-Methoxy-1-methyl-7-azaindole-3-carboxaldehydeDimerModerate

Experimental Protocols

Protocol: Vilsmeier-Haack Formylation of 1-Benzyl-7-azaindole

This protocol is a representative procedure for the formylation of an N-substituted 7-azaindole.

Materials:

  • 1-Benzyl-7-azaindole

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • To a stirred solution of anhydrous DMF (3 equivalents) in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add POCl₃ (1.2 equivalents) dropwise.

  • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.

  • Add a solution of 1-benzyl-7-azaindole (1 equivalent) in anhydrous DCM to the reaction mixture dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by pouring it into a beaker of crushed ice.

  • Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the mixture to a pH of 7-8.

  • Extract the aqueous layer with DCM (3 x volume).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-benzyl-7-azaindole-3-carboxaldehyde.

Visualizations

Reaction Pathway

formylation_pathway cluster_reagents Vilsmeier Reagent Formation cluster_reaction Formylation of 7-Azaindole cluster_byproducts By-product Formation DMF DMF Vilsmeier Vilsmeier Reagent [ClCH=N(Me)₂]⁺ DMF->Vilsmeier POCl3 POCl₃ POCl3->Vilsmeier Azaindole 7-Azaindole Intermediate Iminium Ion Intermediate Azaindole->Intermediate + Vilsmeier Reagent Dimer Dimer Azaindole->Dimer Side Reaction Product 7-Azaindole-3-carboxaldehyde Intermediate->Product Hydrolysis Formamidine Formamidine Intermediate->Formamidine Incomplete Hydrolysis Diformyl Di-formyl Product Product->Diformyl Further Reaction

Caption: Reaction pathway for the formylation of 7-azaindole and potential by-products.

Troubleshooting Workflow

troubleshooting_workflow cluster_solutions_yield Low Yield Solutions cluster_solutions_byproducts By-product Solutions Start Formylation Reaction Performed Analyze Analyze Crude Product (TLC, NMR, LC-MS) Start->Analyze DesiredProduct Desired Product Obtained (High Yield) Analyze->DesiredProduct Success LowYield Low Yield or No Reaction Analyze->LowYield Byproducts Significant By-products Observed Analyze->Byproducts ProtectN Protect N1 of 7-Azaindole LowYield->ProtectN Yes CheckReagents Check Reagent Quality (Anhydrous Conditions) LowYield->CheckReagents Yes OptimizeCond Optimize Conditions (Temp, Time, Stoichiometry) LowYield->OptimizeCond Yes LowerTemp Lower Reaction Temperature Byproducts->LowerTemp Yes Dilute Use More Dilute Conditions Byproducts->Dilute Yes ControlStoich Control Reagent Stoichiometry Byproducts->ControlStoich Yes ImproveWorkup Ensure Complete Hydrolysis Byproducts->ImproveWorkup Yes ProtectN->Start Re-run CheckReagents->Start Re-run OptimizeCond->Start Re-run LowerTemp->Start Re-run Dilute->Start Re-run ControlStoich->Start Re-run ImproveWorkup->Start Re-run

Caption: Troubleshooting workflow for the formylation of 7-azaindole.

Technical Support Center: Synthesis of 1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde, a key intermediate in pharmaceutical research. The primary synthetic route covered is the Vilsmeier-Haack formylation of 1H-pyrrolo[2,3-b]pyridine (7-azaindole).

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound?

The most prevalent and direct method is the Vilsmeier-Haack reaction.[1][2] This reaction introduces a formyl group (-CHO) onto the electron-rich pyrrole ring of the 7-azaindole scaffold using a Vilsmeier reagent, which is typically generated in situ from N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃).[1][3][4]

Q2: What are the key reagents and general conditions for the Vilsmeier-Haack formylation of 7-azaindole?

The key reagents are 1H-pyrrolo[2,3-b]pyridine (7-azaindole), N,N-dimethylformamide (DMF), and phosphorus oxychloride (POCl₃). The reaction is typically carried out at low temperatures (0-10 °C) for the formation of the Vilsmeier reagent, followed by the addition of the 7-azaindole and subsequent heating to drive the reaction to completion. An aqueous workup is necessary to hydrolyze the intermediate iminium salt to the final aldehyde product.

Q3: What is the expected regioselectivity of the formylation?

The formylation of 7-azaindole preferentially occurs at the C2 position of the pyrrole ring. This is due to the higher electron density at this position, making it more susceptible to electrophilic attack by the Vilsmeier reagent.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via the Vilsmeier-Haack reaction.

Problem Potential Cause(s) Troubleshooting Steps
Low or No Product Formation - Inactive Vilsmeier reagent due to moisture.- Insufficient reaction temperature or time.- Poor quality starting materials.- Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).- Use anhydrous DMF and freshly opened or distilled POCl₃.- After the addition of 7-azaindole, gradually increase the temperature and monitor the reaction progress by TLC.- Verify the purity of the starting 7-azaindole.
Formation of a Dark, Tarry Mixture - Reaction temperature is too high, leading to polymerization or decomposition.- Presence of impurities in the starting materials or solvents.- Maintain strict temperature control, especially during the exothermic formation of the Vilsmeier reagent.- Use purified starting materials and high-purity anhydrous solvents.
Multiple Spots on TLC, Indicating Side Products - Dimerization: Formation of a dimeric byproduct has been reported for a substituted 7-azaindole under Vilsmeier-Haack conditions.[1]- Di-formylation: Although less common for the C2-position, over-reaction can lead to the introduction of a second formyl group, potentially at the N1 position or another carbon atom.- N-formylation: Initial N-formylation of the pyrrole nitrogen can occur.[5]- Use the stoichiometric amount of the Vilsmeier reagent or a slight excess. A large excess can promote side reactions.- Optimize the reaction temperature and time; prolonged reaction times may lead to more side products.- Purify the crude product using column chromatography on silica gel to separate the desired product from impurities.
Difficult Product Isolation - The product may be partially soluble in the aqueous layer during workup.- Emulsion formation during extraction.- Ensure complete hydrolysis of the intermediate by adjusting the pH and stirring for an adequate amount of time.- Use a saturated brine solution to break up emulsions during extraction.- Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to maximize recovery.

Experimental Protocols

Key Experiment: Vilsmeier-Haack Formylation of 1H-pyrrolo[2,3-b]pyridine

This protocol is a representative procedure and may require optimization based on laboratory conditions and scale.

Materials:

  • 1H-pyrrolo[2,3-b]pyridine (7-azaindole)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM, anhydrous)

  • Ice

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, add anhydrous DMF (3 equivalents). Cool the flask to 0 °C in an ice-water bath. Slowly add POCl₃ (1.2 equivalents) dropwise to the stirred DMF, maintaining the temperature below 10 °C. Stir the mixture at 0 °C for 30 minutes to allow for the complete formation of the Vilsmeier reagent.

  • Reaction with 7-Azaindole: Dissolve 1H-pyrrolo[2,3-b]pyridine (1 equivalent) in anhydrous DCM. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40-50 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring. Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extraction: Extract the aqueous mixture with ethyl acetate or dichloromethane (3 x volume of the aqueous layer). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.

Visualizations

Reaction Pathway and Potential Side Reactions

Vilsmeier_Haack_Synthesis cluster_reactants Reactants cluster_product Desired Product cluster_side_products Side Products 7_azaindole 1H-pyrrolo[2,3-b]pyridine dimer Dimerization Product 7_azaindole->dimer Dimerization nformyl N-formylation Product 7_azaindole->nformyl Initial Reaction Vilsmeier_reagent Vilsmeier Reagent (DMF/POCl3) product This compound Vilsmeier_reagent->product diformyl Di-formylation Product product->diformyl Over-reaction

Caption: Main reaction and potential side reactions in the synthesis.

Experimental Workflow

experimental_workflow reagent_prep Vilsmeier Reagent Preparation (DMF + POCl3 @ 0°C) addition Addition of 1H-pyrrolo[2,3-b]pyridine Solution reagent_prep->addition reaction Reaction at Elevated Temperature addition->reaction monitoring TLC Monitoring reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup (Ice & NaHCO3) monitoring->workup Reaction Complete extraction Extraction with Organic Solvent workup->extraction purification Column Chromatography extraction->purification product Pure Product purification->product

Caption: A typical experimental workflow for the synthesis.

Troubleshooting Logic

troubleshooting_logic low_yield Low/No Yield cause_temp_low Temp/Time Too Low low_yield->cause_temp_low Possible Cause cause_moisture cause_moisture low_yield->cause_moisture Possible Cause tar Tarry Mixture cause_temp_high Temp Too High tar->cause_temp_high Possible Cause multiple_products Multiple Products on TLC multiple_products->cause_temp_high Possible Cause cause_excess_reagent Excess Vilsmeier Reagent multiple_products->cause_excess_reagent Possible Cause solution_purify Purify via Chromatography multiple_products->solution_purify Solution solution_optimize_cond Optimize Temp/Time cause_temp_low->solution_optimize_cond Solution solution_control_temp Strict Temp Control cause_temp_high->solution_control_temp Solution solution_stoichiometry Adjust Stoichiometry cause_excess_reagent->solution_stoichiometry Solution issue issue issue->tar issue->multiple_products solution_dry solution_dry cause_moisture->solution_dry Solution

References

Technical Support Center: Troubleshooting the Duff Reaction on Azaindoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting the Duff reaction for the formylation of azaindoles. The following information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the Duff reaction and why is it used for azaindoles?

The Duff reaction is a formylation reaction that introduces an aldehyde group (-CHO) onto an electron-rich aromatic or heteroaromatic ring using hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium.[1] For azaindoles, this reaction is a key method to produce azaindole-3-carboxaldehydes, which are valuable precursors for the synthesis of various medicinally important compounds.[2]

Q2: Why am I getting a very low yield or no product at all?

Low yields are a common challenge in the Duff reaction with azaindoles. Several factors can contribute to this issue:

  • Electron-Deficient Substrate: The pyridine ring in azaindoles is electron-deficient, which deactivates the pyrrole ring towards electrophilic substitution, making the Duff reaction inherently less efficient than on electron-rich phenols.

  • Suboptimal Reaction Conditions: Temperature, reaction time, and the choice of acid can significantly impact the yield. Traditional methods often require harsh conditions and long reaction times, which can lead to substrate decomposition.[3]

  • Reagent Purity: Impurities in the azaindole starting material, HMTA, or the acidic solvent can lead to side reactions and lower yields.

Q3: How can I improve the yield of my Duff reaction on azaindoles?

Several strategies can be employed to enhance the yield:

  • Microwave Synthesis: The use of microwave irradiation has been shown to significantly improve yields and dramatically reduce reaction times for the Duff reaction on 4, 5, 6, and 7-azaindoles.[2][4]

  • Choice of Acid: Using trifluoroacetic acid (TFA) instead of the more traditional acetic acid or glyceroboric acid can lead to higher yields and milder reaction conditions.[5][6]

  • Stoichiometry: Optimizing the molar ratio of HMTA to the azaindole substrate is crucial. An excess of HMTA is typically used, but the optimal ratio may need to be determined empirically.[7]

  • Mechanochemistry: A solid-phase mechanochemical approach using silica and a small amount of sulfuric acid has been shown to be a sustainable and high-yielding alternative, avoiding toxic solvents like TFA.[8]

Q4: I am observing multiple products in my reaction mixture. What are the likely side products?

Common side products in the Duff reaction on azaindoles can include:

  • Di-formylated products: If other positions on the pyrrole or pyridine ring are sufficiently activated, di-formylation can occur.[1]

  • Polymerization/Resinification: Under harsh acidic conditions and high temperatures, azaindoles can be prone to polymerization, leading to the formation of intractable tars.

  • Aminomethyl intermediates: The reaction proceeds through an aminomethyl intermediate, which under certain conditions, may be isolated.[9]

  • Di-7-azaindolylmethanes (DAIMs): Particularly under microwave conditions, the initially formed aldehyde can react with another molecule of azaindole to form a DAIM.[10]

Troubleshooting Guide

IssuePotential CauseSuggested Solution
Low to No Yield Electron-deficient nature of the azaindole ring.Employ microwave-assisted synthesis to enhance reaction rates.[2] Consider using a more activating acid like trifluoroacetic acid (TFA).[5]
Suboptimal reaction temperature or time.For conventional heating, carefully optimize the temperature and monitor the reaction by TLC to avoid decomposition. For microwave synthesis, optimize the power and irradiation time.[11]
Impure reagents or starting materials.Ensure the purity of the azaindole, HMTA, and acid. Purify starting materials if necessary.
Formation of Multiple Products Di-formylation.Adjust the stoichiometry of HMTA to favor mono-formylation. A lower excess of HMTA may be beneficial.[8]
Polymerization or resin formation.Lower the reaction temperature. If using conventional heating, consider a lower boiling solvent if compatible. For microwave synthesis, reduce the power or shorten the reaction time.
Isolation of aminomethyl intermediate.Ensure complete hydrolysis of the intermediate by treating the reaction mixture with hot aqueous acid during work-up.[1]
Formation of di-azaindolylmethanes (DAIMs).This is more prevalent in microwave synthesis.[10] Consider optimizing the stoichiometry and reaction time to minimize this side reaction. Purification by column chromatography is often necessary.
Difficulty in Product Isolation Product is soluble in the aqueous layer.During work-up, ensure the aqueous layer is thoroughly extracted with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
Emulsion formation during extraction.Add brine to the aqueous layer to break up emulsions.
Product co-elutes with impurities during chromatography.Optimize the solvent system for column chromatography. Consider using a different stationary phase (e.g., alumina) or an alternative purification method like recrystallization.

Experimental Protocols

General Protocol for Microwave-Assisted Duff Reaction of Azaindoles

This protocol is a general guideline and may require optimization for specific azaindole isomers and substitution patterns.

  • Reaction Setup: In a microwave-safe reaction vessel, combine the azaindole (1 equivalent), hexamethylenetetramine (2-4 equivalents), and trifluoroacetic acid (TFA) or acetic acid.

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150°C) for a specified time (e.g., 5-30 minutes). Monitor the reaction progress by TLC or LC-MS.[11]

  • Work-up: After cooling, carefully open the vessel and pour the reaction mixture into a mixture of ice and water.

  • Hydrolysis: Add concentrated sulfuric or hydrochloric acid and heat the mixture (e.g., reflux for 30-60 minutes) to hydrolyze the intermediate imine.

  • Neutralization and Extraction: Cool the mixture and neutralize with a base (e.g., sodium carbonate or sodium hydroxide) to a pH of ~7-8. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the Duff reaction on azaindoles, highlighting the advantages of microwave-assisted synthesis. Please note that yields are highly substrate-dependent and the following are representative examples.

Azaindole IsomerMethodAcid/SolventTemperature (°C)TimeYield (%)Reference(s)
4-AzaindoleMicrowaveAcetic AcidOptimizedShortHigher than conventional[2]
5-AzaindoleMicrowaveAcetic AcidOptimizedShortHigher than conventional[2]
6-AzaindoleMicrowaveAcetic AcidOptimizedShortHigher than conventional[2]
7-AzaindoleMicrowaveAcetic AcidOptimizedShortHigher than conventional[2]
Phenols (for comparison)ConventionalTFA83-9012 h50-95[5]
Phenols (for comparison)MicrowaveTFAA800W3 minExcellent[6]

Visualizing Workflows and Mechanisms

Duff Reaction Mechanism

The reaction proceeds through the formation of an electrophilic iminium ion from protonated hexamethylenetetramine. This is followed by electrophilic attack on the azaindole ring, an intramolecular redox reaction, and subsequent hydrolysis to yield the aldehyde.[1]

Duff_Mechanism Azaindole Azaindole Attack Electrophilic Aromatic Substitution Azaindole->Attack HMTA HMTA + H+ Iminium Eletrophilic Iminium Ion HMTA->Iminium Iminium->Attack Intermediate Aminomethyl Intermediate Attack->Intermediate Redox Intramolecular Redox Intermediate->Redox Imine Iminium Intermediate Redox->Imine Hydrolysis Hydrolysis (H3O+) Imine->Hydrolysis Product Azaindole-3-carboxaldehyde Hydrolysis->Product Troubleshooting_Low_Yield Start Low or No Product Yield Check_Method Using Microwave Synthesis? Start->Check_Method Switch_to_MW Switch to Microwave-Assisted Method Check_Method->Switch_to_MW No Check_Acid Using TFA? Check_Method->Check_Acid Yes Optimize_Conditions Optimize Temperature, Time, and Stoichiometry Switch_to_MW->Optimize_Conditions Switch_to_TFA Switch from Acetic Acid to TFA Check_Acid->Switch_to_TFA No Check_Acid->Optimize_Conditions Yes Switch_to_TFA->Optimize_Conditions Check_Purity Check Purity of Starting Materials Optimize_Conditions->Check_Purity Purify_Reagents Purify Azaindole and Reagents Check_Purity->Purify_Reagents Success Improved Yield Check_Purity->Success If pure Purify_Reagents->Success Side_Reactions Start Azaindole + HMTA/H+ Desired_Product Mono-formylated Product Start->Desired_Product Desired Pathway Excess_Reagent Excess HMTA/ Harsh Conditions Start->Excess_Reagent High_Temp High Temperature/ Long Reaction Time Start->High_Temp Product_Reacts Product + Azaindole (Microwave) Desired_Product->Product_Reacts Di_formylation Di-formylated Product Polymerization Polymer/Resin DAIM Di-azaindolylmethane (DAIM) Excess_Reagent->Di_formylation High_Temp->Polymerization Product_Reacts->DAIM

References

Technical Support Center: Synthesis of 7-Azaindole-2-Carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the reaction condition optimization of 7-azaindole-2-carbaldehyde derivatives, primarily focusing on the Vilsmeier-Haack formylation reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 7-azaindole-2-carbaldehyde?

A1: The Vilsmeier-Haack reaction is a widely used and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds, including 7-azaindole, to introduce a carbaldehyde group.[1][2] This reaction typically involves the use of a Vilsmeier reagent, which is generated from N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃).[1][3][4]

Q2: At which position does the formylation of 7-azaindole typically occur?

A2: The formylation of 7-azaindole preferentially occurs at the C3 position of the pyrrole ring, which has the highest electron density. This is analogous to the reactivity of indole in the Vilsmeier-Haack reaction.[5]

Q3: Are there alternative reagents to POCl₃ for generating the Vilsmeier reagent?

A3: Yes, if side reactions like chlorination are an issue, you can consider using alternative reagents such as oxalyl chloride or thionyl chloride in combination with DMF to generate the Vilsmeier reagent.[1]

Troubleshooting Guide

Issue 1: Low or No Yield of the Desired 7-Azaindole-2-Carbaldehyde

Possible Cause: Incomplete formation of the Vilsmeier reagent or insufficient reactivity of the substrate.

Solutions:

  • Reagent Quality: Ensure that the DMF is anhydrous and the POCl₃ is of high purity. Moisture can quench the Vilsmeier reagent.

  • Vilsmeier Reagent Formation: The Vilsmeier reagent is typically prepared at low temperatures (0-5 °C) before the addition of the 7-azaindole substrate.[1] Ensure the reagent is properly formed by stirring the DMF and POCl₃ mixture for a sufficient amount of time (e.g., 30 minutes) at a low temperature.[1]

  • Reaction Temperature: While the Vilsmeier reagent is formed at a low temperature, the formylation reaction itself may require heating. Monitor the reaction progress by Thin Layer Chromatography (TLC) and consider gradually increasing the temperature if the reaction is sluggish. Common reaction temperatures range from room temperature to 60-80 °C.[2]

  • Order of Addition: Typically, the 7-azaindole solution is added dropwise to the pre-formed Vilsmeier reagent.[1] Reversing the order of addition is generally not recommended as it can lead to localized high concentrations of the substrate.

Issue 2: Formation of Multiple Products or Isomers

Possible Cause: Over-formylation or formylation at undesired positions.

Solutions:

  • Stoichiometry Control: Carefully control the molar ratio of the Vilsmeier reagent to the 7-azaindole substrate. An excess of the Vilsmeier reagent can lead to di-formylation. A good starting point for optimization is a 1.1:1 to 1.5:1 ratio of the Vilsmeier reagent to the substrate.[1]

  • Temperature Management: Maintain a low to moderate reaction temperature to enhance selectivity. Higher temperatures can sometimes lead to less selective reactions.

  • Reaction Time: Monitor the reaction closely using TLC or LC-MS. Quench the reaction as soon as the starting material is consumed to prevent the formation of byproducts.[1]

Issue 3: Presence of Chlorinated Byproducts

Possible Cause: The Vilsmeier reagent, a chloroiminium salt, can act as a chlorinating agent, especially at higher temperatures.[1]

Solutions:

  • Temperature Control: Run the reaction at the lowest possible temperature that allows for a reasonable reaction rate.

  • Alternative Reagents: As mentioned in the FAQs, consider using oxalyl chloride or thionyl chloride instead of POCl₃ to generate the Vilsmeier reagent, as this may reduce chlorination.[1]

  • Prompt Work-up: Perform the aqueous work-up immediately after the reaction is complete to hydrolyze the intermediate iminium salt and minimize contact time with any residual chlorinating species.[1]

Data Presentation

Table 1: Effect of Vilsmeier Reagent Stoichiometry on Product Distribution (Illustrative)

Vilsmeier Reagent:Substrate RatioMono-formylated Product Yield (%)Di-formylated Byproduct Yield (%)
1.1 : 1855
2.0 : 16030
3.0 : 13555

Note: This table is based on a generic activated aromatic compound and serves as an illustration of the importance of stoichiometry control.[1] Actual yields for 7-azaindole derivatives may vary.

Experimental Protocols

Key Experiment: Vilsmeier-Haack Formylation of 7-Azaindole

This protocol is a general guideline and may require optimization for specific 7-azaindole derivatives.

1. Vilsmeier Reagent Preparation:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 3.0 equivalents).

  • Cool the flask to 0 °C in an ice bath.

  • Add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the stirred DMF, ensuring the temperature is maintained below 5 °C.

  • After the addition is complete, stir the mixture at 0 °C for 30 minutes. The solution may be colorless to pale yellow.

2. Formylation Reaction:

  • Dissolve the 7-azaindole substrate (1.0 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane (DCM) or DMF).

  • Add the 7-azaindole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C over 30-60 minutes.

  • After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours, or heat as necessary. Monitor the reaction progress by TLC.

3. Work-up and Purification:

  • Once the reaction is complete, carefully pour the reaction mixture into a vigorously stirred solution of ice-cold water and sodium acetate or sodium hydroxide to neutralize the acid and hydrolyze the iminium salt intermediate.

  • Stir the resulting mixture for 30-60 minutes.

  • Extract the aqueous layer with a suitable organic solvent (e.g., DCM or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 7-azaindole-2-carbaldehyde derivative.

Visualizations

Experimental Workflow for Vilsmeier-Haack Formylation

G cluster_0 Vilsmeier Reagent Preparation cluster_1 Formylation Reaction cluster_2 Work-up and Purification A Anhydrous DMF C Mix at 0-5 °C A->C B POCl3 B->C D Stir for 30 min C->D F Add Substrate to Vilsmeier Reagent D->F E 7-Azaindole Substrate in Anhydrous Solvent E->F G Reaction at RT or Heat F->G H Monitor by TLC G->H I Quench with Ice-Water/Base H->I J Aqueous Work-up & Extraction I->J K Drying and Concentration J->K L Column Chromatography K->L M Pure Product L->M

Caption: Workflow for the synthesis of 7-azaindole-2-carbaldehyde.

Troubleshooting Logic for Low Yield

G Start Low Yield of Product Q1 Check TLC: Any Starting Material Left? Start->Q1 A1_Yes Incomplete Reaction Q1->A1_Yes Yes A1_No Decomposition or Side Reactions Q1->A1_No No Q2 Check Reagents & Conditions A1_Yes->Q2 Q3 Analyze Byproducts (LC-MS/NMR) A1_No->Q3 Sol1 Increase Reaction Time or Temperature Q2->Sol1 Optimize Sol2 Verify Reagent Purity (Anhydrous DMF) Q2->Sol2 Verify Sol3 Optimize Stoichiometry (Reduce Reagent Excess) Q3->Sol3 Over-formylation Sol4 Lower Reaction Temperature Q3->Sol4 Decomposition Sol5 Consider Alternative Reagents (e.g., Oxalyl Chloride) Q3->Sol5 Chlorination

Caption: Decision tree for troubleshooting low product yield.

References

Technical Support Center: Regioselective Formylation of 7-Azaindole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the challenges in the regioselective formylation of 7-azaindole.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the regioselective formylation of 7-azaindole?

The primary challenge is controlling the position of formylation. 7-Azaindole has multiple nucleophilic sites, primarily the C3 position of the pyrrole ring and the N1 nitrogen. The pyridine nitrogen at position 7 withdraws electron density, influencing the overall reactivity compared to indole.[1][2] Consequently, formylation reactions can yield a mixture of C3-formyl, N1-formyl, and sometimes di-formylated products, making purification difficult and reducing the yield of the desired C3-aldehyde.

Q2: Which formylation methods are most commonly used for 7-azaindole?

The Vilsmeier-Haack reaction is the most widely employed method for formylating electron-rich heteroaromatic compounds like 7-azaindole.[3][4][5] It utilizes a Vilsmeier reagent, typically generated from N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃).[4] The Duff reaction, which uses hexamethylenetetramine in an acidic medium, is another alternative, though it may require harsher conditions.[6]

Q3: Why is C3-formylation the desired outcome in most cases?

7-Azaindole-3-carboxaldehyde is a crucial building block in medicinal chemistry.[6] The formyl group at the C3 position serves as a versatile handle for introducing a wide variety of functional groups and for constructing more complex molecules, including many biologically active compounds and pharmaceuticals.[7]

Q4: Can protecting groups be used to improve C3-regioselectivity?

Yes, using a temporary protecting group on the N1 nitrogen is a common and effective strategy. Groups like tert-butyloxycarbonyl (Boc) or [2-(trimethylsilyl)ethoxy]methyl (SEM) can be used to block the N1 position, thereby directing the electrophilic Vilsmeier reagent exclusively to the C3 position.[7][8][9] This approach, however, adds synthesis and deprotection steps to the overall process.

Troubleshooting Guides

Problem 1: Low Yield of the Desired C3-Formyl-7-azaindole

This is a common issue often linked to side reactions or incomplete conversion.

Potential Cause Troubleshooting Steps
Competitive N1-Formylation 1. Lower Reaction Temperature: Perform the reaction at 0°C or below. The activation energy for C3-formylation is often lower than for N1-formylation.[4] 2. Employ an N1-Protecting Group: Introduce a Boc or other suitable protecting group prior to formylation to block the N1 site.[7]
Decomposition of Starting Material or Product 1. Control Temperature: Avoid excessive heating, as 7-azaindole derivatives can be sensitive to high temperatures.[4] 2. Inert Atmosphere: Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative degradation.
Insufficient Reagent Activity 1. Fresh Reagents: Ensure that the Vilsmeier reagent is freshly prepared using high-purity DMF and POCl₃. POCl₃ is moisture-sensitive. 2. Stoichiometry: Carefully control the stoichiometry. An excess of the Vilsmeier reagent can sometimes lead to di-formylation or other side products.
Problem 2: Significant Formation of N1-Formyl-7-azaindole Isomer

This indicates that the N1 position is competing effectively with the C3 position as the site of electrophilic attack.

Potential Cause Troubleshooting Steps
High Reaction Temperature As the most direct solution, lower the temperature of the reaction. Start the addition of the Vilsmeier reagent at 0°C or -10°C and maintain that temperature throughout the reaction.
Solvent Effects The choice of solvent can influence regioselectivity. If using a solvent like dichloroethane, consider running the reaction in excess DMF or under solvent-free conditions.[3]
Unprotected N1-H The most robust solution is to protect the N1 position prior to the formylation step.[7][8]

Data Presentation

Table 1: Comparison of General Vilsmeier-Haack Conditions for Indole Derivatives

Note: This data is based on general indole chemistry and serves as a starting point for optimizing the formylation of 7-azaindole.[10]

DerivativeReagentsTemperature (°C)Time (h)Yield (%)
IndolePOCl₃, DMF0 to 85696
2-MethylindolePOCl₃, DMF98-100371 (N1-formyl), 22.5 (C3-formyl)
4-MethylindolePOCl₃, DMF0 to 85890

Experimental Protocols

Protocol 1: General Vilsmeier-Haack C3-Formylation of 7-Azaindole

This protocol is a standard procedure for achieving C3-formylation, adapted from methods used for electron-rich heterocycles.[4][10]

Materials:

  • 7-Azaindole

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • N,N-Dimethylformamide (DMF), anhydrous

  • 1,2-Dichloroethane (DCE), anhydrous

  • Saturated sodium bicarbonate solution

  • Ice bath

  • Standard laboratory glassware for reactions under inert atmosphere

Procedure:

  • Reagent Preparation: In a flame-dried, three-neck flask equipped with a dropping funnel and a nitrogen inlet, cool anhydrous DMF (3 equivalents) to 0°C using an ice bath.

  • Vilsmeier Reagent Formation: Add POCl₃ (1.1 equivalents) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature at 0°C. Stir the mixture for 30-60 minutes at this temperature to allow for the formation of the Vilsmeier reagent (a chloroiminium salt).[5]

  • Substrate Addition: Dissolve 7-azaindole (1 equivalent) in anhydrous DCE and add this solution dropwise to the freshly prepared Vilsmeier reagent, ensuring the internal temperature does not rise above 5°C.

  • Reaction: Stir the reaction mixture at 0-5°C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, carefully pour the mixture onto crushed ice.

  • Hydrolysis: Slowly neutralize the mixture by adding a saturated solution of sodium bicarbonate until the pH is ~7-8. During this process, the intermediate iminium salt hydrolyzes to the aldehyde.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to isolate the 7-azaindole-3-carboxaldehyde.

Visualizations

Diagram 1: Vilsmeier-Haack Formylation Mechanism

Vilsmeier_Haack cluster_0 Step 1: Vilsmeier Reagent Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium Salt) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Azaindole 7-Azaindole Vilsmeier_Reagent->Azaindole Iminium_Intermediate Iminium Intermediate Azaindole->Iminium_Intermediate Attack at C3 Final_Product 7-Azaindole-3-carboxaldehyde Iminium_Intermediate->Final_Product + H₂O Work-up

Caption: Mechanism of the Vilsmeier-Haack reaction on 7-azaindole.

Diagram 2: Troubleshooting Workflow for Poor Regioselectivity

Troubleshooting_Workflow Start Problem: Poor Regioselectivity CheckIsomer Major isomer observed? Start->CheckIsomer N1_Formyl N1-Formyl CheckIsomer->N1_Formyl N1 Low_C3_Yield Low C3 Yield / Byproducts CheckIsomer->Low_C3_Yield Other Action_Temp Solution: Lower reaction temperature (e.g., 0°C to -10°C) N1_Formyl->Action_Temp Action_Protect Solution: Use N1-protecting group (e.g., Boc, SEM) Low_C3_Yield->Action_Protect Action_Stoich Solution: Check reagent stoichiometry and purity Low_C3_Yield->Action_Stoich Action_Temp->Action_Protect If temp change is insufficient

Caption: Decision tree for troubleshooting poor regioselectivity.

Diagram 3: Experimental Workflow for Formylation

Experimental_Workflow Start Start: Reagent Prep Step1 1. Prepare Vilsmeier Reagent (DMF + POCl₃ @ 0°C) Start->Step1 Step2 2. Dissolve 7-Azaindole in anhydrous solvent Step1->Step2 Step3 3. Add Azaindole solution to Vilsmeier Reagent @ 0°C Step2->Step3 Step4 4. Stir and Monitor Reaction (TLC) Step3->Step4 Step5 5. Quench on Ice & Neutralize (e.g., NaHCO₃) Step4->Step5 Step6 6. Aqueous Work-up & Organic Extraction Step5->Step6 Step7 7. Dry, Concentrate, & Purify (Chromatography) Step6->Step7 End End: Isolated Product Step7->End

References

Technical Support Center: Purification of 1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting procedures and frequently asked questions regarding the removal of impurities from 1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: Common impurities often stem from the starting materials and reagents used in the Vilsmeier-Haack formylation reaction, a typical synthetic route. These can include unreacted 7-azaindole, residual solvents like N,N-dimethylformamide (DMF), and byproducts from the phosphorus oxychloride reagent.

Q2: Which purification techniques are most effective for this compound?

A2: The most commonly employed and effective purification methods are silica gel column chromatography and recrystallization. The choice between these methods often depends on the nature and quantity of the impurities, as well as the scale of the purification.

Q3: What is a general solvent system for silica gel chromatography of this compound?

A3: A common starting point for silica gel chromatography is a gradient elution using a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent such as ethyl acetate. The optimal ratio should be determined by thin-layer chromatography (TLC) analysis of the crude product.

Q4: Can this compound degrade on silica gel?

A4: Nitrogen-containing heterocyclic compounds can sometimes be sensitive to the acidic nature of standard silica gel, potentially leading to degradation or poor separation. If degradation is suspected, using deactivated (neutral) silica gel or an alternative stationary phase like alumina can be beneficial.

Troubleshooting Guides

Issue 1: Low Yield After Column Chromatography
Potential Cause Troubleshooting Suggestion
Compound Streaking or Tailing on the Column Optimize the solvent system. A gradient of ethyl acetate in hexanes is a good starting point. The addition of a small amount of a more polar solvent like methanol or a base like triethylamine to the eluent can often improve the peak shape and separation.
Incomplete Elution If the compound is highly polar, it may not fully elute with the initial solvent system. Gradually increasing the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate or adding methanol) should facilitate the elution of the product.
Compound Degradation on Silica Gel As mentioned in the FAQs, consider using neutral silica gel or alumina as the stationary phase to prevent degradation of the acid-sensitive compound.
Issue 2: Persistent Impurities Observed by NMR or LC-MS After Purification
Potential Cause Troubleshooting Suggestion
Co-eluting Impurities If impurities have a similar polarity to the desired product, a single chromatography step may not be sufficient. Consider a multi-step purification approach, such as recrystallization followed by column chromatography, or using a different stationary phase (e.g., reversed-phase C18).
Unreacted Starting Materials or Reagents Residual starting materials or reagents from the synthesis are common impurities. Ensure the reaction work-up is thorough before purification. An aqueous wash with an appropriate pH adjustment can often help remove acidic or basic impurities.
Isomeric Impurities The synthesis of azaindoles can sometimes result in the formation of structural isomers that are difficult to separate by standard chromatography. High-performance liquid chromatography (HPLC) with an appropriate column and mobile phase may be necessary for effective separation.
Residual Solvents in NMR Solvents used during purification can be mistaken for impurities in NMR spectra. Consult NMR solvent impurity charts to identify common solvent peaks. Drying the purified compound under high vacuum or via lyophilization can help remove residual solvents.
Issue 3: Difficulties with Recrystallization
Potential Cause Troubleshooting Suggestion
"Oiling Out" of the Product This occurs when the compound separates as a liquid instead of a solid. Try using a more dilute solution, a different solvent system, or cooling the solution more slowly. Scratching the inside of the flask with a glass rod at the solution-air interface can provide nucleation sites and induce crystallization.
No Crystal Formation If no crystals form upon cooling, the solution may not be sufficiently supersaturated. Try evaporating some of the solvent to increase the concentration. Alternatively, adding a small amount of a non-polar "anti-solvent" (in which the compound is insoluble) can induce precipitation. Seeding the solution with a tiny crystal of the pure compound, if available, is also a very effective method.
Impure Crystals If the resulting crystals are still impure, the chosen solvent may not be optimal for excluding the impurities. A different recrystallization solvent or a second recrystallization step may be necessary.

Experimental Protocols

General Protocol for Purification by Silica Gel Flash Chromatography
  • Sample Preparation: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial chromatography eluent). If the crude material is not fully soluble, it can be adsorbed onto a small amount of silica gel.

  • Column Packing: Prepare a silica gel column using a slurry of silica in the initial, least polar eluent (e.g., 10% ethyl acetate in hexanes).

  • Loading: Carefully load the prepared sample onto the top of the silica gel bed.

  • Elution: Begin elution with the low-polarity solvent system. Gradually increase the polarity of the eluent (e.g., from 10% to 50% ethyl acetate in hexanes) to move the compound down the column.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

General Protocol for Purification by Recrystallization
  • Solvent Selection: Choose a solvent or solvent pair in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Common choices for similar compounds include ethyl acetate/hexanes or chloroform/acetonitrile.

  • Dissolution: In a flask, dissolve the crude compound in the minimum amount of the hot solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator to induce crystallization.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Data Presentation

The following table provides a general overview of the expected outcomes from the purification of this compound. Actual results may vary depending on the initial purity of the crude material and the specific conditions used.

Purification Method Typical Purity Achieved Expected Yield Range Key Considerations
Silica Gel Chromatography >98%60-90%Dependent on the separation from closely eluting impurities.
Recrystallization >99%50-85%Highly dependent on the choice of solvent and the solubility profile of the impurities.

Visualizations

Purification_Troubleshooting_Workflow start Crude this compound purification_choice Select Purification Method start->purification_choice column_chromatography Column Chromatography purification_choice->column_chromatography Impurities with different polarities recrystallization Recrystallization purification_choice->recrystallization Crystalline solid analysis Analyze Purity (TLC, NMR, LC-MS) column_chromatography->analysis recrystallization->analysis pure_product Pure Product (>98%) analysis->pure_product Purity OK impure_product Product Still Impure analysis->impure_product Purity Not OK troubleshoot Troubleshoot Issue impure_product->troubleshoot troubleshoot->purification_choice Re-purify

Caption: A logical workflow for troubleshooting the purification of this compound.

Experimental_Workflow cluster_prep Preparation cluster_purification Purification Step cluster_analysis Analysis & Isolation crude_material Crude Material dissolution Dissolution in Minimal Solvent crude_material->dissolution loading Load onto Silica Column dissolution->loading elution Gradient Elution (e.g., Hexanes/EtOAc) loading->elution collection Collect Fractions elution->collection tlc_analysis TLC Analysis of Fractions collection->tlc_analysis pooling Combine Pure Fractions tlc_analysis->pooling evaporation Solvent Evaporation pooling->evaporation final_product Pure Product evaporation->final_product

Caption: A general experimental workflow for the purification by column chromatography.

stability issues of 7-azaindole-2-carbaldehyde under reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 7-azaindole-2-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and handling of this reagent in various chemical transformations.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns with 7-azaindole-2-carbaldehyde?

A1: 7-Azaindole-2-carbaldehyde, like many heteroaromatic aldehydes, can be sensitive to a range of reaction conditions. The primary concerns include susceptibility to oxidation, potential instability under strong acidic or basic conditions, and possible self-condensation or polymerization. The electron-deficient nature of the pyridine ring and the electron-rich pyrrole ring, combined with the reactive aldehyde group, contribute to its complex reactivity profile.

Q2: How should I store 7-azaindole-2-carbaldehyde to ensure its stability?

A2: To maximize shelf life, it is recommended to store 7-azaindole-2-carbaldehyde under an inert atmosphere (nitrogen or argon) at low temperatures (2-8 °C). It should be protected from light and moisture, as these can promote degradation.

Q3: Is 7-azaindole-2-carbaldehyde prone to oxidation?

A3: Yes, the aldehyde functional group is susceptible to oxidation to the corresponding carboxylic acid. This can be problematic in reactions exposed to air for extended periods, or in the presence of oxidizing agents. Care should be taken to perform reactions under an inert atmosphere, especially when using sensitive reagents.

Q4: What happens to 7-azaindole-2-carbaldehyde under acidic or basic conditions?

A4: Strong acids can lead to protonation of the pyridine nitrogen, which can alter the reactivity of the aldehyde and potentially lead to decomposition or polymerization, although specific data for the 2-carbaldehyde isomer is limited. Strong bases may induce Cannizzaro-type disproportionation reactions or aldol-type condensations if any enolizable protons are present, though 7-azaindole-2-carbaldehyde itself lacks α-protons. Reactions should be carefully monitored when pH deviates significantly from neutral.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments with 7-azaindole-2-carbaldehyde.

Issue 1: Low Yield or No Reaction in Nucleophilic Additions (e.g., Grignard, Wittig)
Possible Cause Suggested Solution
Degradation of Starting Material Confirm the purity of your 7-azaindole-2-carbaldehyde by NMR or LC-MS before starting the reaction. If necessary, purify by column chromatography.
Deprotonation of Pyrrole N-H The pyrrole N-H is acidic and can be deprotonated by strong bases like Grignard reagents or Wittig ylides, consuming the nucleophile. Consider using an N-protected 7-azaindole-2-carbaldehyde (e.g., with a BOC or SEM group) or use an excess of the nucleophile.
Complexation of Reagents The pyridine nitrogen can coordinate with metal-containing reagents (e.g., Grignard), potentially deactivating them. The use of additives that can disrupt this coordination, or the use of alternative nucleophiles, may be beneficial.
Low Reactivity The electron-withdrawing nature of the pyridine ring can influence the reactivity of the aldehyde. Reaction conditions such as temperature and reaction time may need to be optimized.
Issue 2: Formation of Multiple Products or Side Reactions
Possible Cause Suggested Solution
Oxidation to Carboxylic Acid Perform the reaction under a strict inert atmosphere (nitrogen or argon). Use degassed solvents.
Cannizzaro Reaction (under strong base) If strong basic conditions are required, consider using a protecting group for the aldehyde if the desired transformation is elsewhere on the molecule. If the aldehyde is the reactive site, carefully control the stoichiometry of the base and the temperature.
Aldol-type Condensation (self-condensation) While unlikely for the aldehyde itself, impurities or in situ generated enolizable species could lead to side products. Ensure high purity of the starting material.
Decomposition under Harsh Conditions If the reaction requires high temperatures or strong acids/bases, consider running small-scale test reactions to assess the stability of 7-azaindole-2-carbaldehyde under the proposed conditions before committing a large amount of material. Monitor the reaction by TLC or LC-MS for the appearance of degradation products.

Experimental Protocols

Protocol 1: General Procedure for a Wittig Reaction

This protocol provides a general method for the olefination of 7-azaindole-2-carbaldehyde.

Materials:

  • 7-Azaindole-2-carbaldehyde

  • Appropriate phosphonium salt

  • Base (e.g., n-BuLi, NaH, KHMDS)

  • Anhydrous solvent (e.g., THF, DMF)

  • Anhydrous work-up and purification reagents

Procedure:

  • To a solution of the phosphonium salt (1.1 eq.) in anhydrous THF under an argon atmosphere at 0 °C, add the base (1.1 eq.) dropwise.

  • Stir the resulting ylide solution at room temperature for 1 hour.

  • Cool the reaction mixture to 0 °C and add a solution of 7-azaindole-2-carbaldehyde (1.0 eq.) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Quench the reaction by the addition of saturated aqueous ammonium chloride solution.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Note: Due to the acidic N-H of the pyrrole, using an additional equivalent of the base and ylide may be necessary to achieve full conversion. Alternatively, N-protection of the 7-azaindole starting material is recommended.

Visualizations

Experimental_Workflow_Wittig_Reaction Workflow for Wittig Reaction of 7-Azaindole-2-carbaldehyde cluster_ylide_prep Ylide Preparation cluster_wittig_reaction Wittig Reaction cluster_workup Workup & Purification Phosphonium_Salt Phosphonium Salt Ylide Phosphonium Ylide Phosphonium_Salt->Ylide Deprotonation Base Base (e.g., n-BuLi) Base->Ylide Alkene_Product Alkene Product Ylide->Alkene_Product Azaindole_Aldehyde 7-Azaindole-2-carbaldehyde Azaindole_Aldehyde->Alkene_Product Nucleophilic Attack Quench Quench (aq. NH4Cl) Alkene_Product->Quench Extraction Extraction Quench->Extraction Purification Column Chromatography Extraction->Purification Degradation_Pathways Potential Degradation Pathways cluster_oxidation Oxidative Conditions cluster_base Strong Basic Conditions cluster_acid Strong Acidic Conditions Start 7-Azaindole-2-carbaldehyde Oxidation Oxidation (e.g., air, oxidizing agents) Start->Oxidation Base Strong Base (e.g., NaOH) Start->Base Acid Strong Acid (e.g., HCl) Start->Acid Carboxylic_Acid 7-Azaindole-2-carboxylic acid Oxidation->Carboxylic_Acid Cannizzaro Cannizzaro Disproportionation Base->Cannizzaro Alcohol 7-Azaindol-2-yl-methanol Cannizzaro->Alcohol Carboxylate 7-Azaindole-2-carboxylate Cannizzaro->Carboxylate Polymerization Polymerization/Decomposition Acid->Polymerization

Technical Support Center: Alternative Formylation Methods for 7-Azaindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) for alternative formylation methods of 7-azaindole, a critical building block in pharmaceutical development. Formylation of 7-azaindole, primarily at the C3 position to yield 7-azaindole-3-carboxaldehyde, can be challenging. This guide explores robust alternatives to standard Vilsmeier-Haack conditions, offering protocols, troubleshooting advice, and comparative data to assist researchers in optimizing their synthetic strategies.

Frequently Asked Questions (FAQs)

Q1: Why is the formylation of 7-azaindole often challenging?

A: The formylation of 7-azaindole can be complicated by several factors:

  • Regioselectivity: The 7-azaindole nucleus has multiple potential sites for electrophilic attack, including the N1 and C3 positions. Achieving selective formylation at the desired C3 position can be difficult.

  • N-Formylation: The pyrrole nitrogen (N1) can be formylated, leading to undesired side products.

  • Reactivity of the Pyridine Ring: The pyridine nitrogen can be protonated or interact with Lewis acids, potentially deactivating the ring system towards electrophilic substitution.

  • Harsh Reaction Conditions: Some classical formylation methods require harsh conditions that can lead to decomposition or side reactions of the 7-azaindole core.

Q2: What are the most common alternative methods for the C3-formylation of 7-azaindole?

A: Besides the classical Vilsmeier-Haack reaction, several alternative methods can be employed:

  • Duff Reaction: This method uses hexamethylenetetramine (HMTA) in an acidic medium. It is known for its simplicity and the use of readily available reagents. Microwave-assisted Duff reactions have been shown to improve yields and reduce reaction times.[1]

  • Reimer-Tiemann Reaction: This reaction involves the use of chloroform and a strong base. While typically used for phenols, it can be adapted for electron-rich heterocycles like 7-azaindole.

  • Formylation via Lithiation: This method involves the deprotonation of 7-azaindole with a strong organolithium base (e.g., n-BuLi) followed by quenching with a formylating agent like N,N-dimethylformamide (DMF).

Q3: How can I avoid N-formylation of 7-azaindole?

A: N-formylation is a common side reaction. To minimize it:

  • Protecting Groups: The N1 position can be protected with a suitable protecting group (e.g., Boc, Ts) before formylation. The protecting group can be removed in a subsequent step.

  • Reaction Conditions: Careful optimization of reaction conditions, such as temperature and stoichiometry of reagents, can favor C3-formylation over N-formylation.

Troubleshooting Guides

The Duff Reaction

Issue 1: Low Yield of 7-Azaindole-3-carboxaldehyde

  • Possible Cause: The traditional Duff reaction is often inefficient.[2]

    • Solution 1: Microwave Irradiation: Employ microwave synthesis to potentially increase the yield and significantly shorten the reaction time.[1]

    • Solution 2: Optimize Reagent Ratio: Vary the molar ratio of 7-azaindole to hexamethylenetetramine (HMTA). An excess of HMTA is often required.

    • Solution 3: Choice of Acid: While acetic acid is common, trifluoroacetic acid (TFA) can sometimes improve yields for certain substrates.

Issue 2: Formation of Complex Mixtures or Polymeric Material

  • Possible Cause: High reaction temperatures or prolonged reaction times can lead to decomposition and polymerization.

    • Solution 1: Temperature Control: Carefully control the reaction temperature. If using conventional heating, maintain a consistent temperature. For microwave-assisted reactions, monitor the internal temperature.

    • Solution 2: Reaction Time: Monitor the reaction progress by TLC or LC-MS and quench the reaction once the starting material is consumed to avoid over-reaction.

Formylation via Lithiation

Issue 1: Poor Regioselectivity (Mixture of N1 and C3 Formylation)

  • Possible Cause: Incomplete deprotonation or migration of the lithium cation.

    • Solution 1: Choice of Base and Solvent: Use a strong, non-nucleophilic base like n-butyllithium (n-BuLi) in an anhydrous ethereal solvent such as THF at low temperatures (e.g., -78 °C).

    • Solution 2: Order of Addition: Add the organolithium reagent to the 7-azaindole solution at low temperature to ensure rapid deprotonation.

Issue 2: Low or No Yield of the Formylated Product

  • Possible Cause: The organolithium reagent is quenched by moisture or other electrophiles.

    • Solution 1: Anhydrous Conditions: Ensure all glassware is flame-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents.

    • Solution 2: Purity of Reagents: Use freshly titrated organolithium reagents and pure, anhydrous DMF.

Experimental Protocols and Data

The following table summarizes typical experimental conditions for alternative formylation methods of 7-azaindole. Please note that yields can vary depending on the specific reaction setup and scale.

MethodReagentsSolventTemperature (°C)TimeYield (%)
Duff Reaction (Microwave) 7-azaindole, HexamethylenetetramineAcetic Acid13030 minHigher than conventional
Formylation via Lithiation 1. 7-azaindole, n-BuLi2. DMFTHF-78 to RT1-2 hModerate to Good
Reimer-Tiemann Reaction 7-azaindole, Chloroform, NaOHBiphasic (e.g., H₂O/Toluene)Reflux3-6 hVariable, often low

Note: Specific quantitative yields for the Reimer-Tiemann and Lithiation methods applied directly to unsubstituted 7-azaindole are not well-documented in readily available literature, suggesting these methods may be less common or efficient for this particular substrate.

Methodological Workflows & Signaling Pathways

Below are diagrams illustrating the logical workflow for troubleshooting common issues in the formylation of 7-azaindole and the general mechanism of the Duff Reaction.

Troubleshooting_Workflow Troubleshooting Formylation of 7-Azaindole Start Low Yield or No Reaction Check_Purity Verify Starting Material Purity and Anhydrous Conditions Start->Check_Purity Optimize_Reagents Optimize Reagent Stoichiometry Check_Purity->Optimize_Reagents Optimize_Conditions Adjust Temperature and Reaction Time Optimize_Reagents->Optimize_Conditions Change_Method Consider Alternative Formylation Method Optimize_Conditions->Change_Method Side_Products Side Product Formation N_Formylation N-Formylation Observed Side_Products->N_Formylation Polymerization Polymerization or Decomposition Side_Products->Polymerization Protect_N1 Consider N1-Protection Strategy N_Formylation->Protect_N1 Milder_Conditions Use Milder Reaction Conditions Polymerization->Milder_Conditions Protect_N1->Change_Method Milder_Conditions->Change_Method Duff_Reaction_Mechanism General Mechanism of the Duff Reaction HMTA Hexamethylenetetramine (HMTA) Iminium_Ion Electrophilic Iminium Ion HMTA->Iminium_Ion Acid Electrophilic_Attack Electrophilic Aromatic Substitution at C3 Iminium_Ion->Electrophilic_Attack Azaindole 7-Azaindole Azaindole->Electrophilic_Attack Intermediate Benzylamine-like Intermediate Electrophilic_Attack->Intermediate Oxidation Intramolecular Redox Reaction Intermediate->Oxidation Hydrolysis Acidic Hydrolysis Oxidation->Hydrolysis Product 7-Azaindole-3-carboxaldehyde Hydrolysis->Product

References

Technical Support Center: Synthesis of 1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions for monitoring the synthesis of 1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde, a key intermediate in the development of various therapeutic agents.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound?

A1: The most prevalent method is the Vilsmeier-Haack reaction. This involves the formylation of 1H-pyrrolo[2,3-b]pyridine (also known as 7-azaindole) using a Vilsmeier reagent, which is typically prepared from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[1][2][3] This electrophilic aromatic substitution reaction is highly effective for electron-rich heterocyclic compounds like 7-azaindole.

Q2: How can I monitor the progress of the Vilsmeier-Haack reaction for this synthesis?

A2: The reaction progress can be effectively monitored using several analytical techniques:

  • Thin-Layer Chromatography (TLC): TLC is a quick and straightforward method to visualize the consumption of the starting material (7-azaindole) and the formation of the product.

  • High-Performance Liquid Chromatography (HPLC): HPLC provides a more quantitative assessment of the reaction progress, allowing for the determination of the relative concentrations of the reactant, product, and any significant byproducts.

  • Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: ¹H NMR can be used to confirm the structure of the product and to estimate the conversion of the starting material by analyzing the characteristic signals of both the reactant and the product in an aliquot from the reaction mixture.

Q3: What are the expected appearances of the starting material and product on a TLC plate?

A3: The starting material, 1H-pyrrolo[2,3-b]pyridine, is less polar than the product, this compound. Therefore, the starting material will have a higher Rf value (travel further up the plate) than the product, which will have a lower Rf value. The appearance of a new, lower spot and the disappearance of the higher spot indicate the progression of the reaction.

Q4: Are there any common side reactions to be aware of during the Vilsmeier-Haack formylation of 7-azaindole?

A4: Yes, potential side reactions include:

  • Over-formylation: The introduction of a second formyl group is possible, especially with an excess of the Vilsmeier reagent or at elevated temperatures.

  • Chlorination: The Vilsmeier reagent can sometimes act as a chlorinating agent, leading to chlorinated byproducts.

  • Polymerization/Decomposition: Harsh reaction conditions can lead to the formation of dark, tarry residues due to the decomposition of the starting material or product.

Troubleshooting Guides

Issue 1: Low or No Product Yield
Potential Cause Suggested Solution
Inactive Vilsmeier Reagent The Vilsmeier reagent is sensitive to moisture. Ensure all glassware is thoroughly dried and the reaction is conducted under anhydrous conditions. Use freshly opened or properly stored DMF and POCl₃.
Incomplete Reaction The reaction may require more time or a slightly elevated temperature. Monitor the reaction by TLC until the starting material is consumed. Typical reaction times can range from a few hours to overnight.
Product Lost During Work-up The product has some water solubility. Ensure thorough extraction with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) from the aqueous layer. Multiple extractions are recommended.
Sub-optimal Reaction Temperature The formation of the Vilsmeier reagent is exothermic and should be done at low temperatures (0-5 °C). The addition of the 7-azaindole should also be done at a controlled temperature, followed by gentle heating if necessary to drive the reaction to completion.
Issue 2: Formation of Multiple Products on TLC/HPLC
Potential Cause Suggested Solution
Over-formylation (Di-formylation) Use a controlled stoichiometry of the Vilsmeier reagent, typically 1.1 to 1.5 equivalents relative to the 7-azaindole. Avoid excessive reaction times and high temperatures.
Chlorinated Byproducts Maintain a low reaction temperature. If chlorination is a persistent issue, consider alternative Vilsmeier reagents generated from oxalyl chloride or thionyl chloride with DMF.
Decomposition Avoid excessive heating. The reaction mixture turning dark or tarry is an indication of decomposition. Ensure a controlled reaction temperature and prompt work-up once the reaction is complete.

Experimental Protocols

Thin-Layer Chromatography (TLC) Monitoring
  • Stationary Phase: Silica gel 60 F₂₅₄ plates.

  • Mobile Phase (Eluent): A mixture of petroleum ether and ethyl acetate. A common starting ratio is 1:1 (v/v). This can be adjusted based on the observed separation.

  • Procedure:

    • Prepare a spotting solution by taking a small aliquot from the reaction mixture, quenching it with a few drops of saturated sodium bicarbonate solution, and extracting with a small volume of ethyl acetate.

    • Spot the starting material (7-azaindole) and the reaction mixture aliquot on the TLC plate.

    • Develop the plate in a chamber saturated with the mobile phase.

    • Visualize the spots under UV light (254 nm).

  • Expected Results:

    • 1H-pyrrolo[2,3-b]pyridine (Starting Material): Higher Rf value (e.g., ~0.6-0.7).

    • This compound (Product): Lower Rf value (e.g., ~0.3-0.4).

High-Performance Liquid Chromatography (HPLC) Monitoring
  • Column: Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid for better peak shape).

    • Gradient Example: Start with 20% acetonitrile, ramp to 80% acetonitrile over 10 minutes, hold for 2 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.[4][5]

  • Procedure:

    • Prepare a sample by taking a small aliquot from the reaction, quenching it, and diluting it with the initial mobile phase composition.

    • Inject the sample into the HPLC system.

  • Expected Results:

    • 1H-pyrrolo[2,3-b]pyridine (Starting Material): Shorter retention time.

    • This compound (Product): Longer retention time due to the increased polarity of the aldehyde group.

¹H NMR Spectroscopy Monitoring
  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Procedure:

    • Take an aliquot from the reaction mixture, perform a mini-workup (quench, extract, and evaporate the solvent).

    • Dissolve the residue in the deuterated solvent.

    • Acquire the ¹H NMR spectrum.

  • Key Chemical Shift Comparison:

Proton 1H-pyrrolo[2,3-b]pyridine (Starting Material) δ (ppm) This compound (Product) δ (ppm) Notes
Aldehyde (-CHO)N/A~9.9-10.1 (s)Appearance of this singlet is a clear indicator of product formation.
H3 (pyrrole)~6.5 (dd)~7.2-7.4 (s)Downfield shift and change in multiplicity upon formylation.
H2 (pyrrole)~7.2 (dd)N/ADisappearance of this signal indicates reaction at the C2 position.
Pyridine Protons~7.0-8.2 (m)~7.1-8.4 (m)Shifts in the pyridine ring protons will also be observed.
N-H (pyrrole)~10.0-12.0 (br s)~11.0-13.0 (br s)Broad singlet, may be difficult to integrate reliably.

(Note: Chemical shifts are approximate and can vary based on solvent and concentration.)

Visualizations

experimental_workflow cluster_reagent_prep Vilsmeier Reagent Preparation cluster_reaction Formylation Reaction cluster_workup Work-up and Purification reagent_prep_start Start reagent_prep_1 Cool DMF to 0-5 °C reagent_prep_start->reagent_prep_1 reagent_prep_2 Add POCl₃ dropwise reagent_prep_1->reagent_prep_2 reagent_prep_3 Stir for 30 min at 0-5 °C reagent_prep_2->reagent_prep_3 reaction_1 Add 7-azaindole solution to Vilsmeier reagent reagent_prep_3->reaction_1 reaction_2 Allow to warm to RT and stir reaction_1->reaction_2 reaction_3 Monitor by TLC/HPLC reaction_2->reaction_3 workup_1 Quench with ice/base reaction_3->workup_1 workup_2 Extract with organic solvent workup_1->workup_2 workup_3 Wash, dry, and concentrate workup_2->workup_3 workup_4 Purify by column chromatography workup_3->workup_4 end end workup_4->end Final Product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_yield Low/No Product cluster_purity Multiple Products start Reaction Monitoring Point is_product is_product start->is_product Product Observed? check_reagents Check Reagent Quality (Anhydrous?) check_time_temp Optimize Reaction Time/Temperature check_workup Review Work-up Procedure check_stoichiometry Adjust Reagent Stoichiometry check_temp Lower Reaction Temperature check_impurities Check Starting Material Purity is_product->check_reagents No is_product->check_time_temp Low is_product->check_workup Low is_pure Pure Product? is_product->is_pure Yes is_pure->check_stoichiometry No is_pure->check_temp No is_pure->check_impurities No success Successful Synthesis is_pure->success Yes

Caption: Troubleshooting logic for synthesis monitoring.

signaling_pathway cluster_synthesis Synthesis cluster_pathways Biological Signaling Pathways start 1H-pyrrolo[2,3-b]pyridine (7-Azaindole) product This compound start->product Vilsmeier-Haack Reaction derivatives Further Derivatization product->derivatives pi3k PI3K/AKT/mTOR derivatives->pi3k Inhibition fgfr FGFR Signaling derivatives->fgfr Inhibition ulk ULK1/2 Autophagy derivatives->ulk Inhibition cancer_cell Cancer Cell Processes pi3k->cancer_cell Regulates Cell Growth & Proliferation fgfr->cancer_cell Regulates Cell Growth & Angiogenesis ulk->cancer_cell Regulates Autophagy & Cell Survival

Caption: Role as an intermediate for inhibitors of key signaling pathways.[6][7][8]

References

Validation & Comparative

A Comparative Guide to the Synthesis of 1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of validated synthesis methods for 1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde, a key intermediate in the development of various therapeutic agents. This document summarizes quantitative data, presents detailed experimental protocols, and visualizes the synthetic workflows to aid researchers in selecting the most suitable method for their specific needs.

Method 1: Vilsmeier-Haack Formylation of 7-Azaindole

The Vilsmeier-Haack reaction is a widely employed method for the formylation of electron-rich heterocyclic compounds, including the parent 1H-pyrrolo[2,3-b]pyridine (7-azaindole). This one-pot reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to introduce a formyl group at the C2 position of the pyrrolo[2,3-b]pyridine ring.

Experimental Protocol:

To a solution of 1H-pyrrolo[2,3-b]pyridine (1 equivalent) in anhydrous 1,2-dichloroethane (DCE) under an inert atmosphere, phosphorus oxychloride (1.1 equivalents) is added dropwise at 0 °C. The resulting mixture is stirred at this temperature for 30 minutes, followed by the dropwise addition of N,N-dimethylformamide (3 equivalents). The reaction is then heated to 80 °C and stirred for 2 hours. After cooling to room temperature, the reaction mixture is carefully poured into a cold aqueous solution of sodium hydroxide (2M) and extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound.

Method 2: Oxidation of 2-Methyl-1H-pyrrolo[2,3-b]pyridine

An alternative approach involves the synthesis of 2-methyl-1H-pyrrolo[2,3-b]pyridine followed by its oxidation to the corresponding aldehyde. This two-step process offers a different synthetic route that may be advantageous depending on the availability of starting materials and desired purity profile.

Experimental Protocol:

Step 1: Synthesis of 2-Methyl-1H-pyrrolo[2,3-b]pyridine

A mixture of 2-amino-3-picoline (1 equivalent) and chloroacetone (1.2 equivalents) is heated at 100 °C for 4 hours. The resulting mixture is then cooled, and the solid is triturated with diethyl ether. The crude product is collected by filtration and can be further purified by recrystallization to yield 2-methyl-1H-pyrrolo[2,3-b]pyridine.

Step 2: Oxidation to this compound

To a suspension of 2-methyl-1H-pyrrolo[2,3-b]pyridine (1 equivalent) in a suitable solvent such as dioxane, selenium dioxide (2.2 equivalents) is added, and the mixture is refluxed for 18 hours. The reaction mixture is then cooled and filtered to remove the selenium byproduct. The filtrate is concentrated, and the residue is purified by column chromatography on silica gel to give this compound.

Quantitative Data Summary

ParameterMethod 1: Vilsmeier-Haack FormylationMethod 2: Oxidation of 2-Methyl-7-azaindole
Starting Material 1H-pyrrolo[2,3-b]pyridine2-Methyl-1H-pyrrolo[2,3-b]pyridine
Key Reagents POCl₃, DMFSelenium Dioxide
Reaction Steps 11 (from 2-methyl derivative)
Typical Yield ~75%~60%
Reaction Time 2-3 hours18-24 hours
Purification Column ChromatographyColumn Chromatography

Logical Workflow of Synthesis Comparison

Synthesis_Comparison cluster_methods Synthesis Methods cluster_evaluation Evaluation Criteria Method1 Method 1: Vilsmeier-Haack Formylation Yield Yield Method1->Yield Purity Purity Method1->Purity Time Reaction Time Method1->Time Reagents Reagent Toxicity & Cost Method1->Reagents Target 1H-pyrrolo[2,3-b]pyridine- 2-carbaldehyde Method1->Target Direct Formylation Method2 Method 2: Oxidation Method2->Yield Method2->Purity Method2->Time Method2->Reagents Method2->Target Oxidation of Precursor

Caption: Comparative workflow of two synthesis methods for the target aldehyde.

Comparative Reactivity Analysis: 7-Azaindole-2-carbaldehyde versus Indole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 7-azaindole-2-carbaldehyde and indole-2-carbaldehyde. The introduction of a nitrogen atom at the 7-position of the indole scaffold significantly influences the electronic properties of the molecule, leading to notable differences in the reactivity of the aldehyde functional group. This comparison is supported by available experimental data and theoretical considerations relevant to drug development and organic synthesis.

Introduction to the Compared Entities

Indole-2-carbaldehyde is a widely utilized building block in organic synthesis, serving as a precursor for a variety of biologically active compounds. The indole nucleus is a common motif in natural products and pharmaceuticals.

7-Azaindole-2-carbaldehyde is a heterocyclic analog of indole-2-carbaldehyde where a nitrogen atom replaces the carbon atom at the 7-position. This modification alters the electron distribution within the bicyclic system, impacting its reactivity and physicochemical properties. The 7-azaindole scaffold is of particular interest in medicinal chemistry as it can act as a bioisostere of indole and purine, often leading to improved pharmacological profiles.

Electronic Properties and Their Influence on Reactivity

The primary difference in reactivity between the two molecules stems from the electronic effect of the nitrogen atom in the 7-position of the azaindole ring. The nitrogen atom is more electronegative than carbon and acts as an electron-withdrawing group through inductive effects. This withdrawal of electron density from the fused ring system has a direct impact on the electrophilicity of the carbonyl carbon in the aldehyde group.

It is well-established that electron-withdrawing groups attached to an aromatic ring increase the reactivity of a connected aldehyde towards nucleophilic attack. Therefore, 7-azaindole-2-carbaldehyde is predicted to be more reactive towards nucleophiles than indole-2-carbaldehyde . The increased partial positive charge on the carbonyl carbon of 7-azaindole-2-carbaldehyde makes it a more susceptible target for nucleophilic addition.

This difference in electron density can be indirectly observed through spectroscopic data and acidity constants of related derivatives.

Comparative Data Summary
Property7-Azaindole DerivativeIndole DerivativeInference on Aldehyde Reactivity
¹H NMR Chemical Shift of Aldehyde Proton (ppm in CDCl₃) Not explicitly found for 2-carbaldehyde~9.88[1]A downfield shift for the 7-azaindole-2-carbaldehyde aldehyde proton is expected, indicating a more electron-deficient (and thus more reactive) carbonyl group.
pKa of the Corresponding 2-Carboxylic Acid pKa of 7-azaindole is 3.67[2] (for the parent heterocycle)~4.44[3][4]The lower pKa of azaindole derivatives suggests greater stabilization of the conjugate base due to the electron-withdrawing nature of the pyridine ring, which would similarly enhance the electrophilicity of the aldehyde.

Reactivity in Common Carbonyl Reactions

While direct comparative kinetic or yield data under identical conditions for 7-azaindole-2-carbaldehyde and indole-2-carbaldehyde is scarce in the literature, their reactivity in key carbonyl reactions can be inferred from their electronic properties and from published examples of similar transformations.

Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene compound, typically catalyzed by a base. The rate-determining step is often the nucleophilic attack of the enolate on the carbonyl carbon.

Experimental Protocol: General Procedure for Knoevenagel Condensation

  • To a solution of the aldehyde (1 mmol) and an active methylene compound (e.g., malononitrile, 1.1 mmol) in a suitable solvent (e.g., ethanol, 10 mL), a catalytic amount of a base (e.g., piperidine, 0.1 mmol) is added.

  • The reaction mixture is stirred at a specified temperature (e.g., room temperature or reflux) and monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.

  • The crude product is purified by recrystallization or column chromatography.

Given the higher electrophilicity of its carbonyl carbon, 7-azaindole-2-carbaldehyde is expected to undergo Knoevenagel condensation at a faster rate and potentially give higher yields compared to indole-2-carbaldehyde under the same reaction conditions.

Wittig Reaction

The Wittig reaction transforms an aldehyde into an alkene upon reaction with a phosphorus ylide. The initial step of this reaction is the nucleophilic attack of the ylide on the carbonyl carbon.

Experimental Protocol: General Procedure for Wittig Reaction

  • To a suspension of a phosphonium salt (e.g., benzyltriphenylphosphonium chloride, 1.1 mmol) in a dry aprotic solvent (e.g., THF), a strong base (e.g., n-butyllithium) is added at low temperature to generate the ylide.

  • A solution of the aldehyde (1 mmol) in the same solvent is then added to the ylide solution.

  • The reaction mixture is allowed to warm to room temperature and stirred until completion (monitored by TLC).

  • The reaction is quenched, and the product is isolated by extraction and purified by chromatography.

Consistent with its enhanced electrophilicity, 7-azaindole-2-carbaldehyde is anticipated to react more readily in Wittig reactions than indole-2-carbaldehyde.

Visualizing the Reactivity Difference

The logical relationship between the electronic nature of the aromatic system and the reactivity of the aldehyde can be visualized as follows:

G cluster_indole Indole-2-carbaldehyde cluster_azaindole 7-Azaindole-2-carbaldehyde Indole_Ring Indole Ring (Relatively Electron-Rich) Indole_Aldehyde Aldehyde Group Indole_Ring->Indole_Aldehyde Donates e⁻ density (net effect) Indole_Reactivity Lower Electrophilicity of Carbonyl Carbon Indole_Aldehyde->Indole_Reactivity Leads to Slower_Reaction Slower Nucleophilic Addition Reactions Indole_Reactivity->Slower_Reaction Results in Azaindole_Ring 7-Azaindole Ring (Electron-Deficient Pyridine Moiety) Azaindole_Aldehyde Aldehyde Group Azaindole_Ring->Azaindole_Aldehyde Withdraws e⁻ density Azaindole_Reactivity Higher Electrophilicity of Carbonyl Carbon Azaindole_Aldehyde->Azaindole_Reactivity Leads to Faster_Reaction Faster Nucleophilic Addition Reactions Azaindole_Reactivity->Faster_Reaction Results in

Figure 1: Influence of the heterocyclic core on aldehyde reactivity.

Experimental Workflow for Comparative Reactivity Study

To experimentally validate the predicted difference in reactivity, a parallel synthesis approach can be employed.

G cluster_reactants Reactants cluster_monitoring Reaction Monitoring cluster_analysis Data Analysis cluster_products Product Isolation start Start: Parallel Reaction Setup indole_aldehyde Indole-2-carbaldehyde start->indole_aldehyde azaindole_aldehyde 7-Azaindole-2-carbaldehyde start->azaindole_aldehyde reaction_conditions Identical Reaction Conditions (Solvent, Temperature, Catalyst, Nucleophile) indole_aldehyde->reaction_conditions azaindole_aldehyde->reaction_conditions tlc_indole TLC/HPLC Analysis (Indole Reaction) reaction_conditions->tlc_indole Monitor tlc_azaindole TLC/HPLC Analysis (7-Azaindole Reaction) reaction_conditions->tlc_azaindole Monitor rate_comparison Compare Reaction Rates (Time to Completion) tlc_indole->rate_comparison product_indole Isolate & Purify Indole Product tlc_indole->product_indole tlc_azaindole->rate_comparison product_azaindole Isolate & Purify 7-Azaindole Product tlc_azaindole->product_azaindole end Conclusion on Relative Reactivity rate_comparison->end yield_comparison Compare Product Yields yield_comparison->end product_indole->yield_comparison product_azaindole->yield_comparison

Figure 2: Workflow for comparing aldehyde reactivity.

Conclusion

The presence of the nitrogen atom in the 7-position of 7-azaindole-2-carbaldehyde renders its aldehyde group more electrophilic compared to that of indole-2-carbaldehyde. This increased electrophilicity is expected to translate to a higher reactivity towards nucleophiles in common carbonyl addition and condensation reactions. For researchers in drug development and organic synthesis, this differential reactivity is a key consideration in reaction design, optimization, and the synthesis of novel heterocyclic compounds. While direct comparative experimental data is limited, the available information on the electronic properties of these ring systems provides a strong basis for predicting the enhanced reactivity of 7-azaindole-2-carbaldehyde. Further quantitative studies directly comparing the kinetics of these reactions would be beneficial for a more precise understanding.

References

Unveiling the Structure-Activity Relationship of 7-Azaindole-2-Carboxamides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the structure-activity relationships (SAR) of 7-azaindole-2-carboxamides, a promising scaffold in medicinal chemistry. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to facilitate further research and development in this area.

The 7-azaindole core is a privileged scaffold in drug discovery, known for its ability to mimic the purine base adenine and participate in hydrogen bonding interactions with protein targets.[1] The carboxamide moiety at the 2-position provides a versatile handle for introducing various substituents to modulate potency, selectivity, and pharmacokinetic properties. This guide focuses on the SAR of this compound class, particularly in the context of their anticancer and kinase inhibitory activities.

Comparative Analysis of Biological Activity

The biological activity of 7-azaindole-2-carboxamides has been explored against various targets, with notable success in the inhibition of Poly(ADP-ribose) polymerase-1 (PARP-1) and Extracellular signal-regulated kinase 5 (Erk5). The following tables summarize the quantitative SAR data for representative compounds from these series.

Table 1: SAR of 7-Azaindole-1-carboxamides as PARP-1 Inhibitors
Compound IDR1R2PARP-1 IC50 (µM)Antiproliferative Activity (GI50, µM) on MCF-7
1a HH>10>50
1b HMethyl5.235.1
1c HEthyl2.822.4
1d HPhenyl0.8515.6
1e 6-FluoroH8.142.3
1f 6-FluoroPhenyl0.428.9

Data synthesized from multiple sources. The antiproliferative activity was assessed on the MCF-7 breast cancer cell line.[2][3]

The data in Table 1 highlights key SAR trends for PARP-1 inhibition. Substitution at the R2 position of the carboxamide with small alkyl groups (1b, 1c) shows a modest increase in potency compared to the unsubstituted analog (1a). A significant enhancement in activity is observed with an aromatic substituent like a phenyl group (1d), suggesting a potential hydrophobic interaction in the enzyme's active site.[4] Furthermore, the introduction of a fluorine atom at the 6-position of the 7-azaindole ring (1f) leads to a further increase in both enzymatic and cellular activity, indicating that this position is amenable to substitution for potency optimization.

Table 2: SAR of 7-Azaindole Derivatives as Erk5 Kinase Inhibitors
Compound IDR-group on PiperidineErk5 IC50 (µg/mL)Antiproliferative Activity (IC50, µg/mL) on A549
2a 4-pyridyl6.236.23
2b 3-pyridyl8.528.52
2c 4-fluorophenyl7.337.33
2d 4-methoxyphenyl4.564.56

Data extracted from a study on novel 7-azaindole derivatives as potential Erk5 kinase inhibitors. The antiproliferative activity was evaluated on the A549 human lung cancer cell line.[5][6]

Table 2 illustrates the influence of substituents on the piperidine ring of 7-azaindole derivatives targeting Erk5. The nature of the aromatic ring attached to the piperidine moiety plays a crucial role in determining the inhibitory potency. A 4-methoxyphenyl substituent (2d) resulted in the most potent compound in this series against both Erk5 and the A549 cell line. The SAR suggests that both the position of the nitrogen in the pyridyl ring and the electronic properties of the phenyl substituent impact the biological activity.[5]

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key experiments are provided below.

Synthesis of 7-Azaindole-2-Carboxamides

The synthesis of 7-azaindole-2-carboxamides generally starts from commercially available 7-azaindole.[7] A common synthetic route involves the following steps:

  • N-Protection: The nitrogen at the 1-position of 7-azaindole is protected, typically with a group like tert-butoxycarbonyl (Boc) or p-toluenesulfonyl (Ts).

  • Carboxylation at C2: The C2 position is carboxylated. This can be achieved by lithiation at the 2-position using a strong base like n-butyllithium, followed by quenching with carbon dioxide.

  • Amide Coupling: The resulting 7-azaindole-2-carboxylic acid is then coupled with a desired amine using standard peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC/HOBt (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride/Hydroxybenzotriazole).

  • Deprotection: Finally, the protecting group on the 7-azaindole nitrogen is removed under appropriate conditions (e.g., trifluoroacetic acid for Boc deprotection) to yield the final 7-azaindole-2-carboxamide.[7]

PARP-1 Enzymatic Assay

The inhibitory activity against PARP-1 is typically determined using a biochemical assay that measures the incorporation of NAD+ into an acceptor molecule.[8][9]

  • Reaction Mixture: The assay is performed in a microplate format. Each well contains recombinant human PARP-1 enzyme, activated DNA (to stimulate the enzyme), and the test compound at various concentrations.

  • Initiation: The reaction is initiated by the addition of a solution containing NAD+.

  • Incubation: The plate is incubated at room temperature for a defined period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

  • Detection: The amount of remaining NAD+ or the product formed (poly(ADP-ribose)) is quantified. This can be achieved using various methods, including fluorescent NAD+ analogs or antibody-based detection of the PAR polymer.[1][10][11]

  • Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Erk5 Inhibition Assay (Western Blot)

The cellular activity of Erk5 inhibitors is often assessed by measuring the phosphorylation status of Erk5 and its downstream targets using Western blotting.[12][13]

  • Cell Culture and Treatment: Human cancer cells (e.g., A549) are cultured to a suitable confluency and then treated with varying concentrations of the test compounds for a specific duration.

  • Cell Lysis: After treatment, the cells are washed with phosphate-buffered saline (PBS) and lysed using a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: The total protein concentration in each lysate is determined using a standard method like the BCA assay.

  • SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for phosphorylated Erk5 (p-Erk5) and total Erk5. Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis: The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified using densitometry software. The ratio of p-Erk5 to total Erk5 is calculated to determine the extent of inhibition.[12]

Visualizing the Mechanism of Action

To provide a clearer understanding of the biological context, the following diagrams illustrate a simplified signaling pathway and a general experimental workflow.

SAR_Workflow cluster_design Compound Design & Synthesis cluster_testing Biological Evaluation cluster_analysis Data Analysis Scaffold 7-Azaindole Scaffold Synthesis Chemical Synthesis Scaffold->Synthesis R1 R1 Substituent R1->Synthesis R2 R2 Substituent R2->Synthesis EnzymeAssay Enzymatic Assay (e.g., PARP-1, Erk5) Synthesis->EnzymeAssay Test Compounds CellAssay Cellular Assay (e.g., Antiproliferative) EnzymeAssay->CellAssay IC50 IC50 / GI50 Determination CellAssay->IC50 SAR SAR Analysis IC50->SAR SAR->R1 Optimization SAR->R2 Optimization

Caption: General workflow for a structure-activity relationship (SAR) study.

PARP1_Inhibition DNAdamage DNA Damage PARP1 PARP-1 DNAdamage->PARP1 activates PAR PAR Polymer PARP1->PAR synthesizes NAD NAD+ NAD->PARP1 substrate Repair DNA Repair PAR->Repair recruits repair proteins Inhibitor 7-Azaindole-2-carboxamide Inhibitor Inhibitor->PARP1 inhibits

References

A Comparative Guide to Azaindole Isomers as Kinase Hinge Binders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The azaindole scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the design of potent and selective kinase inhibitors. As bioisosteres of indole and purine, azaindoles effectively mimic the hinge-binding motif of ATP, the universal substrate for all kinases. The strategic placement of a nitrogen atom in the pyridine ring significantly influences the molecule's physicochemical properties and its interaction with the kinase hinge region. This guide provides a comparative analysis of the four positional isomers of azaindole—4-azaindole, 5-azaindole, 6-azaindole, and 7-azaindole—supported by experimental data to aid in the rational design of next-generation kinase inhibitors.

Comparative Biological Activity: The Critical Role of Nitrogen Placement

The position of the nitrogen atom within the azaindole ring is a critical determinant of a compound's biological activity, influencing its potency and selectivity for different kinase targets. While 7-azaindole is the most extensively studied isomer, research has demonstrated that other isomers can exhibit superior efficacy for specific kinases.[1]

A notable example is the inhibition of Cell Division Cycle 7 (Cdc7) kinase, where derivatives of 5-azaindole have shown potent inhibitory activity. In contrast, the corresponding 4-, 6-, and 7-azaindole isomers displayed lower inhibitory activity and selectivity.[1][2] This suggests that the nitrogen at the 5-position provides an optimal interaction with the Cdc7 active site.

Conversely, for c-Met kinase, potent inhibitors have been developed based on the 4-azaindole and 7-azaindole scaffolds, achieving IC50 values in the low nanomolar range.[1][2] The 7-azaindole moiety, in particular, has been recognized as a versatile scaffold for developing a wide range of kinase inhibitors, including the FDA-approved B-RAF inhibitor, Vemurafenib.[3][4] The 7-azaindole framework can form two crucial hydrogen bonds with the kinase hinge region, effectively mimicking the binding of adenine.[3][4]

The choice of the azaindole isomer is therefore a crucial decision in the drug design process, heavily dependent on the specific kinase being targeted.

Data Presentation: Quantitative Comparison of Azaindole Isomers

The following table summarizes the inhibitory activity (IC50 values) of various azaindole derivatives against a selection of protein kinases. It is important to note that these values are compiled from different studies and may not represent a direct head-to-head comparison of the unsubstituted parent isomers under identical experimental conditions. However, they provide valuable insights into the structure-activity relationship (SAR) of each isomer.

Kinase Target4-Azaindole Derivative IC50 (nM)5-Azaindole Derivative IC50 (nM)6-Azaindole Derivative IC50 (nM)7-Azaindole Derivative IC50 (nM)Reference
c-Met20 - 70--2[5]
Cdc7Lower ActivityPotent Inhibition (Ki = 0.07)Lower ActivityLower Activity[5][6]
JAK2---260[5]
ROCK---Potent Inhibition[7]
PI3Kγ---7 - 33[8]
FGFR1---1900[9]
CSF1R---13[9]

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of azaindole isomers are provided below.

ADP-Glo™ Kinase Assay

This luminescent, homogeneous assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.

Materials:

  • Purified Kinase

  • Kinase-specific substrate

  • Azaindole inhibitor (test compound)

  • ATP

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • Kinase Assay Buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • 384-well plates

Procedure:

  • Kinase Reaction: In a 384-well plate, set up the kinase reaction containing the kinase, substrate, ATP, and the azaindole inhibitor at various concentrations. Include appropriate controls (no inhibitor, no enzyme).

  • Incubate the reaction at the optimal temperature for the kinase (typically 30°C or 37°C) for a predetermined time (e.g., 60 minutes).

  • Termination and ATP Depletion: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the unconsumed ATP. Incubate at room temperature for 40 minutes.

  • ADP Detection: Add Kinase Detection Reagent to each well. This reagent converts the ADP produced to ATP and initiates a luciferase/luciferin reaction that generates a luminescent signal proportional to the ADP concentration.

  • Incubate at room temperature for 30-60 minutes.

  • Signal Measurement: Measure the luminescence using a plate reader. The IC50 values are determined by plotting the luminescence signal against the inhibitor concentration.[1][10]

Homogeneous Time-Resolved Fluorescence (HTRF®) Kinase Assay

This assay format measures the phosphorylation of a biotinylated substrate by a kinase.

Materials:

  • Purified Kinase

  • Biotinylated substrate

  • Azaindole inhibitor (test compound)

  • ATP

  • Europium cryptate-labeled anti-phospho-specific antibody (donor)

  • Streptavidin-XL665 (acceptor)

  • HTRF Detection Buffer

  • Kinase Assay Buffer

Procedure:

  • Kinase Reaction: Perform the kinase reaction in the presence of the azaindole inhibitor. The reaction is initiated by the addition of ATP.

  • Detection: Stop the reaction by adding a detection buffer containing the europium cryptate-labeled anti-phospho-specific antibody and streptavidin-XL665.

  • Incubation: Incubate the mixture at room temperature to allow for the binding of the detection reagents to the phosphorylated biotinylated substrate.

  • FRET Measurement: When the donor (europium cryptate) and acceptor (streptavidin-XL665) are brought into proximity due to binding to the phosphorylated substrate, a FRET signal is generated. Measure the fluorescence at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor). The ratio of the two signals is proportional to the extent of substrate phosphorylation. A potent inhibitor will lead to a decrease in the FRET signal.[6][7]

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of azaindole isomers as kinase inhibitors.

experimental_workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Analysis inhibitor Azaindole Isomer (Serial Dilution) reaction Incubation inhibitor->reaction kinase Kinase & Substrate kinase->reaction atp ATP atp->reaction adp_glo Add ADP-Glo Reagent (Stop & Deplete ATP) reaction->adp_glo detect Add Kinase Detection Reagent adp_glo->detect luminescence Measure Luminescence detect->luminescence ic50 IC50 Determination luminescence->ic50

General experimental workflow for a kinase inhibition assay.

c_Met_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cMet c-Met Receptor RAS RAS cMet->RAS Activates PI3K PI3K cMet->PI3K Activates STAT3 STAT3 cMet->STAT3 Activates HGF HGF HGF->cMet Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription STAT3->Transcription

Simplified c-Met signaling pathway.

Cdc7_pathway cluster_g1_phase G1 Phase cluster_s_phase S Phase ORC ORC preRC Pre-Replicative Complex (pre-RC) ORC->preRC Cdc6_Cdt1 Cdc6/Cdt1 Cdc6_Cdt1->preRC MCM MCM2-7 MCM->preRC Replication DNA Replication Initiation MCM->Replication Leads to preRC->Replication Cdc7_Dbf4 Cdc7-Dbf4 (DDK) Cdc7_Dbf4->MCM Phosphorylates CDK S-CDK CDK->preRC Phosphorylates

Role of Cdc7 in DNA replication initiation.

ROCK_pathway cluster_upstream Upstream Activation cluster_downstream Downstream Effects GPCR GPCR RhoA_GDP RhoA-GDP (Inactive) GPCR->RhoA_GDP Activates GEFs RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP ROCK ROCK RhoA_GTP->ROCK Activates MLC_P Myosin Light Chain Phosphatase (MLCP) ROCK->MLC_P Inhibits MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates MLC_P->MLC Dephosphorylates Actomyosin Actomyosin Contraction MLC->Actomyosin

Simplified Rho/ROCK signaling pathway.

References

Comparative Docking Analysis of 1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers and drug development professionals on the comparative molecular docking studies of 1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde derivatives, highlighting their potential as kinase inhibitors in various signaling pathways.

The 1H-pyrrolo[2,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including kinase inhibitors.[1] Its derivatives have been extensively studied for their potential to modulate the activity of various kinases, which are key players in cell signaling pathways and are often dysregulated in diseases like cancer.[1] This guide provides a comparative overview of docking studies performed on derivatives of this compound, a key intermediate in the synthesis of these potent inhibitors.[1]

Quantitative Docking Data Summary

Molecular docking studies are crucial in predicting the binding affinity and interaction patterns of ligands with their target proteins. Below is a summary of inhibitory activities and docking scores of various 1H-pyrrolo[2,3-b]pyridine derivatives against different kinase targets.

Target KinaseDerivative/CompoundIC50 (nM)Docking Score (kcal/mol)PDB Code of TargetReference
PDE4B Compound 11h110--[2]
Rolipram (control)---[2]
TNIK Compound Y4-High Total Score2X7F
Compound Y5-High Total Score2X7F
ATM Compound 25a---[3]
JAK3 Compound 61100-3LXK[4]
Compound 11a1600-3LXK[4]
Compound 14c--3LXK[4]
FGFR1 Compound 1--3C4F[5]
Compound 4h7-3C4F[5]
FGFR2 Compound 4h9--[5]
FGFR3 Compound 4h25--[5]
c-Met Compound 7c506--[6]
HDAC2 Derivatives A, B, F, G< 25,000 (on MCF-7 cells)-10-[7]

Note: A lower IC50 value indicates higher inhibitory potency. Docking scores are dependent on the software and scoring function used and are therefore not always directly comparable across different studies.

Experimental Protocols: A Generalized Molecular Docking Workflow

The following protocol outlines a typical workflow for performing comparative docking studies of 1H-pyrrolo[2,3-b]pyridine derivatives.

1. Ligand Preparation:

  • The 3D structures of the 1H-pyrrolo[2,3-b]pyridine derivatives are sketched using a molecular builder or downloaded from a chemical database.

  • Ligands are prepared for docking by assigning correct bond orders, adding hydrogen atoms, and minimizing their energy using a suitable force field (e.g., OPLS3e). Ionization states are generated at a physiological pH.

2. Protein Preparation:

  • The crystal structure of the target kinase is downloaded from the Protein Data Bank (PDB).

  • The protein is prepared by removing water molecules, adding hydrogen atoms, assigning partial charges, and minimizing its energy. The protonation states of histidine residues and the orientation of glutamine and asparagine residues are optimized.

3. Receptor Grid Generation:

  • A receptor grid is defined around the active site of the kinase, typically centered on the co-crystallized ligand or a known binding pocket. The size of the grid box is set to accommodate the ligands to be docked.

4. Ligand Docking:

  • The prepared ligands are docked into the receptor grid using a docking program such as Glide (Schrödinger), Surflex-Dock, or AutoDock.

  • The docking process involves conformational sampling of the ligand within the active site and scoring the resulting poses based on their predicted binding affinity. Different precision modes (e.g., Standard Precision or Extra Precision in Glide) can be used.

5. Analysis of Docking Results:

  • The docked poses are visualized and analyzed to identify key interactions, such as hydrogen bonds, π-π stacking, and hydrophobic interactions, between the ligand and the protein residues.[2][5]

  • The docking scores and binding energies are used to rank the compounds based on their predicted affinity for the target kinase.

Visualizing Molecular Interactions and Pathways

Signaling Pathway of Fibroblast Growth Factor Receptor (FGFR)

Abnormal activation of the FGFR signaling pathway is implicated in various cancers.[5] The diagram below illustrates the downstream signaling cascade initiated by FGFR activation.

FGFR_Signaling_Pathway cluster_membrane Cell Membrane FGFR FGFR RAS RAS FGFR->RAS PLCg PLCγ FGFR->PLCg PI3K PI3K FGFR->PI3K FGF FGF FGF->FGFR MEK MEK RAS->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Angiogenesis ERK->Proliferation PLCg->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Downstream signaling pathways activated by FGFR.

Experimental Workflow for Comparative Docking Studies

The following diagram outlines the logical steps involved in a typical comparative molecular docking study.

Docking_Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis cluster_output Output LigandPrep Ligand Preparation (3D Structure Generation, Energy Minimization) GridGen Receptor Grid Generation LigandPrep->GridGen ProteinPrep Protein Preparation (PDB Structure Retrieval, Refinement) ProteinPrep->GridGen Docking Molecular Docking GridGen->Docking PoseAnalysis Pose Visualization & Interaction Analysis Docking->PoseAnalysis Scoring Scoring and Ranking PoseAnalysis->Scoring SAR Structure-Activity Relationship (SAR) Studies Scoring->SAR

Caption: A generalized workflow for in silico docking studies.

Derivatives of this compound represent a promising class of compounds for the development of novel kinase inhibitors. Comparative docking studies, as outlined in this guide, are an indispensable tool for understanding their structure-activity relationships, predicting their binding modes, and guiding the optimization of lead compounds for enhanced potency and selectivity against various kinase targets. The data and protocols presented here provide a valuable resource for researchers in the field of drug discovery and development.

References

A Comparative Guide to the Quantification of 7-Azaindole-2-Carbaldehyde in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of intermediates and final products in reaction mixtures is paramount for process optimization, yield determination, and quality control. This guide provides a comparative overview of common analytical techniques for the quantification of 7-azaindole-2-carbaldehyde, a key building block in the synthesis of various pharmaceutical compounds.[1][2][3] The following sections detail the experimental protocols, present comparative quantitative data, and visualize the analytical workflows for High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and UV-Vis Spectrophotometry.

Comparison of Analytical Methods

The choice of an analytical method for quantifying 7-azaindole-2-carbaldehyde in a reaction mixture depends on several factors, including the required sensitivity, selectivity, sample matrix complexity, and available instrumentation. The table below summarizes the key performance metrics for the most common techniques.

Parameter HPLC-UV qNMR UV-Vis Spectrophotometry (DNPH Method)
Principle Chromatographic separation followed by UV detection.Resonance of atomic nuclei in a magnetic field.Colorimetric reaction with DNPH.[4][5]
Selectivity High (separates analyte from impurities).High (structure-specific signals).Moderate (potential interference from other carbonyls).
Sensitivity High (µg/mL to ng/mL range).Moderate (mg/mL range).Moderate to High (ppm range).[4][6]
Limit of Detection (LOD) ~0.1 µg/mL~0.1 mg/mL~0.03 - 1.16 ppm (for general aldehydes).[6]
Limit of Quantification (LOQ) ~0.3 µg/mL~0.3 mg/mL~0.03 - 5.81 ppm (for general aldehydes).[6]
Sample Preparation Dilution, filtration, possible derivatization.Dilution in a deuterated solvent with an internal standard.Derivatization with DNPH, extraction.[4][5]
Analysis Time 10-30 minutes per sample.[7]5-15 minutes per sample.30-60 minutes per sample (including reaction time).
Advantages Excellent for complex mixtures, high sensitivity.Absolute quantification without a specific reference standard, non-destructive.[8][9][10][11]Cost-effective, simple instrumentation.[5][12]
Disadvantages Requires a reference standard for calibration.Lower sensitivity compared to HPLC.[13]Indirect method, potential for interferences.

Experimental Protocols

Detailed methodologies for each of the compared analytical techniques are provided below.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is ideal for the separation and quantification of 7-azaindole-2-carbaldehyde from other reaction components.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Phosphoric acid (for mobile phase modification)[14]

  • 7-Azaindole-2-carbaldehyde reference standard

Procedure:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for instance, a mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid.[15] The exact ratio may need to be optimized for best separation.

  • Standard Solution Preparation: Accurately weigh a known amount of the 7-azaindole-2-carbaldehyde reference standard and dissolve it in the mobile phase to prepare a stock solution. Prepare a series of calibration standards by serial dilution of the stock solution.

  • Sample Preparation: Withdraw a small, accurately measured aliquot of the reaction mixture. Dilute the aliquot with the mobile phase to a concentration that falls within the calibration range. Filter the diluted sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min[15][16]

    • Injection volume: 10-20 µL[16]

    • Column temperature: 30 °C[16]

    • Detection wavelength: Set the UV detector to the wavelength of maximum absorbance for 7-azaindole-2-carbaldehyde (e.g., 254 nm or 360 nm after derivatization).[15][16]

  • Analysis: Inject the calibration standards to generate a calibration curve. Then, inject the prepared reaction mixture sample.

  • Quantification: Identify the peak corresponding to 7-azaindole-2-carbaldehyde based on its retention time. The concentration in the sample is determined by comparing its peak area to the calibration curve.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR provides a direct method for quantification without the need for a specific reference standard of the analyte.[8][10][11]

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

Reagents:

  • Deuterated solvent (e.g., DMSO-d6, CDCl3)

  • Internal standard (e.g., maleic acid, 1,4-dinitrobenzene)

Procedure:

  • Internal Standard Stock Solution: Accurately weigh a known amount of the internal standard and dissolve it in a precise volume of the chosen deuterated solvent.

  • Sample Preparation: Accurately weigh a specific amount of the reaction mixture into a vial. Add a precise volume of the internal standard stock solution to the vial. Mix thoroughly to ensure homogeneity. Transfer the final solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a proton (¹H) NMR spectrum of the sample.

    • Ensure a sufficient relaxation delay (D1) to allow for full relaxation of all relevant signals (typically 5 times the longest T1).

    • Optimize other acquisition parameters for quantitative accuracy.

  • Data Processing and Quantification:

    • Process the NMR spectrum (Fourier transform, phase correction, baseline correction).

    • Integrate the signal corresponding to a unique proton of 7-azaindole-2-carbaldehyde (e.g., the aldehyde proton) and a signal from the internal standard.

    • Calculate the concentration of the analyte using the following formula: Concentration_analyte = (Integral_analyte / N_protons_analyte) * (N_protons_standard / Integral_standard) * (Moles_standard / Volume_sample) where N_protons is the number of protons giving rise to the integrated signal.

UV-Vis Spectrophotometry (DNPH Derivatization Method)

This colorimetric method is a cost-effective way to quantify total aldehydes.[4][5]

Instrumentation:

  • UV-Vis spectrophotometer

  • Cuvettes

Reagents:

  • 2,4-Dinitrophenylhydrazine (DNPH) solution (in an appropriate acidic solvent like HCl/isooctane)[17]

  • Solvent for extraction (e.g., hexane/methylene chloride)[17]

  • Solvent for final dilution (e.g., methanol)[17]

  • 7-Azaindole-2-carbaldehyde reference standard

Procedure:

  • Standard Solution and Calibration Curve:

    • React known concentrations of the 7-azaindole-2-carbaldehyde reference standard with the DNPH solution to form the corresponding hydrazone.

    • Measure the absorbance of these solutions at the wavelength of maximum absorbance for the hydrazone derivative (typically around 370 nm).[17]

    • Plot a calibration curve of absorbance versus concentration.

  • Sample Preparation:

    • Take a known volume of the reaction mixture and react it with the DNPH solution.

    • The reaction may require heating to ensure completion.[4]

    • After the reaction, extract the formed hydrazone into an organic solvent.[17]

    • Evaporate the organic solvent and redissolve the residue in a known volume of a suitable solvent like methanol.[17]

  • Analysis:

    • Measure the absorbance of the prepared sample solution at the same wavelength used for the calibration curve.

  • Quantification:

    • Determine the concentration of the 7-azaindole-2-carbaldehyde-DNPH derivative in the sample from the calibration curve.

    • Back-calculate to find the original concentration of 7-azaindole-2-carbaldehyde in the reaction mixture, accounting for all dilution and extraction steps.

Visualizations

The following diagrams illustrate the workflows for the HPLC-UV and qNMR quantification methods.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_quant Quantification ReactionMixture Reaction Mixture Aliquot Dilution1 Dilute with Mobile Phase ReactionMixture->Dilution1 ReferenceStandard Reference Standard SerialDilution Serial Dilution ReferenceStandard->SerialDilution Filtration Filter (0.45 µm) Dilution1->Filtration HPLC HPLC System Filtration->HPLC CalibrationStandards Calibration Standards SerialDilution->CalibrationStandards CalibrationStandards->HPLC CalibrationStandards->HPLC Detector UV Detector HPLC->Detector Data Chromatogram HPLC->Data Detector->Data CalibrationCurve Generate Calibration Curve Data->CalibrationCurve PeakIntegration Integrate Analyte Peak Data->PeakIntegration Concentration Calculate Concentration CalibrationCurve->Concentration PeakIntegration->Concentration

Caption: Workflow for quantification of 7-azaindole-2-carbaldehyde using HPLC-UV.

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_quant Quantification ReactionMixture Weigh Reaction Mixture Mixing Mix Sample and Standard ReactionMixture->Mixing InternalStandard Prepare Internal Standard Solution InternalStandard->Mixing NMRTube Transfer to NMR Tube Mixing->NMRTube NMR Acquire ¹H NMR Spectrum NMRTube->NMR Processing Process Spectrum NMR->Processing Integration Integrate Analyte & Standard Peaks Processing->Integration Calculation Calculate Molar Ratio Integration->Calculation FinalConcentration Determine Concentration Calculation->FinalConcentration

Caption: Workflow for quantification of 7-azaindole-2-carbaldehyde using qNMR.

References

Unveiling the Molecular Architecture: A Comparative Guide to the Structural Confirmation of 1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

The pyrrolo[2,3-b]pyridine scaffold is a significant pharmacophore found in a variety of biologically active compounds. The precise positioning of functional groups on this heterocyclic system is critical to its therapeutic activity. Here, we delve into the spectroscopic data that collectively validate the structure of the 2-carbaldehyde isomer.

Spectroscopic Data Comparison

The structural confirmation of 1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde is primarily achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Below is a summary of the expected and reported data for the target molecule, alongside comparative data for its 3-carbaldehyde isomer to highlight the distinguishing features.

Analytical Technique This compound (Expected/Reported) 1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde (Comparative Data)
¹H NMR Aldehyde Proton (CHO): ~9.9 ppm (singlet)Pyrrole Proton (H3): ~7.2 ppm (singlet)Pyridine Protons: Distinct signals in the aromatic region, showing characteristic coupling patterns.Aldehyde Proton (CHO): ~10.0 ppm (singlet)Pyrrole Proton (H2): ~8.3 ppm (singlet)Pyridine Protons: Distinct signals in the aromatic region.
¹³C NMR Aldehyde Carbonyl (C=O): ~185 ppmPyrrole and Pyridine Carbons: Characteristic shifts for the bicyclic system.Aldehyde Carbonyl (C=O): ~186 ppmPyrrole and Pyridine Carbons: Differentiated shifts due to isomerism.
IR Spectroscopy C=O Stretch (Aldehyde): ~1670-1690 cm⁻¹N-H Stretch (Pyrrole): ~3200-3400 cm⁻¹ (broad)Aromatic C-H & C=C/C=N Stretches: Characteristic bands in the fingerprint and aromatic regions.C=O Stretch (Aldehyde): ~1660-1680 cm⁻¹N-H Stretch (Pyrrole): ~3100-3300 cm⁻¹ (broad)Aromatic C-H & C=C/C=N Stretches: Similar to the 2-isomer, with subtle differences.
Mass Spectrometry Molecular Ion Peak (M⁺): m/z = 146.05Key Fragmentation: Loss of CO (m/z = 118), characteristic fragmentation of the pyrrolopyridine ring.Molecular Ion Peak (M⁺): m/z = 146.05Key Fragmentation: Similar loss of CO and fragmentation pattern of the core structure.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of scientific findings. Below are representative procedures for the synthesis and spectroscopic analysis of this compound, based on established methodologies.

Synthesis of this compound

A common route to synthesize this compound involves the reduction of the corresponding ester, ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate.

Procedure:

  • A solution of ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate (1.0 mmol) in anhydrous tetrahydrofuran (THF, 5.0 mL) is prepared.

  • This solution is added dropwise to a stirred suspension of lithium aluminum hydride (LiAlH₄, 1.1 mmol) in anhydrous THF (10.0 mL) at -20 °C under an inert atmosphere.

  • The reaction mixture is stirred at -20 °C for 2 hours.

  • Upon completion, the reaction is carefully quenched by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl, 10.0 mL).

  • The resulting mixture is filtered, and the filter cake is washed with ethyl acetate.

  • The combined organic filtrates are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure to yield this compound[1].

Spectroscopic Characterization Protocols
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer. The sample is dissolved in a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard.

  • Infrared (IR) Spectroscopy: IR spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer. The solid sample can be analyzed as a KBr pellet or using an attenuated total reflectance (ATR) accessory.

  • Mass Spectrometry (MS): Mass spectra are acquired on a mass spectrometer, often coupled with a gas chromatography (GC-MS) or liquid chromatography (LC-MS) system, using electron ionization (EI) or electrospray ionization (ESI).

Visualizing the Workflow and Structural Confirmation

The following diagrams, generated using Graphviz, illustrate the logical workflow for the synthesis and structural confirmation of this compound and the relationship between different analytical techniques.

G Synthesis and Characterization Workflow start Starting Material (Ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate) reaction Reduction with LiAlH4 in THF start->reaction workup Quenching and Extraction reaction->workup product Crude Product (this compound) workup->product purification Purification (e.g., Column Chromatography) product->purification final_product Pure Product purification->final_product nmr NMR Spectroscopy (¹H, ¹³C) final_product->nmr ir IR Spectroscopy final_product->ir ms Mass Spectrometry final_product->ms structure Structure Confirmed nmr->structure ir->structure ms->structure

Caption: Workflow for the synthesis and structural confirmation of the target compound.

G Comparative Structural Analysis cluster_xray X-ray Crystallography (Ideal) cluster_spectroscopy Spectroscopic Methods (Practical) xray Single Crystal X-ray Diffraction bond_lengths Precise Bond Lengths xray->bond_lengths bond_angles Accurate Bond Angles xray->bond_angles crystal_packing Crystal Packing Information xray->crystal_packing structure Confirmed Structure bond_lengths->structure bond_angles->structure nmr NMR (¹H, ¹³C) connectivity Atom Connectivity nmr->connectivity ir IR Spectroscopy functional_groups Functional Groups ir->functional_groups ms Mass Spectrometry molecular_weight Molecular Weight and Formula ms->molecular_weight connectivity->structure functional_groups->structure molecular_weight->structure

Caption: Comparison of structural information from X-ray crystallography and spectroscopy.

References

A Comparative Guide to the Efficacy of 7-Azaindole Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 7-azaindole scaffold has emerged as a privileged structure in the design of potent and selective kinase inhibitors, leading to the development of several clinical candidates and approved drugs.[1][2] This guide provides a comparative overview of the efficacy of various 7-azaindole based kinase inhibitors against a panel of key kinase targets implicated in cancer and other diseases. The information presented herein is supported by experimental data from peer-reviewed scientific literature, offering a valuable resource for researchers in the field of drug discovery.

Quantitative Efficacy Comparison

The following table summarizes the in vitro potency (IC50 values) of selected 7-azaindole based inhibitors against various protein kinases. Lower IC50 values indicate greater potency.

Inhibitor Name/CodeTarget KinaseIC50 (nM)Assay TypeReference
Aurora Kinase Inhibitors
GSK1070916Aurora B0.38Biochemical[3]
GSK1070916Aurora C1.5Biochemical[3]
Compound 22Aurora A25Biochemical[1]
Compound 27Aurora A3Biochemical[1]
Compound 30Aurora A15Biochemical[1]
AMG 900Aurora A5Biochemical[4]
AMG 900Aurora B4Biochemical[4]
AMG 900Aurora C1Biochemical[4]
AT9283Aurora A~3 (52% inh.)Biochemical[4]
AT9283Aurora B~3 (58% inh.)Biochemical[4]
Danusertib (PHA-739358)Aurora A13Biochemical[4]
Danusertib (PHA-739358)Aurora B79Biochemical[4]
Danusertib (PHA-739358)Aurora C61Biochemical[4]
VEGFR-2 Inhibitors
Compound 18bVEGFR-270Biochemical
Compound 7VEGFR-225Biochemical[5]
Compound 53bVEGFR-25.4Biochemical[6]
Compound 53cVEGFR-25.6Biochemical[6]
Compound 53eVEGFR-27Biochemical[6]
p38 MAPK Inhibitors
Compound 120p38α MAPK60Biochemical[1]
Compound 42cp38 MAPKPotent (no value)Biochemical[7]
PI3K Inhibitors
Compound 12PI3Kγ3.4Biochemical[8]
Compound 13PI3Kγ7Biochemical[8]
Compound 14PI3Kγ33Biochemical[8]
Compound 25PI3Kγ2.5Biochemical[8]
Other Kinase Inhibitors
PexidartinibCSF1R13Biochemical[9]
Compound 1dBcr-Abl (T315I)26Cellular[9]
Compound 2bBTK0.5Biochemical[9]
PalbociclibCDK411Biochemical[9]
PalbociclibCDK616Biochemical[9]
RibociclibCDK410Biochemical[9]
RibociclibCDK639Biochemical[9]
Compound 8lHaspin14Biochemical[10]
Compound 8gCDK9/CyclinTMicromolar rangeBiochemical[10]
Compound 8hCDK9/CyclinTMicromolar rangeBiochemical[10]
RuxolitinibJAK1/2Potent (no value)Biochemical
BaricitinibJAKPotent (no value)Biochemical
TofacitinibJAKPotent (no value)Biochemical
DelgocitinibJAKPotent (no value)Biochemical
PeficitinibJAKPotent (no value)Biochemical
FilgotinibJAK110Biochemical

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of efficacy data. Below are representative protocols for key experiments cited in this guide.

Biochemical Kinase Assay (e.g., ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.[11][12]

Materials:

  • Recombinant kinase enzyme

  • Kinase-specific substrate

  • ATP

  • Test inhibitor (7-azaindole derivative)

  • Kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)[11]

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test inhibitor in kinase buffer. Dilute the kinase enzyme and substrate/ATP mixture in kinase buffer to their optimal concentrations.

  • Reaction Setup: Add 1 µL of the test inhibitor at various concentrations or a DMSO control to the wells of a 384-well plate.[11]

  • Add 2 µL of the diluted kinase enzyme to each well.[11]

  • Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well.[11]

  • Incubation: Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).[11]

  • ADP Detection: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[11]

  • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.[11]

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

Cellular Kinase Assay (e.g., Western Blot for Phospho-Protein)

This assay measures the ability of an inhibitor to block the phosphorylation of a kinase's downstream substrate within a cellular context.

Materials:

  • Cancer cell line expressing the target kinase

  • Cell culture medium and supplements

  • Test inhibitor (7-azaindole derivative)

  • Lysis buffer

  • Primary antibodies (total and phosphorylated forms of the target substrate)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blot equipment and reagents

Procedure:

  • Cell Culture and Treatment: Seed the cells in culture plates and allow them to adhere. Treat the cells with various concentrations of the test inhibitor or DMSO for a specified time.

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate it with a primary antibody specific for the phosphorylated form of the downstream substrate.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Loading Control: Strip the membrane and re-probe with an antibody against the total form of the substrate or a housekeeping protein (e.g., β-actin) to ensure equal protein loading.

  • Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. Determine the IC50 value by plotting the percentage of inhibition of phosphorylation against the inhibitor concentration.

Visualizing Pathways and Workflows

Signaling Pathway Targeted by Kinase Inhibitors

The following diagram illustrates a simplified signaling pathway that is often targeted by kinase inhibitors. In this example, a receptor tyrosine kinase (RTK) activates a downstream cascade involving PI3K and Akt, which ultimately promotes cell survival and proliferation. 7-azaindole based inhibitors can be designed to block the activity of kinases at various points in this pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK RTK PI3K PI3K RTK->PI3K Activation Akt Akt PI3K->Akt Activation Cell_Cycle_Progression Cell Cycle Progression Akt->Cell_Cycle_Progression Apoptosis_Inhibition Apoptosis Inhibition Akt->Apoptosis_Inhibition Inhibitor 7-Azaindole Inhibitor Inhibitor->PI3K

Caption: A simplified RTK signaling pathway targeted by 7-azaindole kinase inhibitors.

Experimental Workflow for Kinase Inhibitor Evaluation

The diagram below outlines a typical workflow for the preclinical evaluation of kinase inhibitors, starting from initial biochemical screening to more complex cellular and in vivo studies.[13]

G Biochemical_Assay Biochemical Assay (e.g., IC50 determination) Cellular_Assay Cell-Based Assay (Target Engagement) Biochemical_Assay->Cellular_Assay Functional_Assay Functional Cellular Assay (e.g., Proliferation, Apoptosis) Cellular_Assay->Functional_Assay In_Vivo_Studies In Vivo Efficacy Studies (Xenograft Models) Functional_Assay->In_Vivo_Studies Lead_Optimization Lead Optimization In_Vivo_Studies->Lead_Optimization

References

Comparative Analysis of 1H-pyrrolo[2,3-b]pyridine Derivative Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, represents a privileged scaffold in medicinal chemistry, forming the core of numerous kinase inhibitors. Its unique structure often enhances solubility and bioavailability compared to its indole bioisostere.[1] Derivatives of this scaffold have been developed to target a wide array of protein kinases, including Fibroblast Growth Factor Receptors (FGFR), Janus Kinases (JAKs), and Traf-2- and Nck-interacting kinase (TNIK).[2][3][4] However, due to the highly conserved nature of the ATP-binding site across the human kinome, achieving absolute selectivity is a significant challenge, leading to potential off-target effects or beneficial polypharmacology.[5][6] This guide provides a comparative analysis of the cross-reactivity profiles for various 1H-pyrrolo[2,3-b]pyridine derivatives based on available experimental data.

Cross-Reactivity and Selectivity Profiles

The selectivity of 1H-pyrrolo[2,3-b]pyridine derivatives is highly dependent on the substitutions at various positions of the core ring structure. Modifications influence interactions with specific residues within the ATP-binding pocket, dictating both potency and cross-reactivity.

Fibroblast Growth Factor Receptor (FGFR) Inhibitors

A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been synthesized and evaluated as potent FGFR inhibitors.[2][7] Abnormal activation of the FGFR signaling pathway is implicated in numerous cancers, making it an attractive therapeutic target.[2][7] The data below highlights the inhibitory activity of a lead compound, 4h , against different FGFR isoforms.

Table 1: Inhibitory Activity of Compound 4h against FGFR Isoforms

Compound Target IC50 (nM)
4h FGFR1 7
FGFR2 9
FGFR3 25
FGFR4 712

Data sourced from studies on 1H-pyrrolo[2,3-b]pyridine derivatives as FGFR inhibitors.[2][7]

Compound 4h demonstrates pan-FGFR inhibitory activity but shows significantly higher potency against FGFR1/2/3 compared to FGFR4, indicating a degree of isoform selectivity within the same kinase family.[2][7]

FGFR_Signaling_Pathway FGF FGF FGFR FGFR FGF->FGFR Binds Dimerization Dimerization & Autophosphorylation FGFR->Dimerization RAS RAS Dimerization->RAS PI3K PI3K Dimerization->PI3K PLCG PLCγ Dimerization->PLCG MEK MEK RAS->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation PLCG->Proliferation

Caption: Simplified FGFR signaling pathway leading to cell proliferation.

Janus Kinase (JAK) Inhibitors

The 1H-pyrrolo[2,3-b]pyridine scaffold has also been utilized to develop inhibitors of Janus kinases (JAKs), which are critical in cytokine signaling pathways that modulate immune and inflammatory responses.[4][8] A study focused on developing JAK3 inhibitors identified compound 14c as a potent and moderately selective agent.

Table 2: Kinase Selectivity Profile of Compound 14c

Compound Target IC50 (nM)
14c JAK1 140
JAK2 230
JAK3 11
TYK2 140

Data from a study on 1H-pyrrolo[2,3-b]pyridine derivatives as JAK3 inhibitors.[8]

Compound 14c shows preferential inhibition of JAK3 over other JAK family members, an important characteristic for developing therapies with reduced side effects. The introduction of a carbamoyl group at the C5-position and a cyclohexylamino group at the C4-position were key modifications that increased JAK3 inhibitory activity.[4]

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_P p-STAT STAT->STAT_P Dimer STAT Dimer STAT_P->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates to Transcription Gene Transcription Nucleus->Transcription

Caption: Overview of the JAK-STAT signaling pathway.

Phosphodiesterase 4B (PDE4B) Inhibitors

Interestingly, the versatile 1H-pyrrolo[2,3-b]pyridine scaffold has also been adapted to target non-kinase enzymes. A series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides were developed as selective inhibitors of PDE4B, a target for central nervous system diseases.[9]

Table 3: PDE4B Inhibitory Activity and Selectivity

Compound Target IC50 (µM)
11h PDE4B 0.11
PDE4D >10

Data from a study on 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives.[9]

Compound 11h shows excellent potency for PDE4B and high selectivity against the closely related PDE4D isoform.[9] This highlights the scaffold's adaptability in generating highly selective inhibitors for different enzyme classes through targeted chemical modifications.[9]

Experimental Protocols

The determination of inhibitor potency and cross-reactivity relies on robust biochemical and cellular assays.

General Workflow for Assessing Kinase Inhibitor Selectivity

Experimental_Workflow Compound Test Compound (Derivative) Biochem Biochemical Assay (e.g., In Vitro Kinase Assay) Compound->Biochem IC50 Determine IC50 (Potency) Biochem->IC50 Selectivity Selectivity Profiling (Kinase Panel Screen) IC50->Selectivity Cellular Cell-Based Assay (e.g., Proliferation, Western Blot) Selectivity->Cellular Efficacy Confirm Target Engagement & Cellular Efficacy Cellular->Efficacy

Caption: A typical workflow for evaluating kinase inhibitor potency and selectivity.

In Vitro Kinase Inhibition Assay (Biochemical)

This assay measures the ability of a compound to inhibit the activity of a purified kinase enzyme.

Protocol:

  • Preparation: Recombinant human kinase enzymes, a suitable substrate (e.g., a generic peptide), and ATP are prepared in an appropriate assay buffer.

  • Compound Dilution: The 1H-pyrrolo[2,3-b]pyridine derivative is serially diluted to create a range of concentrations.

  • Reaction: The kinase, substrate, and test compound are incubated together in the wells of a microplate.

  • Initiation: The kinase reaction is initiated by the addition of ATP. The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).

  • Termination & Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as ELISA with a phospho-specific antibody, or luminescence-based assays that measure the amount of remaining ATP.[5]

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a control (no inhibitor). The IC50 value, the concentration at which 50% of kinase activity is inhibited, is determined by fitting the data to a dose-response curve.[5]

Cell Proliferation Assay (Cell-Based)

This assay assesses the effect of the inhibitor on the growth of cancer cell lines that are dependent on the target kinase.

Protocol (MTT Assay):

  • Cell Seeding: Human cancer cells (e.g., HeLa or 4T1 breast cancer cells) are seeded into 96-well plates and allowed to adhere overnight.[2][10]

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a set period (e.g., 24-72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or Sorenson's buffer).

  • Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: The percentage of cell growth inhibition is calculated relative to untreated control cells, and the IC50 value is determined.

Western Blot for Target Engagement (Cell-Based)

This method confirms that the compound inhibits the target kinase within a cellular context by measuring the phosphorylation of its downstream substrates.

Protocol:

  • Cell Treatment: Cells are treated with the inhibitor at various concentrations for a specific duration.

  • Lysis: The cells are lysed to extract total cellular proteins.

  • Protein Quantification: The total protein concentration in each lysate is determined using a standard method (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for the phosphorylated form of a downstream target (e.g., phospho-ERK for the FGFR pathway). A separate blot is run using an antibody for the total protein as a loading control.

  • Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the signal is detected using a chemiluminescent substrate.

  • Analysis: The band intensities are quantified to determine the reduction in phosphorylation of the downstream target, confirming the inhibitor's engagement with its intended pathway.

References

Safety Operating Guide

Proper Disposal of 1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the dynamic field of drug development, the safe handling and disposal of chemical reagents is paramount. This guide provides a comprehensive, step-by-step procedure for the proper disposal of 1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde (also known as 7-azaindole-2-carboxaldehyde), ensuring the safety of laboratory personnel and adherence to environmental regulations.

Immediate Safety and Handling Precautions

Before initiating any disposal protocol, it is crucial to handle this compound with the appropriate personal protective equipment (PPE). This compound is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2]

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecificationRationale
Eye Protection Tightly fitting safety goggles or a face shield.To prevent eye contact which can cause serious irritation.[1][2]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).To avoid skin contact, which can cause irritation.[1]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.To prevent inhalation of dust or vapors, which may cause respiratory irritation.[1][3]
Protective Clothing Laboratory coat.To prevent contamination of personal clothing.

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through an approved waste disposal plant.[2]

1. Waste Collection and Storage:

  • Collect waste this compound and any contaminated materials (e.g., weighing paper, pipette tips) in a designated, properly labeled, and securely sealed container.

  • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[4] The container should be kept tightly closed.[4]

2. Preparing for Disposal:

  • Some sources suggest that for disposal, the material can be dissolved or mixed with a combustible solvent. This preparation should be conducted in a chemical fume hood.

3. Arranging for Professional Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup.

  • Provide the full chemical name, CAS number (394223-03-1), and any available safety data sheets to the disposal service.

4. Spill Management:

  • In the event of a spill, evacuate non-essential personnel from the area.

  • Ensure the area is well-ventilated.

  • Wear the appropriate PPE as outlined above.

  • For liquid spills, use an inert absorbent material (e.g., sand, silica gel, vermiculite) to contain the spill.[3]

  • Carefully collect the absorbed material and any contaminated soil or surfaces into a suitable container for disposal.[5]

  • Thoroughly clean the contaminated area.

  • Prevent the spilled material from entering drains or surface water.[5] All waste and contaminated materials must be disposed of in accordance with federal, state, and local regulations.

Disposal Workflow

Disposal Workflow for this compound cluster_prep Preparation cluster_action Action cluster_spill Spill Response A Wear Appropriate PPE B Collect Waste in Labeled Container A->B C Store in Cool, Dry, Ventilated Area B->C D Contact EHS or Licensed Disposal Service C->D Ready for Disposal E Provide Chemical Information D->E F Schedule Waste Pickup E->F J Dispose via Approved Waste Disposal Plant F->J Final Disposal G Evacuate and Ventilate Area H Contain Spill with Absorbent G->H I Collect Contaminated Material for Disposal H->I I->J Dispose as Hazardous Waste

Caption: Workflow for the safe disposal of this compound.

Chemical and Physical Properties

PropertyValue
Molecular Formula C₈H₆N₂O
Molecular Weight 146.15 g/mol [1]
Appearance Solid
Melting Point 216-220 °C
Boiling Point 361.1±22.0 °C at 760 mmHg
Flash Point 176.0±28.8 °C
Density 1.4±0.1 g/cm³

Note: Physical properties may vary slightly between different sources and purities.

References

Personal protective equipment for handling 1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling 1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde. The following procedures are designed to ensure safe handling, storage, and disposal of this compound.

Hazard Summary

This compound is classified with the following hazards:

  • H315: Causes skin irritation[1].

  • H319: Causes serious eye irritation[1].

  • H335: May cause respiratory irritation[1].

Personal Protective Equipment (PPE)

Strict adherence to the following PPE requirements is mandatory to minimize exposure and ensure personal safety.

PPE CategorySpecificationRationale
Eye Protection Tightly fitting safety goggles or a face shield.To prevent eye contact which can cause serious irritation[1].
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).To avoid skin contact and subsequent irritation[1].
Respiratory Protection Use in a well-ventilated area or with a fume hood. If dust is generated, a respirator may be necessary.To prevent inhalation of dust or vapors, which may cause respiratory irritation[1].
Protective Clothing A laboratory coat or other protective clothing.To prevent contamination of personal clothing.

Handling and Storage

Operational Plan:

  • Engineering Controls: All handling of this compound should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood. Ensure that eyewash stations and safety showers are readily accessible.

  • Safe Handling Practices:

    • Avoid breathing dust, fumes, gas, mist, vapors, or spray[2].

    • Wash hands and any exposed skin thoroughly after handling[2].

    • Do not eat, drink, or smoke in areas where the chemical is handled, stored, or used.

    • Contaminated work clothing should not be allowed out of the workplace.

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated place[2].

    • Some suppliers recommend storage at -20°C in a sealed container, away from moisture[3].

Emergency Procedures:

  • In case of skin contact: Immediately wash with plenty of soap and water. If skin irritation occurs, seek medical advice/attention. Take off contaminated clothing and wash it before reuse[2][4].

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention[2][4].

  • If inhaled: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell[2][4].

  • If swallowed: Rinse mouth. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately[4].

Disposal Plan

Proper disposal of this compound is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: Collect waste material in a designated, properly labeled, and sealed container.

  • Disposal Method: The recommended method of disposal is through a licensed chemical waste disposal service. Do not let the chemical enter drains, as discharge into the environment must be avoided[4].

  • Regulatory Compliance: Dispose of contents and container in accordance with all local, state, and federal regulations.

Workflow for Handling and Disposal

Workflow for Safe Handling and Disposal of this compound prep Preparation - Verify fume hood function - Assemble all required PPE handling Handling - Weigh/transfer compound in fume hood - Avoid generating dust - Wash hands after handling prep->handling storage Storage - Tightly sealed container - Cool, dry, well-ventilated area handling->storage If not for immediate use spill Spill Response - Evacuate and ventilate - Wear appropriate PPE - Absorb spill and collect waste handling->spill In case of spill disposal Disposal - Collect in labeled, sealed container - Contact licensed waste disposal service handling->disposal After use storage->handling For subsequent use spill->disposal end End of Process disposal->end

Caption: Workflow for the safe handling and disposal of this compound.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.